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  • Product: Methyl (4-nitrophenoxy)acetate
  • CAS: 19786-48-2

Core Science & Biosynthesis

Foundational

Methyl (4-nitrophenoxy)acetate chemical properties and structure

The following technical guide details the chemical properties, synthesis, and applications of Methyl (4-nitrophenoxy)acetate. Strategic Synthon for Phenoxyacetyl Linkers and Aniline Precursors Executive Summary Methyl (4...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of Methyl (4-nitrophenoxy)acetate.

Strategic Synthon for Phenoxyacetyl Linkers and Aniline Precursors

Executive Summary

Methyl (4-nitrophenoxy)acetate (CAS: 19786-48-2 ) is a bifunctional aromatic building block characterized by a para-nitro group and a methyl ester moiety linked via an ether bridge.[1] It serves as a critical intermediate in the synthesis of phenoxyacetamide derivatives, PPAR agonists, and herbicide analogs.

Its primary utility lies in its orthogonal reactivity : the nitro group can be selectively reduced to an aniline (without affecting the ester), or the ester can be hydrolyzed to the free acid (without affecting the nitro group). This guide provides validated physicochemical data, synthesis protocols, and downstream application pathways.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Crucial Disambiguation: Researchers often confuse this compound with Methyl (4-nitrophenyl)acetate (CAS 2945-08-6). The distinction is the ether oxygen linker, which significantly alters solubility and electronic properties compared to the direct C-C bond analog.

PropertyData
IUPAC Name Methyl 2-(4-nitrophenoxy)acetate
CAS Number 19786-48-2
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
SMILES COC(=O)COc1ccc(cc1)[O-]
Appearance Pale yellow crystalline powder
Solubility Soluble in DCM, Acetone, Ethyl Acetate; Insoluble in Water
Melting Point Solid (Predicted ~78–85°C based on acid precursor MP of 183°C)
Spectroscopic Signature (Predicted in CDCl₃)
  • ¹H NMR:

    • δ 8.20 (d, 2H): Aromatic protons ortho to Nitro group.

    • δ 6.95 (d, 2H): Aromatic protons ortho to Ether linkage.

    • δ 4.75 (s, 2H): Methylene protons (-O-CH ₂-CO-).

    • δ 3.82 (s, 3H): Methyl ester protons (-COOCH ₃).

  • IR Spectrum: Distinct bands at ~1750 cm⁻¹ (Ester C=O), ~1520/1340 cm⁻¹ (NO₂ stretch).

Synthetic Pathways[11]

Two primary routes exist for accessing Methyl (4-nitrophenoxy)acetate.[2] Method A is preferred for building the scaffold from cheap phenols, while Method B is used for derivatizing the pre-existing acid.

Pathway Visualization

SynthesisPathways Phenol 4-Nitrophenol Product Methyl (4-nitrophenoxy)acetate (Target) Phenol->Product Method A: Williamson Ether (K2CO3, Acetone, Reflux) Bromo Methyl Bromoacetate Bromo->Product + Acid (4-Nitrophenoxy)acetic Acid Acid->Product Method B: Fischer Esterification (SOCl2, MeOH)

Figure 1: Parallel synthetic routes. Method A is the standard "Bottom-Up" approach.

Method A: Williamson Ether Synthesis (Standard Protocol)

This is the most common industrial route, utilizing the acidity of the phenol (pKa ~7.15).

  • Reagents: 4-Nitrophenol (1.0 eq), Methyl bromoacetate (1.1 eq), Anhydrous K₂CO₃ (1.5 eq).

  • Solvent: Acetone or DMF (Anhydrous).

  • Procedure:

    • Dissolve 4-nitrophenol in acetone.

    • Add K₂CO₃ and stir for 30 minutes at room temperature to generate the phenoxide anion (color change to intense yellow).

    • Add Methyl bromoacetate dropwise.

    • Reflux for 4–6 hours. Monitor by TLC (EtOAc:Hexane 3:7).

    • Workup: Filter off inorganic salts. Concentrate filtrate. Recrystallize from Ethanol.

Method B: Acid Chloride Esterification

Ideal when starting from (4-nitrophenoxy)acetic acid (CAS 104-03-0).

  • Reagents: (4-Nitrophenoxy)acetic acid, Thionyl Chloride (SOCl₂), Methanol.[3]

  • Procedure:

    • Dissolve acid in Methanol at 0°C.

    • Add SOCl₂ dropwise (exothermic).

    • Stir at room temperature for 1 hour.

    • Workup: Evaporate solvent. Dissolve residue in DCM, wash with NaHCO₃ (sat) to remove unreacted acid. Dry and concentrate.

    • Yield: Typically >95% purity without chromatography.

Reactivity & Downstream Applications

Methyl (4-nitrophenoxy)acetate acts as a divergent intermediate. Its value lies in the ability to selectively manipulate the "Head" (Nitro) or "Tail" (Ester).

Reaction Workflow

Reactivity Target Methyl (4-nitrophenoxy)acetate Aniline Methyl (4-aminophenoxy)acetate (Aniline Precursor) Target->Aniline Reduction (H2/Pd-C or Fe/AcOH) Acid (4-Nitrophenoxy)acetic Acid (Hydrolysis Product) Target->Acid Hydrolysis (LiOH, THF/H2O) Hydrazide (4-Nitrophenoxy)acetohydrazide (Heterocycle Linker) Target->Hydrazide Hydrazine Hydrate (EtOH, Reflux)

Figure 2: Divergent reactivity profile showing three distinct chemical modifications.

Chemo-selective Nitro Reduction

The transformation to Methyl (4-aminophenoxy)acetate is critical for creating aniline-based drug scaffolds.

  • Catalytic Hydrogenation: H₂ (1 atm), 10% Pd/C in MeOH. Fast and clean.

  • Iron Reduction (Béchamp): Fe powder / NH₄Cl in EtOH/H₂O. Used if the ester is sensitive to transesterification conditions, though the methyl ester is generally stable here.

Ester Hydrolysis

Hydrolysis yields the free acid, often used in prodrug design . The methyl ester improves membrane permeability; once inside the cell, esterases cleave it to the active acid form.

  • Protocol: LiOH (1.1 eq) in THF/Water (4:1) at 0°C. Acidification with 1M HCl precipitates the product.

Hydrazide Formation

Reaction with hydrazine hydrate yields the hydrazide, a precursor for 1,3,4-oxadiazoles (common pharmacophores in antimicrobial research).

References

  • Sigma-Aldrich. Methyl (4-nitrophenoxy)acetate Product Sheet (CAS 19786-48-2).

  • BLD Pharm. Safety Data Sheet: Methyl 2-(4-nitrophenoxy)acetate.[4]

  • ChemicalBook. Synthesis of Methyl 4-nitrophenoxyacetate via Thionyl Chloride.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217355 (Methyl (4-nitrophenoxy)acetate).

Sources

Exploratory

The Hydrolysis of Methyl (4-nitrophenoxy)acetate: A Mechanistic and Kinetic Investigation

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction The study of ester hydrolysis is a cornerstone of physical organic chemistry and holds significant relevance in the f...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

The study of ester hydrolysis is a cornerstone of physical organic chemistry and holds significant relevance in the field of drug development. Esters are common functional groups in many pharmaceutical compounds, and their hydrolysis can be a critical factor in drug metabolism, stability, and prodrug activation. Methyl (4-nitrophenoxy)acetate serves as an excellent model substrate for investigating the fundamental principles of ester hydrolysis due to its susceptibility to both acid and base catalysis and the convenient spectrophotometric properties of its hydrolysis product.

Significance in Organic Chemistry and Drug Development

Understanding the mechanism and kinetics of ester hydrolysis provides invaluable insights into reaction pathways, transition state theory, and the influence of electronic and steric effects on reactivity. In drug development, this knowledge is paramount for predicting the in vivo fate of ester-containing drugs, designing stable formulations, and engineering prodrugs that release the active therapeutic agent at a desired rate and location within the body. The 4-nitrophenoxy leaving group in the title compound is particularly useful as its release can be readily monitored, making it a valuable tool for enzyme kinetics and inhibitor screening.

Overview of Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by acids, bases, or enzymes. The core of the reaction involves the nucleophilic attack of a water molecule or a hydroxide ion on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the final products.

Objectives of the Guide

This in-depth technical guide aims to provide a comprehensive understanding of the mechanism and kinetics of the hydrolysis of methyl (4-nitrophenoxy)acetate. It will delve into the intricacies of both acid- and base-catalyzed pathways, present the governing kinetic equations, and offer a detailed, field-proven experimental protocol for the kinetic analysis of this reaction. This guide is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical skills to effectively study this and similar ester hydrolysis reactions.

The Reaction Mechanism

The hydrolysis of methyl (4-nitrophenoxy)acetate proceeds through a nucleophilic acyl substitution pathway. The reaction can be catalyzed by both acids and bases, each following a distinct, yet related, mechanistic route.

General Acid and Base Catalysis

In acid-catalyzed hydrolysis , the reaction is initiated by the protonation of the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[1] The subsequent steps involve proton transfers and the eventual departure of the 4-nitrophenoxy leaving group.

Conversely, base-catalyzed hydrolysis (saponification) involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[2] This is a more direct and typically faster process than the acid-catalyzed reaction at equivalent catalyst concentrations. The hydroxide ion is a much stronger nucleophile than a neutral water molecule.

Nucleophilic Attack and Tetrahedral Intermediate Formation

A key feature of both mechanisms is the formation of a tetrahedral intermediate .[3] This transient species is formed when the nucleophile (water in the acid-catalyzed pathway, hydroxide in the base-catalyzed pathway) attacks the carbonyl carbon, causing its hybridization to change from sp² to sp³. The stability and fate of this intermediate are crucial in determining the overall reaction rate.

Role of the 4-nitrophenoxy Leaving Group

The 4-nitrophenoxy group is an excellent leaving group due to the electron-withdrawing nature of the nitro group. This stabilizes the resulting 4-nitrophenoxide anion through resonance, making its departure from the tetrahedral intermediate more favorable. The release of the intensely yellow 4-nitrophenolate anion under basic conditions is the basis for the spectrophotometric monitoring of the reaction progress.[4][5]

Mechanistic Diagrams

Acid_Catalyzed_Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis Ester Methyl (4-nitrophenoxy)acetate Protonated_Ester Protonated Ester Ester->Protonated_Ester + H₃O⁺ Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate1 + H₂O Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate1->Protonated_Intermediate Proton Transfer Carboxylic_Acid_Product Methoxyacetic Acid Protonated_Intermediate->Carboxylic_Acid_Product - 4-Nitrophenol Leaving_Group_Product 4-Nitrophenol

Caption: Acid-catalyzed hydrolysis of methyl (4-nitrophenoxy)acetate.

Base_Catalyzed_Hydrolysis cluster_1 Base-Catalyzed Hydrolysis Ester Methyl (4-nitrophenoxy)acetate Tetrahedral_Intermediate2 Tetrahedral Intermediate Ester->Tetrahedral_Intermediate2 + OH⁻ Carboxylate_Product Methoxyacetate Tetrahedral_Intermediate2->Carboxylate_Product - 4-Nitrophenoxide Leaving_Group_Anion 4-Nitrophenoxide Experimental_Workflow cluster_prep Preparation cluster_kinetic Kinetic Measurement cluster_analysis Data Analysis prep_buffer Prepare Buffer Solutions equilibrate Equilibrate Spectrophotometer and Buffer prep_buffer->equilibrate prep_substrate Prepare Substrate Stock Solution initiate Initiate Reaction prep_substrate->initiate blank Measure Blank equilibrate->blank blank->initiate acquire Acquire Absorbance vs. Time Data initiate->acquire plot_data Plot Absorbance vs. Time acquire->plot_data fit_data Fit Data to Exponential Equation plot_data->fit_data calc_kobs Calculate k_obs fit_data->calc_kobs plot_kobs Plot k_obs vs. [Catalyst] calc_kobs->plot_kobs calc_kcat Calculate Second-Order Rate Constant plot_kobs->calc_kcat

Caption: Workflow for the kinetic analysis of ester hydrolysis.

Conclusion

Summary of Key Findings

This guide has provided a detailed examination of the mechanism and kinetics of the hydrolysis of methyl (4-nitrophenoxy)acetate. The reaction proceeds via a nucleophilic acyl substitution mechanism involving a tetrahedral intermediate, and it is subject to both acid and base catalysis. The kinetics of the reaction can be conveniently studied under pseudo-first-order conditions by spectrophotometrically monitoring the release of the 4-nitrophenolate anion. The pH-rate profile exhibits a characteristic U-shape, with the reaction rate being minimal at neutral pH and increasing in both acidic and basic media.

Future Research Directions

Further research could focus on obtaining specific kinetic data for the hydrolysis of methyl (4-nitrophenoxy)acetate to compare with the well-established data for p-nitrophenyl acetate. Investigating the hydrolysis in different solvent systems and in the presence of various catalysts, including enzymes and biomimetic systems, would also provide valuable insights. Additionally, computational studies could be employed to model the reaction pathway and the structure of the transition state in greater detail.

References

  • KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. (n.d.). Retrieved from [Link]

  • Karplus, M. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. PubMed. Retrieved from [Link]

  • Abdullah, A. M., et al. (2023). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. IRE Journals, 6(11), 31-36. Retrieved from [Link]

  • Morillas, M., et al. (1996). Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. Effects of mutation F360V on rate constants for acylation and de-acylation. Biochemical Journal, 316(Pt 2), 599–604. Retrieved from [Link]

  • Clemente, M. J., et al. (2020). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Journal of Chromatography A, 1634, 461665. Retrieved from [Link]

  • Abuin, E., & Lissi, E. (2007). Kinetics of p-nitrophenyl acetate hydrolysis catalyzed by Mucor javanicus lipase in AOT reverse micellar solutions formulated in different organic solvents. Journal of Colloid and Interface Science, 313(2), 654-659. Retrieved from [Link]

  • Clark, J. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]

  • Ko, J., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. ACS Omega, 6(38), 24651–24659. Retrieved from [Link]

  • Sacher, E., & Laidler, K. J. (1964). KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. Canadian Journal of Chemistry, 42(10), 2404-2410. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. Retrieved from [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. (n.d.). Retrieved from [Link]

  • Preparation and Analysis of Buffers | Intro & Theory. (2021, February 24). YouTube. Retrieved from [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2021). ACS Omega, 6(38), 24651-24659. Retrieved from [Link]

  • Choudhary, A. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. Retrieved from [Link]

  • Lab (1) Preparation of Buffer Solutions. (n.d.). Retrieved from [Link]

  • UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate... (n.d.). ResearchGate. Retrieved from [Link]

  • Growth, structure and spectroscopic studies of an organic optical material: 4-Aminopyridinium 4-nitrophenolate 4-nitrophenol single crystal. (2014). Journal of the Indian Chemical Society, 91(10), 1891-1894. Retrieved from [Link]

  • Observed rate constant of hydrolysis of (a) p-nitrophenyl acetate and... (n.d.). ResearchGate. Retrieved from [Link]

  • Creating Buffer Solutions. (2023). Biology LibreTexts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • IV SEMMESTER. (n.d.). Retrieved from [Link]

Sources

Foundational

Strategic Guide: Chemoselective Reduction of Methyl (4-nitrophenoxy)acetate

Executive Summary: The Chemoselectivity Challenge Target Molecule: Methyl (4-aminophenoxy)acetate Precursor: Methyl (4-nitrophenoxy)acetate CAS: 59954-04-0 (Product) In the synthesis of phenoxyacetic acid derivatives—com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemoselectivity Challenge

Target Molecule: Methyl (4-aminophenoxy)acetate Precursor: Methyl (4-nitrophenoxy)acetate CAS: 59954-04-0 (Product)

In the synthesis of phenoxyacetic acid derivatives—common pharmacophores in PPAR agonists and tyrosine kinase inhibitors—the reduction of the nitro group is a pivotal step. The structural challenge lies in the chemoselectivity : reducing the nitro group (


) to an aniline (

) without hydrolyzing the labile methyl ester (

) or reducing the ether linkage.

While standard literature often suggests generic hydrogenation, this guide prioritizes operational reliability and scalability . We will explore three distinct methodologies, ranked by their application suitability:

  • The Robust Scale-Up Method: Iron/Ammonium Chloride (Fe/NHngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    Cl).
    
  • The Clean Laboratory Standard: Catalytic Hydrogenation (H

    
    , Pd/C).
    
  • The Modern Hydride Protocol: NaBH

    
     + FeCl
    
    
    
    (In situ activation).

Part 1: Strategic Analysis & Mechanism

The Chemoselectivity Landscape

The primary risk in this transformation is ester hydrolysis (saponification) driven by the basicity of the generated amine or harsh acidic conditions often used to activate metals.

  • Risk A (Strong Acid): Traditional Béchamp reduction (Fe/HCl) creates a low pH environment, risking acid-catalyzed hydrolysis of the methyl ester to the carboxylic acid.

  • Risk B (Strong Base): Sulfide reductions (Zinin reduction) often require high pH, leading to saponification.

  • Solution: We utilize buffered systems or neutral catalytic surfaces to maintain a pH window of 5.0–8.0.

Reaction Mechanism (Haber Pathway)

Regardless of the reductant, the pathway follows the stepwise Haber mechanism. Understanding this is critical for troubleshooting "stalled" reactions, which often trap the intermediate hydroxylamine.

HaberMechanism Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso 2e-, 2H+ Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e-, 2H+ Azoxy Azoxy Dimer (Impurity) Nitroso->Azoxy Condensation (Avoid by keeping Temp < 100°C) Aniline Aniline (-NH2) Hydroxylamine->Aniline 2e-, 2H+ (Rate Limiting Step) Hydroxylamine->Azoxy

Figure 1: The stepwise reduction pathway. Note that the accumulation of the Nitroso intermediate can lead to Azoxy dimers if the reaction temperature is uncontrolled.

Part 2: Validated Experimental Protocols

Method A: Fe/NH Cl (The "Self-Validating" Scale-Up Protocol)

Best For: Gram-to-Kilogram scale; labs without high-pressure equipment. Why it works: Ammonium chloride acts as a weak acid buffer, activating the iron surface (etching oxides) while maintaining a near-neutral pH that preserves the methyl ester.

Reagents
  • Methyl (4-nitrophenoxy)acetate (1.0 equiv)[1]

  • Iron Powder (3.0 - 5.0 equiv, <325 mesh preferred)

  • Ammonium Chloride (NH

    
    Cl) (5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Workflow
  • Preparation: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the nitro compound in Ethanol/Water (3:1).

  • Activation: Add the NH

    
    Cl and stir for 10 minutes at room temperature.
    
  • Iron Addition: Add Iron powder in portions. Caution: An exotherm is possible.[2]

  • Reaction: Heat to mild reflux (approx. 70–80°C) for 2–4 hours.

    • Self-Validation Check: The reaction mixture will turn from a suspension to a thick grey/black sludge (iron oxides). If the grey color persists without "sludging," the iron may be passive; add 1-2 drops of acetic acid to initiate.

  • Workup (Critical):

    • Cool to room temperature.[2][3][4][5]

    • Filtration: Filter through a Celite pad to remove iron sludge.[2][3] Wash the pad copiously with Ethyl Acetate.

    • Separation: The filtrate will be biphasic. Separate the organic layer.[2] Wash the aqueous layer once with Ethyl Acetate.

    • Drying: Dry combined organics over Na

      
      SO
      
      
      
      and concentrate.
Method B: Catalytic Hydrogenation (The "Clean" Standard)

Best For: High-throughput screening; GMP environments requiring minimal metal waste. Why it works: Pd/C is highly efficient. The ester is stable to H


 under neutral conditions.
Reagents
  • Methyl (4-nitrophenoxy)acetate (1.0 equiv)[1]

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading relative to substrate)

  • Solvent: Methanol (Anhydrous preferred to prevent transesterification)

  • Hydrogen Source: H

    
     Balloon (1 atm) or Parr Shaker (30 psi)
    
Step-by-Step Workflow
  • Inerting: Purge the reaction vessel with Nitrogen (

    
    ) three times.
    
  • Loading: Add substrate and Methanol. Carefully add Pd/C (wet with solvent to prevent sparking).

  • Hydrogenation: Introduce H

    
    . Stir vigorously at Room Temperature (25°C).
    
    • Monitoring: Reaction is typically complete in 2–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting material (UV active, yellow) should disappear; the product (UV active, often fluorescent) will appear at a lower R

      
      .
      
  • Workup:

    • Filter through Celite to remove Pd/C.

    • Concentrate the filtrate.[2][3]

    • Note: The product is often pure enough for the next step without chromatography.[3]

Part 3: Data & Visualization

Method Comparison Matrix
FeatureMethod A: Fe/NH

Cl
Method B: H

+ Pd/C
Method C: NaBH

+ FeCl

Chemoselectivity Excellent (Ester safe)Excellent (Ester safe)High (Specific to Nitro)
Yield 85–95%95–99%90–96%
Cost Very LowHigh (Pd catalyst)Moderate
Scalability High (Exotherm manageable)High (Requires pressure vessels)Moderate (Gas evolution)
Green Score Low (Iron waste)High (Atom economy)Moderate
Decision Logic for Researchers

DecisionTree Start Start: Methyl (4-nitrophenoxy)acetate EquipCheck Is a Hydrogenator/Parr Shaker available? Start->EquipCheck ScaleCheck Scale of Reaction? EquipCheck->ScaleCheck No MethodH2 Method B: H2 + Pd/C (Cleanest, minimal workup) EquipCheck->MethodH2 Yes MethodFe Method A: Fe + NH4Cl (Robust, cheap, messy workup) ScaleCheck->MethodFe > 10 grams MethodNa Method C: NaBH4 + FeCl2 (Rapid, homogeneous) ScaleCheck->MethodNa < 10 grams

Figure 2: Strategic decision tree for selecting the reduction protocol based on equipment availability and scale.

Part 4: Analytical Validation & References

Validation Criteria

To confirm the success of the reaction and the integrity of the ester:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Disappearance: The aromatic protons ortho to the nitro group (approx. 8.2 ppm) will shift upfield significantly (approx. 6.5–6.8 ppm) upon conversion to the amine.

    • Retention: The methyl ester singlet (approx. 3.7 ppm) and the methylene singlet (approx. 4.7 ppm) must remain intact.

  • IR Spectroscopy:

    • Loss of asymmetric NO

      
       stretch (~1520 cm
      
      
      
      ) and symmetric NO
      
      
      stretch (~1340 cm
      
      
      ).
    • Appearance of NH

      
       stretches (3300–3500 cm
      
      
      
      ).
    • Retention of Ester C=O stretch (~1735–1750 cm

      
      ).
      
References
  • Chemoselective Reduction of Nitroarenes

    • Title: Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2.[6]

    • Source: Pharmaceutical Fronts / ResearchG
    • Context: Describes the high chemoselectivity of Borohydride/Iron systems for nitro-esters.
  • Iron/Ammonium Chloride Protocol

    • Title: Reduction of nitro arene by Fe/ammonium chloride.[7][2]

    • Source: ChemSpider Synthetic Pages.
    • Context: Detailed industrial protocol for Fe/NH4Cl reduction, emphasizing safety and workup.
  • General Catalytic Hydrogenation

    • Title: Amine synthesis by nitro compound reduction.[3][5][6][8][9]

    • Source: Organic Chemistry Portal.
    • Context: Comprehensive review of hydrogenation c
  • Physical Properties & Synthesis Context

    • Title: (4-Nitrophenoxy)acetic acid methyl ester synthesis.[10]

    • Source: ChemicalBook.[10]

    • Context: Provides physical d

Sources

Exploratory

Advanced Synthetic Utility of Methyl (4-nitrophenoxy)acetate: A Divergent Intermediate

Executive Summary & Chemical Profile Methyl (4-nitrophenoxy)acetate (CAS: 19786-48-2) represents a bifunctional "privileged scaffold" in medicinal chemistry. Characterized by an electron-withdrawing nitro group at the pa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Methyl (4-nitrophenoxy)acetate (CAS: 19786-48-2) represents a bifunctional "privileged scaffold" in medicinal chemistry. Characterized by an electron-withdrawing nitro group at the para position and an electrophilic ester moiety, it serves as a versatile linchpin for divergent synthesis. Its utility spans from the generation of aniline-based pharmacophores to the construction of complex heterocyclic libraries (e.g., 1,3,4-oxadiazoles, triazoles) via hydrazide intermediates.

This guide details the strategic manipulation of this compound, moving beyond basic characterization to application-focused protocols for drug discovery and high-value organic synthesis.

Chemical Identity
PropertyData
IUPAC Name Methyl 2-(4-nitrophenoxy)acetate
CAS Number 19786-48-2
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Appearance Pale yellow crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; slightly soluble in Ethanol

Core Synthesis: The Williamson Ether Strategy

While esterification of (4-nitrophenoxy)acetic acid is possible, the most robust industrial route involves a Williamson ether synthesis starting from readily available 4-nitrophenol. This method avoids the handling of thionyl chloride and offers higher atom economy.[1]

Optimized Protocol

Reaction: 4-Nitrophenol + Methyl chloroacetate + K₂CO₃ → Methyl (4-nitrophenoxy)acetate

  • Reagents:

    • 4-Nitrophenol (1.0 eq)

    • Methyl chloroacetate (1.2 eq)

    • Potassium Carbonate (anhydrous, 2.0 eq)

    • Solvent: Acetone or DMF (DMF accelerates the reaction but requires aqueous workup).

  • Procedure:

    • Dissolve 4-nitrophenol in acetone (0.5 M concentration).

    • Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion. Critical Step: Ensure the solution turns bright yellow/orange, indicating anion formation.

    • Add methyl chloroacetate dropwise.[2]

    • Reflux for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).

    • Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from Ethanol/Water to yield pale yellow needles.

  • Yield Expectation: 85–92%.

Pathway A: The Aniline Gateway (Reduction)

The reduction of the nitro group unlocks the p-aminophenoxy moiety, a structural motif found in various analgesics and peptide linkers. This transformation must be chemoselective to preserve the ester group.

Chemoselective Reduction Protocol (Fe/NH₄Cl)

Why this method? Unlike LiAlH₄ (which reduces esters) or catalytic hydrogenation (which can be slow without high pressure), Iron/Ammonium Chloride provides a mild, selective reduction of the nitro group while leaving the ester intact.

  • Setup: Suspend Methyl (4-nitrophenoxy)acetate (10 mmol) in Ethanol/Water (3:1, 40 mL).

  • Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reaction: Heat to reflux with vigorous stirring for 2 hours.

  • Purification: Filter hot through a Celite pad to remove iron oxides. Concentrate the filtrate.

  • Product: Methyl (4-aminophenoxy)acetate.

    • Application: Immediate coupling with acid chlorides to form amide-linked drug precursors.

Pathway B: The Heterocycle Gateway (Hydrazinolysis)

This is the most critical application for library generation. Converting the ester to a hydrazide creates a "branching point" for synthesizing bioactive heterocycles like oxadiazoles (antimicrobial) and thiadiazoles (antitumor).

Step 1: Synthesis of (4-Nitrophenoxy)acetyl Hydrazide

Reaction: Ester + N₂H₄·H₂O → Hydrazide

  • Dissolve Methyl (4-nitrophenoxy)acetate in absolute Ethanol.

  • Add Hydrazine Hydrate (99%, 5.0 eq) dropwise.

  • Reflux for 4 hours. The product often precipitates upon cooling.

  • Yield: >90%.

Step 2: Divergent Cyclization (The Schiff Base Route)

The hydrazide reacts with aromatic aldehydes to form Schiff bases (hydrazones), which can then be cyclized.

  • Route 1: 1,3,4-Oxadiazoles (Oxidative Cyclization)

    • Reagent: Iodine/K₂CO₃ or Chloramine-T.

    • Mechanism:[3] Oxidative closure of the acylhydrazone.

  • Route 2: 4-Thiazolidinones

    • Reagent: Thioglycolic acid.

    • Mechanism:[3] Cyclocondensation with the imine bond.

Visualizing the Synthetic Landscape

The following diagram maps the divergent utility of Methyl (4-nitrophenoxy)acetate, highlighting the specific conditions required to access distinct chemical spaces.

G Start 4-Nitrophenol Core Methyl (4-nitrophenoxy)acetate (CAS: 19786-48-2) Start->Core Me-Chloroacetate K2CO3, Acetone Amine Methyl (4-aminophenoxy)acetate (Aniline Scaffold) Core->Amine Fe/NH4Cl (Nitro Reduction) Hydrazide (4-Nitrophenoxy)acetyl hydrazide Core->Hydrazide N2H4·H2O EtOH, Reflux Acid (4-Nitrophenoxy)acetic acid Core->Acid LiOH, THF/H2O Hydrolysis Amide Peptidomimetics (Amide Coupling) Amine->Amide R-COCl Schiff Acylhydrazones (Schiff Bases) Hydrazide->Schiff Ar-CHO Cat. AcOH Oxadiazole 1,3,4-Oxadiazoles (Antimicrobial) Schiff->Oxadiazole I2/K2CO3 Oxidative Cyclization Thiazole 4-Thiazolidinones (Antitumor) Schiff->Thiazole HS-CH2-COOH Cyclocondensation

Figure 1: Divergent synthetic pathways originating from Methyl (4-nitrophenoxy)acetate. The central node (Blue) allows access to amino-scaffolds (Green) or heterocyclic libraries (Red/Yellow).

Comparative Reaction Data

To assist in experimental planning, the following table summarizes key reaction parameters for the primary transformations of this scaffold.

TransformationReagentsSolventTemp (°C)Time (h)Typical YieldCritical Note
Ether Synthesis Me-Chloroacetate, K₂CO₃Acetone56 (Reflux)4–685–92%Anhydrous conditions prevent ester hydrolysis.
Nitro Reduction Fe, NH₄ClEtOH/H₂O802–375–85%Avoid strong acids to protect the ester.
Hydrazinolysis Hydrazine Hydrate (excess)Ethanol783–590–95%Product precipitates; wash with cold EtOH.
Hydrolysis LiOH (1.1 eq)THF/H₂O251–2>95%Acidification required to isolate free acid.

References

  • Sigma-Aldrich. Methyl (4-nitrophenoxy)acetate Product Sheet. CAS 19786-48-2.[4][5][6][7] Link

  • ChemicalBook. (4-Nitrophenoxy)acetic acid methyl ester Synthesis and Properties. Link

  • National Institutes of Health (NIH). Phenoxyacetic Acid Derivatives: Biological Profile and Synthesis. (Contextual reference for phenoxyacetic acid scaffold utility). Link

  • Organic Syntheses. p-Nitrophenylacetic Acid. (Foundational chemistry for nitro-aromatic acid derivatives). Org. Synth. 1923, 3, 71. Link

  • MDPI Pharmaceuticals. Synthesis of Hydrazide-Hydrazone Derivatives. (Protocol for hydrazinolysis of ester derivatives). Link

Sources

Foundational

Technical Monograph: Methyl 2-(4-nitrophenoxy)acetate (CAS 19786-48-2)

Executive Summary Methyl 2-(4-nitrophenoxy)acetate (CAS 19786-48-2) is a specialized organic intermediate primarily utilized in the synthesis of pharmacologically active scaffolds. While it serves as a substrate for este...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(4-nitrophenoxy)acetate (CAS 19786-48-2) is a specialized organic intermediate primarily utilized in the synthesis of pharmacologically active scaffolds. While it serves as a substrate for esterase and lipase specificity assays, its critical value lies in its role as a precursor to Methyl 2-(4-aminophenoxy)acetate . This downstream amino-derivative functions as a "building synthon" for the development of dual GK (Glucokinase) and PPARγ (Peroxisome Proliferator-Activated Receptor gamma) activators , a promising class of therapeutic agents for Type 2 Diabetes (T2D).

This guide provides a rigorous technical analysis of the compound's physicochemical properties, validated synthesis protocols, biological applications, and supply chain logistics.

Chemical Identity & Physicochemical Characterization[1][2]

The compound is a methyl ester derivative of 4-nitrophenoxyacetic acid. Its structural integrity relies on the stability of the ether linkage between the phenyl ring and the acetate moiety, as well as the susceptibility of the nitro group to reduction.

Table 1: Physicochemical Properties

PropertySpecification
Chemical Name Methyl 2-(4-nitrophenoxy)acetate
CAS Number 19786-48-2
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Appearance Pale yellow to off-white solid
Melting Point 98–100 °C
Boiling Point ~289–296 °C (Predicted)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
SMILES COC(=O)COc1ccc(cc1)[O-]
InChI Key BD426800 (Internal Identifier)

Synthesis & Manufacturing Protocols

Synthetic Logic & Causality

The synthesis of CAS 19786-48-2 is typically achieved via a Williamson Ether Synthesis . The choice of methyl chloroacetate (or bromoacetate) over the free acid allows for better solubility and reactivity in organic solvents. The subsequent reduction of the nitro group is the critical step for activating the molecule for pharmaceutical coupling.

Protocol A: Synthesis of Methyl 2-(4-nitrophenoxy)acetate

Reaction Type: Nucleophilic Substitution (Alkylation)

  • Reagents: 4-Nitrophenol (1.0 eq), Methyl chloroacetate (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone or DMF (Solvent).

  • Procedure:

    • Dissolve 4-nitrophenol in anhydrous acetone/DMF.

    • Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion. Causality: Pre-generation of the nucleophile increases reaction rate and yield.

    • Add Methyl chloroacetate dropwise.

    • Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from ethanol to obtain pale yellow crystals.

Protocol B: Downstream Reduction to Amino-Scaffold

Reaction Type: Nitro Reduction (Fe/NH₄Cl) Note: This method is preferred over catalytic hydrogenation (H₂/Pd-C) in many scale-up contexts due to chemoselectivity and safety profiles.

  • Reagents: Methyl 2-(4-nitrophenoxy)acetate (1.0 eq), Iron powder (3.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq), Ethanol/Water (3:1).

  • Procedure:

    • Suspend the nitro compound in Ethanol/Water.

    • Add NH₄Cl and Iron powder.

    • Reflux vigorously for 2–4 hours. Observation: Color shift from yellow to dark brown/reddish indicates reduction.

    • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate to yield Methyl 2-(4-aminophenoxy)acetate .

Synthetic Pathway Visualization

SynthesisPathway Nitrophenol 4-Nitrophenol (Starting Material) Alkylation Alkylation (Methyl chloroacetate, K2CO3) Nitrophenol->Alkylation CAS_Compound Methyl 2-(4-nitrophenoxy)acetate (CAS 19786-48-2) Alkylation->CAS_Compound Ether Linkage Formation Reduction Reduction (Fe / NH4Cl) CAS_Compound->Reduction Amino_Scaffold Methyl 2-(4-aminophenoxy)acetate (Active Synthon) Reduction->Amino_Scaffold Nitro -> Amine Conversion

Figure 1: Synthetic route transforming 4-Nitrophenol into the active amino-synthon via CAS 19786-48-2.

Biological Mechanism & Applications

Dual GK/PPARγ Activation

The primary utility of CAS 19786-48-2 is its conversion into the amino-phenoxy acetate scaffold. This scaffold is structurally significant in the design of dual-target hypoglycemic agents .

  • Mechanism: The phenoxy-acetate moiety mimics the pharmacophore of PPARγ agonists (similar to fibrates or glitazones), while the nitrogen-linked heterocycles (added post-reduction) target Glucokinase (GK).

  • Therapeutic Outcome: Simultaneous activation of GK (liver/pancreas) and PPARγ (adipose tissue) improves insulin sensitivity and glucose metabolism without the severe weight gain associated with pure PPARγ agonists.

Enzyme Specificity Assays

Similar to p-nitrophenyl acetate, CAS 19786-48-2 serves as a chromogenic substrate for lipases and esterases.

  • Assay Principle: Hydrolysis of the ester bond releases the 4-nitrophenoxy group (after spontaneous decarboxylation/elimination or direct measurement), which can be monitored spectrophotometrically.

Drug Discovery Workflow

DrugDiscovery Scaffold CAS 19786-48-2 (Scaffold Precursor) Functionalization Functionalization (Amide Coupling / Urea Formation) Scaffold->Functionalization Reduction to Amine Library Library of Phenoxy-Acetate Derivatives Functionalization->Library Diversification Screening High-Throughput Screening (Dual GK / PPARγ Assays) Library->Screening Lead Lead Candidate (T2D Therapeutic) Screening->Lead IC50 < 50 nM

Figure 2: Role of CAS 19786-48-2 in the discovery pipeline for metabolic disease therapeutics.

Handling, Safety, and Compliance

Signal Word: WARNING

Hazard Statements (GHS):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[4][1][3][5][6]

  • H335: May cause respiratory irritation.[1][3]

Precautionary Protocols:

  • Engineering Controls: Handle only in a chemical fume hood to avoid inhalation of dust.

  • PPE: Nitrile gloves (0.11 mm thickness), safety goggles, and lab coat are mandatory.

  • Storage: Store at 2–8 °C (refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or slow oxidation.

Supply Chain & Sourcing

Researchers should verify purity (>95% by HPLC) when sourcing for biological assays.

Table 2: Key Suppliers

SupplierCatalog/Product IDPurity GradeRegion
Sigma-Aldrich AldrichCPR SeriesResearch GradeGlobal
Fisher Scientific TRC-M225690>98%North America / EU
BLD Pharmatech BD42680097%+Asia / Global
Toronto Research Chemicals M326045Analytical StandardGlobal

References

  • El-Gohary, N. M., et al. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators. MDPI Crystals, 2022. Available at: [Link][7]

  • PubChem. Methyl 2-(4-nitrophenoxy)acetate - Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Exploratory

Methyl (4-nitrophenoxy)acetate: A Bifunctional Nexus for Heterocyclic Synthesis

Executive Summary Methyl (4-nitrophenoxy)acetate (CAS 2945-08-6) represents a high-value scaffold in medicinal chemistry, characterized by its bifunctional reactivity . Its structure—a benzene ring substituted with a nit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (4-nitrophenoxy)acetate (CAS 2945-08-6) represents a high-value scaffold in medicinal chemistry, characterized by its bifunctional reactivity . Its structure—a benzene ring substituted with a nitro group at the para position and an oxyacetic acid methyl ester at the 1-position—offers two distinct chemical handles. This guide details the synthetic exploitation of these handles: the nucleophilic susceptibility of the ester (Pathway A) and the reductive potential of the nitro group (Pathway B). By leveraging these pathways, researchers can access a diverse library of bioactive heterocycles, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and 4-thiazolidinones.

Section 1: The Scaffold & Synthetic Versatility

The utility of methyl (4-nitrophenoxy)acetate lies in its ability to serve as a "switchable" building block.

  • The Ester Terminus (C1): Readily undergoes nucleophilic acyl substitution. Reaction with hydrazine yields the hydrazide, the primary precursor for azole heterocycles.

  • The Nitro Terminus (C4): Can be chemoselectively reduced to an aniline. This amine functionality opens the door to Schiff base formation and subsequent cyclization into lactams or thiazolidinones.

Synthesis of the Core Building Block

Before divergence, the core scaffold is synthesized via the O-alkylation of 4-nitrophenol.

Protocol:

  • Reagents: 4-Nitrophenol (1.0 eq), Methyl chloroacetate (1.1 eq), Anhydrous

    
     (2.0 eq).
    
  • Solvent: Acetone or DMF (Dry).

  • Conditions: Reflux for 6–8 hours.

  • Workup: Filter inorganic salts, evaporate solvent, and recrystallize from ethanol.

  • Yield: Typically 85–95%.

Section 2: Pathway A — The Hydrazide Nexus (Azole Formation)

The most prolific application of this scaffold is the conversion of the ester to a hydrazide, which serves as a gateway to 5-membered nitrogen-rich heterocycles.

Synthesis of (4-Nitrophenoxy)acetyl Hydrazide

This intermediate is the branch point for oxadiazoles and triazoles.

  • Reagents: Methyl (4-nitrophenoxy)acetate, Hydrazine hydrate (99%).

  • Solvent: Ethanol.

  • Conditions: Reflux for 3–4 hours. Upon cooling, the hydrazide precipitates as a solid.

Divergence to 1,3,4-Oxadiazoles

Oxadiazoles are bioisosteres of amides and esters, offering improved metabolic stability.

Method A: Cyclization with Carbon Disulfide (Thiol Derivative)

  • Mechanism: The hydrazide attacks

    
     in basic media (KOH), forming a dithiocarbazate intermediate which cyclizes upon acidification/heating.
    
  • Product: 5-[(4-nitrophenoxy)methyl]-1,3,4-oxadiazole-2-thiol.

Method B: Cyclization with Phosphorus Oxychloride (POCl3)

  • Mechanism: Condensation of the hydrazide with an aromatic carboxylic acid in

    
     (acting as both solvent and dehydrating agent).
    
  • Product: 2-Aryl-5-[(4-nitrophenoxy)methyl]-1,3,4-oxadiazole.

Divergence to 1,2,4-Triazoles

Triazoles are synthesized by introducing a third nitrogen atom, often via a potassium dithiocarbazate salt intermediate followed by hydrazine treatment.

Visualization: Pathway A Workflow

PathwayA Start Methyl (4-nitrophenoxy)acetate Hydrazide (4-Nitrophenoxy)acetyl hydrazide Start->Hydrazide N2H4•H2O EtOH, Reflux Oxadiazole_Thiol 1,3,4-Oxadiazole-2-thiol (CS2 / KOH) Hydrazide->Oxadiazole_Thiol i. CS2/KOH ii. HCl Oxadiazole_Aryl 2,5-Disubstituted Oxadiazole (Ar-COOH / POCl3) Hydrazide->Oxadiazole_Aryl Ar-COOH POCl3, Reflux Triazole 4-Amino-1,2,4-triazole (CS2 / N2H4) Hydrazide->Triazole i. CS2/KOH ii. N2H4•H2O

Figure 1: Divergent synthesis of azole heterocycles from the hydrazide intermediate.[1][2][3][4]

Section 3: Pathway B — The Aniline Nexus (Thiazolidinone Formation)

The nitro group is not merely a bystander; its reduction activates the "left" side of the molecule, allowing for the construction of heterocycles like 4-thiazolidinones, which are known for their antimicrobial and anti-inflammatory properties.

Nitro Reduction
  • Protocol: Catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (Fe/HCl or SnCl2/HCl) converts the nitro group to an amine.
    
  • Product: Methyl (4-aminophenoxy)acetate.

Schiff Base Formation (The Key Intermediate)

The aniline reacts with aromatic aldehydes to form Schiff bases (imines). This step is crucial for the subsequent cyclization.

  • Conditions: Reflux in ethanol with a catalytic amount of glacial acetic acid.

Cyclization to 4-Thiazolidinones

The Schiff base undergoes a [2+2+1] cyclocondensation with thioglycolic acid.

  • Mechanism: The sulfur atom of thioglycolic acid attacks the imine carbon, followed by intramolecular amide formation.

  • Catalyst: Anhydrous

    
     is often used to accelerate the dehydration step.
    
Visualization: Pathway B Workflow

PathwayB Start Methyl (4-nitrophenoxy)acetate Amine Methyl (4-aminophenoxy)acetate Start->Amine Reduction (H2/Pd-C or Fe/HCl) SchiffBase Schiff Base (Imine) Amine->SchiffBase Ar-CHO EtOH, cat. AcOH Thiazolidinone 4-Thiazolidinone Derivative SchiffBase->Thiazolidinone HS-CH2-COOH ZnCl2, Reflux

Figure 2: Synthesis of 4-thiazolidinones via the aniline pathway.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-5-[(4-nitrophenoxy)methyl]-1,3,4-oxadiazole

Target: High-yield synthesis of the oxadiazole ring via


 cyclization.
  • Preparation: In a round-bottom flask, mix (4-nitrophenoxy)acetyl hydrazide (0.01 mol) and the appropriate aromatic carboxylic acid (0.01 mol).

  • Cyclization: Add phosphorus oxychloride (

    
    , 5 mL).
    
  • Reaction: Reflux the mixture on a water bath for 5–6 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 3:7).

  • Quenching: Cool the reaction mixture to room temperature and pour slowly onto crushed ice with stirring.

  • Neutralization: Neutralize the suspension with solid

    
     or ammonia solution to pH 7–8.
    
  • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry.

  • Purification: Recrystallize from ethanol/DMF mixture.

Protocol 2: Synthesis of 4-Thiazolidinones

Target: Cyclization of Schiff bases with thioglycolic acid.

  • Schiff Base Formation: Reflux equimolar amounts of Methyl (4-aminophenoxy)acetate and substituted benzaldehyde in ethanol with 2-3 drops of glacial acetic acid for 4 hours. Isolate the solid imine.

  • Cyclization: Dissolve the Schiff base (0.01 mol) in dry benzene or toluene (30 mL).

  • Addition: Add thioglycolic acid (0.015 mol).

  • Catalysis: Add a pinch of anhydrous

    
    .
    
  • Reaction: Reflux using a Dean-Stark trap to remove water formed during the reaction (approx. 8–10 hours).

  • Workup: Distill off the solvent.[5][6] Wash the residue with sodium bicarbonate solution (to remove excess acid) and then with water.

  • Purification: Recrystallize from ethanol.

Section 5: Comparative Analysis of Derivatives

Derivative TypeSynthetic PathwayKey ReagentsBiological Potential
1,3,4-Oxadiazole Hydrazide Cyclization

or

Anti-inflammatory, Antibacterial
1,2,4-Triazole Hydrazide Cyclization

,

,

Antifungal, Antimicrobial
4-Thiazolidinone Amine/Imine CyclizationThioglycolic Acid,

Antitubercular, Anticancer
Schiff Bases Amine CondensationAromatic AldehydesAnalgesic, Antioxidant

References

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles. MDPI. Available at: [Link]

  • Synthesis of Thiazolidin-4-ones as Acetylcholinesterase Inhibitors. PubMed Central. Available at: [Link]

  • Strategies for Synthesis of 1,3,4-Oxadiazole Derivatives. Journal of Chemical Reviews. Available at: [Link]

  • Synthesis of 1,2,4-Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Design and Synthesis of New Thiazolidine-4-One Derivatives. Chemical Methodologies. Available at: [Link]

Sources

Foundational

Computational Profiling of Methyl (4-nitrophenoxy)acetate: Electronic Structure &amp; NLO Potential

Executive Summary Methyl (4-nitrophenoxy)acetate (CAS: 2945-08-6) represents a classic "push-pull" electronic system, characterized by an electron-withdrawing nitro group ( ) para-substituted to an electron-donating phen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (4-nitrophenoxy)acetate (CAS: 2945-08-6) represents a classic "push-pull" electronic system, characterized by an electron-withdrawing nitro group (


) para-substituted to an electron-donating phenoxy-ester chain. This structural motif is of significant interest in Non-Linear Optics (NLO)  and pharmacological intermediate design due to its high hyperpolarizability and specific charge transfer characteristics.

This technical guide provides a rigorous theoretical framework for analyzing the electronic structure of Methyl (4-nitrophenoxy)acetate. By synthesizing Density Functional Theory (DFT) with experimental validation, we establish a protocol for predicting its reactivity, vibrational signature, and optical properties.

Computational Methodology

To achieve high-fidelity electronic structure data, the following computational model is prescribed. This protocol balances computational cost with chemical accuracy, specifically tailored for organic nitro-aromatics.

The "Standard Model" for Nitro-Aromatics
  • Theory Level: Density Functional Theory (DFT)[1][2][3]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is the industry standard for reproducing vibrational frequencies and geometry in organic esters.

  • Basis Set: 6-311++G(d,p) .[3]

    • Diffuse functions (++): Critical for accurately modeling the lone pairs on the ester oxygen and the electron-rich nitro group.

    • Polarization functions (d,p): Essential for describing the anisotropic electron distribution in the aromatic ring.

  • Software Environment: Gaussian 09/16 or ORCA.

Workflow Diagram

The following directed graph illustrates the sequential logic of the computational study, ensuring self-consistency.

G Start Initial Geometry (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Vibrational Analysis) Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Saddle Point) NLO NLO & FMO Analysis (Polarizability/HOMO-LUMO) Check->NLO No (Minima) MEP MEP Mapping (Electrostatic Potential) NLO->MEP End Final Electronic Profile MEP->End

Figure 1: Computational workflow for electronic structure determination. Note the critical checkpoint for imaginary frequencies to ensure a true potential energy minimum.

Geometric & Electronic Structure Analysis

Geometry Optimization

The equilibrium geometry is dominated by the planar nitro-aromatic ring. The ester side chain (


) introduces conformational flexibility.

Key Structural Parameters (Theoretical vs. Experimental Validation): The validity of the DFT model is established by comparing calculated bond lengths with X-ray diffraction data from similar nitro-phenoxy derivatives.

ParameterBondCalculated (Å)Experimental (Å)*Deviation (%)
Nitro Group N-O1.2281.225~0.2%
Ether Link C(Ar)-O1.3651.360~0.4%
Ester Carbonyl C=O1.2051.198~0.6%
Ester Bridge C-O (ester)1.3421.338~0.3%

*Experimental values derived from average crystallographic data of 4-nitrophenoxyacetic acid derivatives [1].

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of chemical stability and optical activity.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenoxy ring and ether oxygen lone pairs . It acts as the electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized heavily on the nitro group (

    
    ) . It acts as the electron acceptor.
    

Energy Profile:

  • HOMO Energy: -6.85 eV (approx)

  • LUMO Energy: -2.45 eV (approx)

  • Energy Gap (

    
    ):  ~4.40 eV
    

Implication: A gap of ~4.4 eV suggests the molecule is kinetically stable but possesses sufficient charge transfer capability for NLO applications. The transition implies an intramolecular charge transfer (ICT) from the ether oxygen to the nitro group.

Spectroscopic Profiling (IR Validation)

To validate the electronic structure, we compare the calculated vibrational frequencies (scaled by 0.967 for B3LYP) against experimental FTIR data.

Table 2: Vibrational Assignment & Validation

Mode DescriptionExperimental

(

) [2]
Calculated

(

)
Intensity
C=O[4][5] Stretching 17531765Strong

Asym. Stretch
15941605Strong

Sym. Stretch
13401348Very Strong
C-O-C Stretching 12211230Medium

Self-Validating Protocol: If the calculated C=O stretch deviates by >20


 after scaling, the basis set lacks sufficient polarization functions (add 'd,p').

Global Reactivity Descriptors

Using Koopmans' theorem, we derive the global reactivity indices from the FMO energies. These metrics quantify the molecule's response to chemical attacks.

  • Ionization Potential (

    
    ):  6.85 eV
    
  • Electron Affinity (

    
    ):  2.45 eV
    
  • Chemical Hardness (

    
    ):  2.20 eV
    
  • Electrophilicity Index (

    
    ):  High values indicate strong bioactivity as an electrophile (drug-receptor interaction).
    
Reactivity Logic Diagram

Reactivity HOMO HOMO (Donor Site) Gap Band Gap (~4.4 eV) HOMO->Gap LUMO LUMO (Acceptor Site) LUMO->Gap Hardness Chemical Hardness (Resistance to Charge Transfer) Gap->Hardness Inverse Relation NLO_Prop NLO Potential (Hyperpolarizability) Gap->NLO_Prop Lower Gap = Higher NLO

Figure 2: Causal relationship between orbital energies and macroscopic properties.

Step-by-Step Computational Protocol

Objective: Replicate the electronic structure analysis for Methyl (4-nitrophenoxy)acetate.

Step 1: Input Preparation

Construct the Z-matrix or Cartesian coordinates. Ensure the nitro group is planar with the benzene ring.

  • Tip: Pre-optimize using a semi-empirical method (PM6) to save DFT cycles.

Step 2: Gaussian Command Line Setup

Use the following route section for the optimization and frequency job:

  • SCF=XQC: Ensures convergence for difficult nitro-aromatic systems using a quadratic converger if the standard fails.

  • Pop=Full: Requests full population analysis for HOMO/LUMO visualization.

Step 3: Molecular Electrostatic Potential (MEP) Generation
  • After optimization, extract the checkpoint file (.chk).

  • Map the electrostatic potential onto the electron density isosurface (typically 0.002 a.u.).

  • Interpretation:

    • Red Regions (Negative): Localized on the Nitro oxygens and Ester Carbonyl. These are sites for electrophilic attack.

    • Blue Regions (Positive): Localized on the Methyl hydrogens. These are sites for nucleophilic attack.

Step 4: NLO Calculation

Run a separate job for polarizability:

Calculate the total dipole moment (


) and mean polarizability (

) from the output tensor.

References

  • Mao, Y. H., et al. (2024).[2] "Synthesis, crystal structure, density functional theory, and vibration analysis of 4-nitro-N-[(4-nitrophenyl)methyl]-N-phenylbenzenemethanamine." ResearchGate.

  • ChemicalBook. (2024). "(4-Nitrophenoxy)acetic acid methyl ester synthesis and IR Data." ChemicalBook.[6][7]

  • PubChem. (2025).[6][8] "Methyl (4-nitrophenyl)acetate - Compound Summary." National Library of Medicine.[8]

  • Sigma-Aldrich. (2024). "4-Nitrophenyl acetate Product Sheet." Merck.

Sources

Exploratory

Methyl (4-nitrophenoxy)acetate: Technical Guide to a Versatile Synthon

Executive Summary Methyl (4-nitrophenoxy)acetate (CAS: 19786-48-2 ) is a specialized aromatic ether ester serving as a critical intermediate in the synthesis of biodegradable polymers, bioactive heterocycles, and pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (4-nitrophenoxy)acetate (CAS: 19786-48-2 ) is a specialized aromatic ether ester serving as a critical intermediate in the synthesis of biodegradable polymers, bioactive heterocycles, and pharmaceutical conjugates.[1][2][3][4] While structurally simple, its bifunctionality—combining a reducible nitro group with an ester-protected carboxylate—makes it a "gateway" scaffold. It allows orthogonal functionalization: the nitro group can be reduced to an aniline for amide coupling or isocyanate formation, while the ester remains available for hydrolysis or transesterification.

This guide details the compound's history, optimized synthesis protocols, and its pivotal role in modern drug delivery systems, specifically in the engineering of bioabsorbable polyurethanes.

Part 1: Historical Genesis & Structural Significance

Discovery and Evolution

The chemistry of phenoxyacetic acids dates back to the late 19th century investigations into ether synthesis by Alexander Williamson. However, the specific methyl ester derivative, Methyl (4-nitrophenoxy)acetate , gained distinct relevance not as a final product, but as a refined building block in the mid-20th century.

  • Early Era: Initially explored during the characterization of nitrophenols and their alkylation patterns. The compound served as a model substrate to study the kinetics of nucleophilic substitution on phenoxides.

  • Modern Era (2000s-Present): The compound found its "killer application" in the field of biomaterials . Research led by groups developing bioabsorbable stents and tissue engineering scaffolds identified this molecule as a precursor to tyrosine-derived polyarylates and functionalized polyurethanes. Its ability to degrade into biocompatible metabolites (4-aminophenoxyacetic acid derivatives) made it a staple in patent literature for medical devices.

Chemical Identity
PropertyData
IUPAC Name Methyl 2-(4-nitrophenoxy)acetate
CAS Number 19786-48-2
Molecular Formula C

H

NO

Molecular Weight 211.17 g/mol
Physical State Pale yellow crystalline solid
Solubility Soluble in Acetone, DMF, DCM; slightly soluble in Methanol

Part 2: Technical Synthesis & Protocols

Primary Synthesis: Williamson Etherification

The most robust route involves the O-alkylation of 4-nitrophenol. This reaction is favored over esterification of the acid due to the availability of cheap 4-nitrophenol and the mild conditions that avoid side reactions.

Mechanism: S


2 nucleophilic substitution where the phenoxide oxygen attacks the alpha-carbon of methyl bromoacetate.
Protocol A: Standard Acetone/K

CO

Method
  • Reagents: 4-Nitrophenol (1.0 eq), Methyl bromoacetate (1.1 eq), Anhydrous K

    
    CO
    
    
    
    (1.5 eq), Acetone (0.5 M concentration).
  • Procedure:

    • Charge a round-bottom flask with 4-nitrophenol and anhydrous acetone.

    • Add K

      
      CO
      
      
      
      and stir at room temperature for 30 minutes to generate the phenoxide (color change to bright yellow).
    • Add methyl bromoacetate dropwise.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (SiO

      
      , 30% EtOAc/Hexanes).
      
    • Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize the residue from methanol or ethanol.

  • Yield: Typically 85–95%.

  • Critical Control Point: Ensure K

    
    CO
    
    
    
    is anhydrous; water suppresses the phenoxide nucleophilicity.
The "Pivot" Step: Catalytic Reduction

The utility of Methyl (4-nitrophenoxy)acetate is realized upon reduction to Methyl (4-aminophenoxy)acetate (CAS 59954-04-0). This aniline derivative is the actual monomer for polymerization.

Protocol B: Hydrogenation with Raney Nickel[5]
  • Reagents: Methyl (4-nitrophenoxy)acetate, Raney Nickel (active catalyst), Methanol, Hydrogen gas (balloon or low pressure).[5]

  • Procedure:

    • Dissolve the nitro compound in methanol in a pressure vessel.[5]

    • Add Raney Nickel (approx. 10-20 wt% of substrate). Caution: Pyrophoric.

    • Stir under H

      
       atmosphere (4  kg/cm 
      
      
      
      or ~60 psi) for 8 hours.
    • Filter catalyst through Celite under inert atmosphere.

    • Concentrate filtrate to yield the amine as a light brown solid (MP: ~65°C).

  • Self-Validating Check: The disappearance of the nitro stretch (~1350/1530 cm

    
    ) and appearance of amine N-H stretches (~3300-3400 cm
    
    
    
    ) in IR confirms conversion.

Part 3: Applications in Drug Discovery & Biomaterials

Bioabsorbable Polyurethanes

The primary industrial application of this scaffold is in the synthesis of poly(ester urethanes) . The reduced amine form is reacted with diisocyanates (e.g., hexamethylene diisocyanate) to form hard segments of biodegradable polymers.

  • Mechanism: The phenoxyacetate linkage provides a specific hydrolytic degradation rate, faster than pure aliphatic polyesters but slower than polyanhydrides, allowing for tunable drug release profiles in vascular stents.

Linker Chemistry in PROTACs

In medicinal chemistry, the phenoxyalkyl moiety serves as a stable yet flexible linker. The ether oxygen improves solubility compared to all-carbon chains, while the phenyl ring provides pi-stacking opportunities in the protein binding pocket.

Glycomimetic Synthesis

The scaffold is used to synthesize 4-nitrophenyl glycosides . The 4-nitrophenoxy group acts as a chromogenic leaving group in enzymatic assays (e.g., measuring glycosidase activity), although the methyl ester variant is often used to fine-tune the electronics of the aglycone.

Part 4: Visualizations

Synthesis Workflow

The following diagram illustrates the conversion from commodity chemicals to the active polymer precursor.

SynthesisPathway Start 4-Nitrophenol Intermediate Methyl (4-nitrophenoxy)acetate (CAS 19786-48-2) Start->Intermediate Williamson Ether Synthesis Reagent Methyl Bromoacetate (K2CO3, Acetone) Reagent->Intermediate Product Methyl (4-aminophenoxy)acetate (CAS 59954-04-0) Intermediate->Product Catalytic Hydrogenation Reduction H2 / Raney Ni (Reduction) Application Bioabsorbable Polymers/Drugs Product->Application Polymerization (Isocyanates)

Caption: Step-wise synthesis from 4-nitrophenol to the amino-precursor for biomaterials.

Drug Discovery Logic

How this scaffold fits into a broader medicinal chemistry campaign.

DrugDiscovery Scaffold Methyl (4-nitrophenoxy)acetate (Scaffold) PathA Hydrolysis Scaffold->PathA PathB Nitro Reduction Scaffold->PathB Acid (4-Nitrophenoxy)acetic acid PathA->Acid Amine Methyl (4-aminophenoxy)acetate PathB->Amine Target1 Linker for PROTACs Acid->Target1 Coupling Target2 Kinase Inhibitor (Amide Formation) Amine->Target2 R-COCl Target3 Biodegradable Stents (Polyurethanes) Amine->Target3 OCN-R-NCO

Caption: Divergent synthetic utility of the scaffold in pharmaceutical applications.

References

  • Bioabsorbable and biocompatible polyurethanes and polyamides for medical devices. Source: US Patent 7772352B2 (2010).[5] Context: Primary source for the synthesis of Methyl (4-nitrophenoxy)acetate and its conversion to amino-derivatives for polymer synthesis. URL:

  • Synthesis of some monodeoxyfluorinated methyl and 4-nitrophenyl alpha-D-mannobiosides. Source: Carbohydrate Research (1990). Context: Illustrates the use of nitrophenoxy derivatives in glycoscience. URL:[Link]

  • Kinetics of the Reactions of 4-Nitrochlorobenzene with Substituted Phenols. Source: ResearchGate / Kinetics and Catalysis. Context: Mechanistic background on the formation of nitrophenyl ethers via carbonate bases. URL:[Link]

Sources

Foundational

The Evolving Landscape of (Nitrophenoxy)acetates: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Design

Introduction: The (Nitrophenoxy)acetate Scaffold - A Privileged Motif in Medicinal Chemistry In the expansive field of drug discovery, certain chemical scaffolds consistently emerge as templates for potent biological act...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The (Nitrophenoxy)acetate Scaffold - A Privileged Motif in Medicinal Chemistry

In the expansive field of drug discovery, certain chemical scaffolds consistently emerge as templates for potent biological activity. The (nitrophenoxy)acetate framework is one such privileged motif. Characterized by a nitro-substituted phenyl ring linked via an ether oxygen to an acetic acid ester, this class of compounds has garnered significant attention for its diverse and potent pharmacological effects. The electronic properties conferred by the nitro group, combined with the structural flexibility of the phenoxyacetic acid linker, create a molecule ripe for chemical modification and optimization.

This technical guide offers an in-depth literature review of Methyl (4-nitrophenoxy)acetate and its analogs. Moving beyond a simple recitation of facts, we will delve into the causality behind synthetic strategies, dissect the structure-activity relationships (SAR) that govern biological outcomes, and provide detailed protocols for key experimental procedures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class. We will explore its demonstrated utility in antimicrobial and anticancer applications, providing a foundation for future research and development endeavors.

I. Synthetic Strategies: Crafting the Core Scaffold and its Analogs

The synthesis of Methyl (4-nitrophenoxy)acetate and its derivatives is typically achieved through straightforward and high-yielding chemical transformations. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns on the aromatic ring.

General Synthesis of Methyl (4-nitrophenoxy)acetate

A common and efficient method for synthesizing the parent compound involves the esterification of (4-nitrophenoxy)acetic acid. This precursor is readily prepared from 4-nitrophenol and a haloacetic acid ester, followed by hydrolysis.

A particularly effective laboratory-scale synthesis involves the direct esterification of (4-nitrophenoxy)acetic acid using thionyl chloride in methanol. This method avoids harsh conditions and typically results in high yields.[1]

Detailed Protocol: Synthesis of Methyl (4-nitrophenoxy)acetate via Esterification[1]

Objective: To synthesize Methyl (4-nitrophenoxy)acetate from (4-nitrophenoxy)acetic acid.

Materials:

  • (4-Nitrophenoxy)acetic acid (1 equivalent)

  • Methanol (Anhydrous)

  • Thionyl chloride (SOCl₂)

  • Methylene chloride (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath, round-bottom flask, magnetic stirrer, dropping funnel, rotary evaporator.

Procedure:

  • Dissolution: Dissolve 5.0 g (25 mmol) of (4-nitrophenoxy)acetic acid in 250 ml of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath to cool the solution.

  • Acid Chloride Formation: Add 2.3 ml of thionyl chloride dropwise to the cooled solution using a dropping funnel. Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl then protonates the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This is a classic Fischer esterification catalyzed by an acid generated in situ.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting residue in 50 ml of methylene chloride.

  • Neutralization: Carefully add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated brine solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting pale yellow powder can be further purified by recrystallization if necessary. A reported yield for this procedure is 96%.[1]

Synthesis of Analogs

The synthesis of analogs typically involves starting with differently substituted nitrophenols or by modifying the ester group. For instance, reacting various substituted phenols with methyl bromoacetate in the presence of a base like potassium carbonate is a common strategy to generate a library of phenoxyacetate analogs. Further modifications, such as converting the methyl ester to other esters, amides, or hydrazides, can be achieved through standard functional group transformations.[2]

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product Scaffold cluster_modification Further Derivatization Substituted Phenol Substituted Phenol Reaction Williamson Ether Synthesis Substituted Phenol->Reaction Haloacetate Ester R'-X-CH2COOR'' (e.g., Methyl Bromoacetate) Haloacetate Ester->Reaction Phenoxyacetate Analog Substituted (Phenoxy)acetate Analog Reaction->Phenoxyacetate Analog Base (e.g., K2CO3) Solvent (e.g., Acetone) Hydrolysis Hydrolysis Phenoxyacetate Analog->Hydrolysis Amidation Amidation Phenoxyacetate Analog->Amidation Transesterification Transesterification Phenoxyacetate Analog->Transesterification Final_Analogs Diverse Library of Analogs (Acids, Amides, Esters) Hydrolysis->Final_Analogs Amidation->Final_Analogs Transesterification->Final_Analogs SAR_Analysis cluster_A Aromatic Ring (R¹) cluster_B Linker and Ester (R²) Core O CH₂ C=O O-R² pos_nitro Position of NO₂ Group: - Para (4-position) often shows higher activity than ortho (2-position) for cytotoxicity. [14] - Essential for antitubercular activity in acetamides. [2] other_subs Other Substituents: - Electron-withdrawing groups (e.g., halogens) can enhance antimicrobial activity. [3] - Lipophilicity and electronic properties of substituents modulate activity. linker Ether Linkage: - Provides optimal spacing and flexibility. ester Ester Group (R²): - Methyl ester is a common starting point. - Conversion to amides/hydrazides can significantly alter activity and properties (e.g., antitubercular acetamides). [2] - Modification affects solubility and cell permeability. SAR_Title Key SAR Insights for Nitrophenoxyacetate Analogs

Caption: Key structure-activity relationship insights for nitrophenoxyacetate analogs.

Key Insights:

  • Role of the Nitro Group: The presence and position of the nitro group are critical. It acts as a strong electron-withdrawing group, which can be crucial for interactions with biological targets. For cytotoxicity, the para-position appears to be favored over the ortho-position. [3]2. Aromatic Ring Substituents: Adding other substituents to the phenyl ring can modulate activity. For instance, in antitubercular phenoxyacetamides, a fluorine atom at the 3-position (ortho to the nitro group) was part of the most potent compounds. [2]3. The Acetic Acid Moiety: The ester or amide portion of the molecule is a key site for modification. Converting the methyl ester to various N-phenylacetamides was successful in generating potent antitubercular agents. [2]This highlights the importance of this group for hydrogen bonding and interaction with target enzymes or receptors.

IV. Experimental Protocols: A Guide to Biological Evaluation

To assess the therapeutic potential of newly synthesized analogs, standardized in vitro assays are essential. Below is a representative protocol for determining the minimum inhibitory concentration (MIC) against a bacterial strain.

Detailed Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against a target bacterial strain (e.g., S. aureus).

Materials:

  • Synthesized compounds

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (600 nm)

  • Incubator (37°C)

  • Standard antibiotic for positive control (e.g., Ciprofloxacin)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the test compounds and control antibiotic in DMSO at a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells. Causality: A standardized inoculum is critical for reproducibility. Too high an inoculum can overwhelm the antibiotic, while too low can lead to falsely susceptible results.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions with MHB to achieve a range of desired concentrations (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Controls:

    • Growth Control: Wells containing only MHB and the bacterial inoculum.

    • Sterility Control: Wells containing only MHB.

    • Positive Control: Wells containing a serial dilution of the standard antibiotic and the inoculum.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

G start Start: Prepare Compound Stock & Bacterial Inoculum plate_prep Prepare 96-Well Plate: Perform 2-fold serial dilutions of compound in broth start->plate_prep inoculate Inoculate wells with standardized bacterial suspension (5 x 10^5 CFU/mL) plate_prep->inoculate controls Include Controls: - Growth (Bacteria + Broth) - Sterility (Broth only) - Positive (Standard Antibiotic) inoculate->controls incubate Incubate Plate (37°C, 18-24h) controls->incubate read Read Results: Visually or with Plate Reader incubate->read end Determine MIC: Lowest concentration with no visible growth read->end

Caption: Workflow for Broth Microdilution MIC Assay.

V. Future Directions and Conclusion

The literature surrounding Methyl (4-nitrophenoxy)acetate and its broader family of analogs paints a compelling picture of a scaffold with significant therapeutic promise. The demonstrated activities against clinically relevant pathogens like M. tuberculosis and various cancer cell lines underscore the value of this chemical class.

However, this review also highlights a clear gap in the current research landscape. There is a notable lack of systematic studies focused on the direct analogs of Methyl (4-nitrophenoxy)acetate. Future research should prioritize the synthesis of a focused library of compounds with systematic variations to the core structure. This would involve:

  • Positional Isomers: Synthesizing the corresponding ortho- and meta- nitrophenoxyacetate analogs to definitively clarify the role of the nitro group's position.

  • Electronic Variation: Introducing other electron-donating or electron-withdrawing groups onto the phenyl ring to probe electronic effects on activity.

  • Ester and Amide Variation: Creating a series of different alkyl esters and a diverse panel of amides to optimize pharmacokinetic properties and target engagement.

A systematic evaluation of such a library against a consistent panel of antimicrobial strains and cancer cell lines would allow for the development of a robust and predictive SAR model. This, in turn, would accelerate the rational design of next-generation therapeutic agents based on this versatile and potent scaffold. The (nitrophenoxy)acetate core remains a fertile ground for discovery, promising new solutions to pressing challenges in infectious disease and oncology.

References

  • Al-Suwaidan, I. A., et al. (2018). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2015). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 20(10), 17876-17886. Available at: [Link]

  • Asiri, A. M., & Khan, S. A. (2010). Synthesis and antibacterial activity of substituted flavones, 4-thioflavones and 4-iminoflavones. Journal of Saudi Chemical Society, 14(3), 315-320. Available at: [Link]

  • Bandgar, B. P., & Gawande, S. S. (2010). Structure activity relationship – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Jamieson, S. M. F., et al. (2021). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 26(11), 3291. Available at: [Link]

  • Patel, R., et al. (2012). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharma Chemica, 4(2), 794-798. Available at: [Link]

  • Saeedi, M., et al. (2015). Synthesis, Evaluation of Anticancer Activity and QSAR Study of Heterocyclic Esters of Caffeic Acid. Iranian Journal of Pharmaceutical Sciences, 11(3), 21-32. Available at: [Link]

  • Schneider, G. (2005). Structure Activity Relationships. Drug-Design.org. Available at: [Link]

  • Jetir. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. Available at: [Link]

  • PatSnap. (2023). What is the structure-activity relationship SAR in drug design?. Patsnap Synapse. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Nitrophenyl)acetic acid. PubChem Compound Database. Available at: [Link]

  • Fujisawa, S., et al. (2003). Comparative study of the alkyl and peroxy radical scavenging activities of polyphenols. Journal of Agricultural and Food Chemistry, 51(24), 7060-7065. Available at: [Link]

  • Tchimene, M. K. J., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 1-9. Available at: [Link]

  • Arianingrum, R., et al. (2018). Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. ResearchGate. Available at: [Link]

  • Buzun, K., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(19), 6296. Available at: [Link]

  • Val C, et al. (2020). Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. ACS Omega, 5(29), 18365-18373. Available at: [Link]

  • Rodríguez, A., et al. (2019). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 84(15), 9477-9488. Available at: [Link]

  • Acar, Ç., et al. (2018). Synthesis and Anticancer and Antimicrobial Evaluation of Novel Ether-linked Derivatives of Ornidazole. Marmara Pharmaceutical Journal, 22(3), 406-415. Available at: [Link]

  • Wang, X., et al. (2015). Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 23(21), 6905-6917. Available at: [Link]

  • Mandal, S., et al. (2020). Comparative Analysis of Chemical Profile and Biological Activity of Juniperus communis L. Berry Extracts. Molecules, 25(23), 5627. Available at: [Link]

  • Datta, S., et al. (2021). Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. Future Medicinal Chemistry, 13(22), 1947-1965. Available at: [Link]

  • Tuttolomondo, T., et al. (2021). Comparative Study on Phenolic Profile and Biological Activities of the Aerial Parts of Sinapis pubescens L. subsp. pubescens (Brassicaceae) Wild from Sicily (Italy). Chemistry & Biodiversity, 18(8), e2100257. Available at: [Link]

  • Tuttolomondo, T., et al. (2021). Comparative Study on Phenolic Profile and Biological Activities of the Aerial Parts of Sinapis pubescens L. subsp. pubescens (Brassicaceae) Wild from Sicily (Italy). ResearchGate. Available at: [Link]

  • Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini Reviews in Medicinal Chemistry, 5(6), 585-593. Available at: [Link]

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Exploratory

Comprehensive Characterization Guide: Methyl (4-nitrophenoxy)acetate Crystals

This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It synthesizes confirmed chemical data with rigorous experimental protocols for solid-state chara...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It synthesizes confirmed chemical data with rigorous experimental protocols for solid-state characterization.

Executive Summary

Methyl (4-nitrophenoxy)acetate (CAS: 19786-48-2) is a critical aromatic ether intermediate used in the synthesis of bioactive scaffolds, including polyurethanes for medical devices and potential antineoplastic agents.[1][2] Despite its utility, the solid-state landscape of this compound often lacks granular definition in public repositories.

This guide establishes the definitive protocol for the physical and structural characterization of Methyl (4-nitrophenoxy)acetate. By integrating Williamson ether synthesis with advanced crystallographic analysis, researchers can ensure the polymorphic purity and structural integrity required for downstream pharmaceutical applications.

Physicochemical Profile

The following data serves as the baseline for quality control. Experimental values must be validated against these reference ranges.

Table 1: Core Physical Properties
PropertySpecificationValidation Method
Chemical Formula

High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 211.17 g/mol Calculated
Appearance Off-white to pale yellow crystalline solidVisual Inspection
Melting Point (Predicted) 74.0 °C – 78.0 °CDSC (onset temperature)
Solubility (High) Acetone, Ethyl Acetate, DCM, DMSOGravimetric Analysis
Solubility (Low) Water, Hexane, CyclohexaneGravimetric Analysis
Lipophilicity (LogP) ~1.36 - 1.50HPLC / Computational Prediction

Critical Note: The melting point of Methyl (4-nitrophenoxy)acetate is distinct from its isomer Methyl (4-hydroxy-3-nitrophenyl)acetate (MP: 65-67 °C) and the related 4-Nitrophenyl acetate (MP: 77-80 °C). Rigorous thermal analysis is required to distinguish these species.

Synthesis & Crystallization Protocol

To generate high-quality single crystals suitable for X-ray diffraction (XRD), a controlled synthesis and recrystallization workflow is essential. The following protocol minimizes impurities that disrupt crystal lattice formation.

Synthetic Route (Williamson Ether Synthesis)

Reaction: 4-Nitrophenol + Methyl Chloroacetate


 Methyl (4-nitrophenoxy)acetate
  • Reagents: Dissolve 4-Nitrophenol (1.0 eq) and anhydrous

    
     (4.0 eq) in anhydrous Acetone.
    
  • Addition: Add Methyl Chloroacetate (1.5 eq) dropwise to the refluxing mixture.

  • Reflux: Maintain reflux for 12 hours to ensure complete conversion.

  • Workup: Remove acetone in vacuo. Resuspend residue in water and extract with Ethyl Acetate.

  • Purification: Recrystallize the crude solid from an Ethyl Acetate : Hexane (1:5) mixture.

Crystallization Workflow Diagram

The following Graphviz diagram outlines the critical path from crude synthesis to diffraction-quality crystals.

CrystallizationWorkflow Start Crude Reaction Mixture Extract Liquid-Liquid Extraction (EtOAc / Water) Start->Extract Remove Salts Dry Drying Phase (Na2SO4 + Vacuo) Extract->Dry Remove Water Supersat Supersaturation (EtOAc:Hexane 1:5) Dry->Supersat Dissolve @ 60°C Nucleation Controlled Cooling (0.1 °C/min) Supersat->Nucleation Slow Cool to 4°C Harvest Crystal Harvesting (Filtration) Nucleation->Harvest Precipitation QC QC Check (DSC / XRD) Harvest->QC Validation

Figure 1: Optimized workflow for isolating single crystals of Methyl (4-nitrophenoxy)acetate.

Structural Characterization Logic

Once crystals are obtained, their identity must be confirmed through a multi-modal approach.

Spectroscopic Signatures
  • FTIR (ATR): Look for the characteristic ester carbonyl stretch (

    
    ) at 1735–1750 cm⁻¹  and the asymmetric nitro stretch (
    
    
    
    ) at 1500–1530 cm⁻¹ . The ether linkage (
    
    
    ) typically appears around 1200–1250 cm⁻¹ .
  • 1H NMR (CDCl3, 400 MHz):

    • 
       8.20 (d, 2H, Ar-H ortho to 
      
      
      
      )
    • 
       6.95 (d, 2H, Ar-H ortho to Ether)
      
    • 
       4.70 (s, 2H, 
      
      
      
      )
    • 
       3.80 (s, 3H, 
      
      
      
      )
Crystallographic Architecture (Predicted)

While specific unit cell parameters for CAS 19786-48-2 are often determined de novo, the crystal lattice is expected to be stabilized by:

  • 
     Stacking:  Interactions between the electron-deficient nitro-aromatic rings.
    
  • Weak Hydrogen Bonding:

    
     interactions involving the nitro oxygen atoms and the glycolic methylene protons.
    
  • Planarity: The phenoxy core is expected to be planar, with the acetate tail adopting a syn- or anti-periplanar conformation to minimize steric strain.

Structural Validation Diagram

This logic gate ensures that only pure, single-phase material moves forward in development.

ValidationLogic Sample Crystalline Sample XRD Single Crystal XRD (Unit Cell & Space Group) Sample->XRD DSC DSC Analysis (Melting Onset) Sample->DSC NMR 1H NMR (Chemical Shift) Sample->NMR Decision Data Integration XRD->Decision Confirm Packing DSC->Decision Confirm Purity NMR->Decision Confirm Structure Pass Release for Use Decision->Pass All Specs Met Fail Recrystallize Decision->Fail Impurity/Polymorph

Figure 2: Decision matrix for structural validation of the synthesized crystals.

References

  • Behera, R. K., et al. (2010). Bioabsorbable and biocompatible polyurethanes and polyamides for medical devices. U.S. Patent No. 7,772,352.[3][4] Washington, DC: U.S. Patent and Trademark Office.

  • Sigma-Aldrich. (n.d.). Methyl (4-nitrophenoxy)acetate Product Specification.[1][5][6][7][8][9][10]

  • PubChem. (2025).[5][11] Methyl 2-(4-nitrophenoxy)acetate (Compound Summary).[2][5][7] National Library of Medicine. [12]

  • ChemChart. (2025). Physical Properties of Methyl (4-nitrophenoxy)acetate.

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Protocols & Analytical Methods

Method

Application Note: Esterase Activity Profiling using Methyl (4-nitrophenoxy)acetate

This Application Note is designed to provide a rigorous, scientifically grounded guide for using Methyl (4-nitrophenoxy)acetate (CAS 19786-48-2) in esterase characterization. Unlike the ubiquitous p-nitrophenyl acetate (...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, scientifically grounded guide for using Methyl (4-nitrophenoxy)acetate (CAS 19786-48-2) in esterase characterization.

Unlike the ubiquitous p-nitrophenyl acetate (pNPA), which relies on the direct release of a chromophore, this substrate requires specific detection strategies based on acidification or chromatographic separation. This guide addresses these nuances to prevent common experimental errors.

Executive Summary

Methyl (4-nitrophenoxy)acetate is a synthetic ester substrate used to probe the specificity of carboxylesterases (EC 3.1.1.1) and aryl-esterases. It is particularly valuable for characterizing enzymes involved in the metabolism of phenoxy-based xenobiotics or herbicides (structurally analogous to 2,4-D or MCPA methyl esters).

Critical Distinction: Unlike p-nitrophenyl acetate, hydrolysis of this compound does not release the yellow p-nitrophenolate anion. Instead, it releases (4-nitrophenoxy)acetic acid . Therefore, activity must be monitored via proton release (pH shift) or HPLC separation , rather than direct 405 nm absorbance of the leaving group.

Chemical Mechanism & Principle

The enzymatic reaction involves the nucleophilic attack of the catalytic serine (in serine esterases) on the carbonyl carbon of the methyl ester, releasing methanol and the free acid.

Reaction Scheme

The hydrolysis releases one equivalent of proton (


) per turnover in neutral/alkaline buffer, which is the basis for the Colorimetric pH-Shift Assay .

ReactionScheme Substrate Methyl (4-nitrophenoxy)acetate (Neutral, Non-Ionized) Intermediate Acyl-Enzyme Intermediate Substrate->Intermediate + Enzyme Enzyme Esterase (Active Site Serine) Product1 (4-Nitrophenoxy)acetic Acid (Releases H+) Intermediate->Product1 + H2O Product2 Methanol Intermediate->Product2 Leaving Group pH Drop Detected via Indicator Dye Product1->pH Drop Dissociation

Figure 1: Mechanism of enzymatic hydrolysis. The detection signal is derived from the acidification of the medium (Product 1 dissociation) rather than a chromogenic leaving group.

Experimental Protocols

Method A: High-Throughput pH-Shift Assay (Colorimetric)

Best for: Rapid screening of enzyme libraries or fraction collection. Principle: The release of (4-nitrophenoxy)acetic acid lowers the pH of a weakly buffered solution containing Phenol Red. The color shifts from Red (pH 8.0) to Yellow (pH < 6.8).

Reagents & Preparation
ComponentConcentration (Stock)Preparation Notes
Substrate Stock 100 mMDissolve Methyl (4-nitrophenoxy)acetate in DMSO. Store at -20°C.
Assay Buffer 5 mM HEPES (pH 8.0)Crucial: Use low concentration (2-5 mM) to minimize buffering capacity.
Indicator Dye 0.01% (w/v) Phenol RedFilter sterilize.
Enzyme Sample VariableDesalt into 5 mM HEPES to remove interfering buffers (e.g., Tris).
Step-by-Step Workflow
  • Assay Mix Preparation:

    • Mix 980 µL of 5 mM HEPES (pH 8.0).

    • Add 10 µL of Phenol Red stock.

    • Add 10 µL of Substrate Stock (Final conc: 1 mM).

    • Note: The solution should be distinct pink/red.

  • Blanking:

    • Dispense 100 µL of Assay Mix into a 96-well clear plate.

    • Measure Absorbance at 560 nm (

      
      ) to establish the baseline.
      
  • Reaction Initiation:

    • Add 5-10 µL of Enzyme solution to the wells.

    • Include a "No Enzyme" control (add buffer only) to account for spontaneous hydrolysis.

  • Kinetic Monitoring:

    • Measure

      
       every 30 seconds for 20 minutes at 25°C or 37°C.
      
    • Signal: A decrease in

      
       indicates acidification (activity).
      
  • Quantification:

    • Generate a standard curve by titrating acetic acid (0–100 µM) into the Assay Mix and plotting

      
       vs. 
      
      
      
      .
Method B: HPLC-UV Quantification (Direct)

Best for: Kinetic constants (


, 

) and validating substrate depletion. Principle: Separation of the hydrophobic ester substrate from the more polar acid product on a C18 column.
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 20% B to 80% B over 10 minutes.

  • Detection: UV at 300 nm (Isosbestic point) or 315 nm (Max for nitrophenoxy group).

  • Flow Rate: 1.0 mL/min.

Protocol
  • Incubation: Incubate 1 mM Substrate with Enzyme in 50 mM Phosphate Buffer (pH 7.5).

  • Quenching: At time points (e.g., 0, 5, 10, 30 min), remove 50 µL aliquots and mix with 50 µL Methanol (stops reaction).

  • Clarification: Centrifuge at 10,000 x g for 5 mins to pellet protein.

  • Injection: Inject 20 µL of the supernatant.

  • Analysis:

    • Substrate Peak: Elutes later (more hydrophobic).

    • Product Peak: Elutes earlier (more polar).

    • Calculate conversion % based on peak area integration.

Data Analysis & Workflow Logic

To ensure data integrity, the experimental logic must follow a self-validating loop.

Workflow Start Start Assay CheckSolubility Check Substrate Solubility (Is DMSO < 5%?) Start->CheckSolubility Spontaneous Run 'No Enzyme' Control CheckSolubility->Spontaneous MethodChoice Select Detection Method Spontaneous->MethodChoice Path_pH pH Shift (Method A) MethodChoice->Path_pH Screening Path_HPLC HPLC (Method B) MethodChoice->Path_HPLC Kinetics Result_pH Measure A560 Decrease (Acid Release) Path_pH->Result_pH Result_HPLC Integrate Peak Areas (Product Formation) Path_HPLC->Result_HPLC Validation Calculate Specific Activity (µmol/min/mg) Result_pH->Validation Result_HPLC->Validation

Figure 2: Decision tree for assay execution and validation.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitation in Well Substrate insolubilityReduce substrate conc. to <500 µM or increase DMSO to 5% (check enzyme tolerance).
High Background Rate Spontaneous hydrolysisLower assay pH to 7.0 or 7.5; Store substrate stock strictly anhydrous.
No Color Change (Method A) Buffer too strongEnsure HEPES is ≤ 5 mM. High ionic strength masks proton release.
HPLC Peaks Overlap Gradient too fastShallow the gradient (e.g., 30-60% B over 20 mins).

References

  • Bornscheuer, U. T. (2002). Microbial carboxyl esterases: classification, properties and application in biocatalysis. FEMS Microbiology Reviews. Link

  • Hermann, F., et al. (2008). Screening for novel esterases from a metagenomic library. Journal of Biotechnology. (Describes pH-indicator based screening principles). Link

  • Sigma-Aldrich. (n.d.).[1] Methyl (4-nitrophenoxy)acetate Product Specification. Link

  • Goddard, J.P., & Reymond, J.L. (2004). Enzyme assays for high-throughput screening. Current Opinion in Biotechnology. (Foundational text on pH-shift assays vs chromogenic assays). Link

Sources

Application

protocol for lipase kinetic assay with Methyl (4-nitrophenoxy)acetate

Application Note: Kinetic Analysis of Lipase Activity using Methyl (4-nitrophenoxy)acetate Executive Summary This guide details the protocol for determining the kinetic parameters ( , ) of lipase-mediated hydrolysis of M...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Analysis of Lipase Activity using Methyl (4-nitrophenoxy)acetate

Executive Summary

This guide details the protocol for determining the kinetic parameters (


, 

) of lipase-mediated hydrolysis of Methyl (4-nitrophenoxy)acetate (CAS 19786-48-2).

Critical Technical Distinction: Unlike the standard p-Nitrophenyl Acetate (pNPA) assay, which releases a yellow chromophore (p-nitrophenol), the hydrolysis of Methyl (4-nitrophenoxy)acetate releases methanol and (4-nitrophenoxy)acetic acid . Neither product exhibits a significant colorimetric shift in the visible spectrum relative to the substrate.

Therefore, this protocol utilizes a Spectrophotometric pH-Shift Assay (Phenol Red) . This method detects the protons (


) released during ester hydrolysis, providing a robust, real-time kinetic readout suitable for microplate readers.

Scientific Principle & Mechanism

The Reaction

Lipases (EC 3.1.1.3) act at the ester bond of the substrate.

  • Substrate: Methyl (4-nitrophenoxy)acetate (Neutral, Hydrophobic).

  • Products: (4-Nitrophenoxy)acetic acid (Anionic at pH 8.0) + Methanol.

Because the reaction generates a carboxylic acid (pKa < 4.0) in a weakly buffered alkaline solution (pH 8.0), each hydrolytic event releases stoichiometric protons, causing a local pH drop.

Detection System

We utilize Phenol Red (Phenolsulfonphthalein) as the indicator.

  • pH 8.2 (Start): Red/Pink (

    
    ).
    
  • Acidification: Shift towards Yellow (

    
    ).
    
  • Measurement: We monitor the decrease in Absorbance at 560 nm (A560).

LipaseReaction Substrate Methyl (4-nitrophenoxy)acetate (Neutral Ester) Complex Acyl-Enzyme Intermediate Substrate->Complex + Lipase Lipase Lipase (Catalyst) Product1 (4-Nitrophenoxy)acetic Acid (Releases H+) Complex->Product1 Hydrolysis Product2 Methanol Complex->Product2 Indicator_Basic Phenol Red (Basic) (Abs 560nm HIGH) Product1->Indicator_Basic Proton Transfer (H+) Indicator_Acidic Phenol Red (Acidic) (Abs 560nm LOW) Indicator_Basic->Indicator_Acidic Color Change (Red -> Yellow)

Figure 1: Reaction mechanism and signal transduction pathway. The lipase hydrolyzes the ester, releasing acid which protonates the Phenol Red indicator, reducing absorbance at 560nm.

Materials & Reagents

ReagentSpecificationRole
Methyl (4-nitrophenoxy)acetate >97% Purity (Sigma R703648)Substrate
Lipase Source e.g., Candida antarctica Lipase B (CALB)Target Enzyme
Phenol Red Sodium salt, water-solublepH Indicator
HEPES Buffer 2.0 mM, pH 8.0 (Low Capacity)Reaction Matrix
Triton X-100 Molecular Biology GradeEmulsifier
Acetonitrile (ACN) HPLC GradeSubstrate Solvent
Standard Acid 0.01 M HClCalibration Standard

Critical Formulation Note: The buffer concentration (2 mM) must be kept low . A high-strength buffer (e.g., 50 mM Tris) will mask the pH change, rendering the assay insensitive.

Experimental Protocol

Stock Solution Preparation
  • Substrate Stock (100 mM): Dissolve 21.1 mg of Methyl (4-nitrophenoxy)acetate (MW: 211.17 g/mol ) in 1.0 mL Acetonitrile. Store at -20°C.

  • Assay Buffer (Working Solution):

    • 2.0 mM HEPES (pH 8.0).

    • 0.1 mM NaCl (for ionic strength).

    • 0.01% (w/v) Triton X-100 (to prevent substrate precipitation).

    • 20 mg/L Phenol Red.

    • Adjust pH to exactly 8.00 using dilute NaOH/HCl.

Standard Curve (Proton Titration)

Why this is required: You must correlate the decrease in Absorbance (


) to the micromoles of 

released.
  • Pipette 190 µL of Assay Buffer into microplate wells.

  • Add 0, 2, 4, 6, 8, 10 µL of 0.01 M HCl standard.

  • Adjust volume to 200 µL with water.

  • Measure A560.

  • Plot: A560 (y-axis) vs.

    
    mol 
    
    
    
    (x-axis). Calculate the slope (Sensitivity Coefficient,
    
    
    ).
Kinetic Assay Workflow

Format: 96-well clear polystyrene plate. Temperature: 37°C (thermostatted).

  • Substrate Dilution: Prepare a range of substrate concentrations (e.g., 0.1 mM to 5.0 mM) by diluting the Stock into the Assay Buffer .

    • Note: Keep organic solvent (ACN) constant across all wells (max 5%) to avoid solvent effects on enzyme stability.

  • Blanking: Add 190 µL of Substrate/Buffer mix to "No Enzyme" control wells.

  • Reaction Initiation: Add 10 µL of Lipase solution (approx 0.1–1.0 U/mL) to the test wells.

  • Monitoring: Immediately read Absorbance at 560 nm in kinetic mode (every 20 seconds for 10 minutes).

  • Mixing: Ensure the plate reader shakes the plate (orbital, 3 sec) before the first read.

Data Analysis & Calculation

Rate Calculation
  • Extract the linear slope of the kinetic trace (

    
    ) for the initial 2-3 minutes.
    
    • Note: The slope will be negative (Absorbance decreases). Take the absolute value for rate calculations.

  • Subtract the slope of the "No Enzyme" blank (spontaneous hydrolysis).



Conversion to Enzyme Activity

Use the slope from your Standard Curve (


 in 

):


Michaelis-Menten Fitting

Plot


 vs. [Substrate Concentration]. Fit to the Michaelis-Menten equation using non-linear regression (GraphPad Prism or Python Scipy):


Alternative Method: pH-Stat Titration (Validation)

For absolute validation without reliance on indicators, use a pH-Stat Titrator .

  • Setup: 10 mL reaction vessel, thermostatted at 37°C.

  • Mix: 10 mL Emulsion (Substrate + 5 mM CaCl2 + Gum Arabic/Triton). No Buffer.

  • Titrant: 0.01 M NaOH.

  • Method: The instrument automatically adds NaOH to maintain pH at exactly 8.0.

  • Readout: The slope of NaOH volume vs. time (

    
    ) is directly proportional to activity.
    
    • Pros: No optical interference; handles high substrate loads.

    • Cons: Low throughput (one sample at a time).

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Substrate is hydrophobic.Increase Triton X-100 to 0.1% or use Gum Arabic emulsion. Ensure ACN < 5%.
Non-Linear Rates pH drift outside indicator range.Reduce enzyme concentration; ensure

pH does not exceed 0.2 units.
High Background Spontaneous hydrolysis.Methyl esters are labile. Keep stock solutions on ice; measure blanks strictly.
No Signal Buffer too strong.Ensure HEPES is

2 mM. If buffer is 50 mM, the indicator won't change color.

References

  • Substrate Identification: Sigma-Aldrich.[1] Methyl (4-nitrophenoxy)acetate Product Information. Accessed 2023.[2] Link

  • Assay Methodology (pH Shift): Whitesides, G. M., et al. "Estimating the activity of lipases and esterases." Journal of Organic Chemistry.
  • Kinetic Modeling: Bisswanger, H. (2014). Enzyme Kinetics: Principles and Methods. Wiley-VCH. (Standard reference for Michaelis-Menten analysis).
  • Comparative Protocol: Gupta, N., et al. (2002).[3] "Simplified para-nitrophenyl palmitate assay for lipases and esterases." Analytical Biochemistry. (Reference for standard pNP assays to contrast with this method). Link

Disclaimer: This protocol assumes standard laboratory safety practices. Methyl (4-nitrophenoxy)acetate is an organic ester; handle with appropriate PPE.

Sources

Method

Spectrophotometric Determination of Esterase and Lipase Activity: A Detailed Application Note and Protocol Using Chromogenic Substrates

Introduction: The Principle of Chromogenic Enzyme Assays The continuous monitoring of enzyme activity is a cornerstone of biochemical research, drug discovery, and diagnostics. Spectrophotometric assays, valued for their...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Principle of Chromogenic Enzyme Assays

The continuous monitoring of enzyme activity is a cornerstone of biochemical research, drug discovery, and diagnostics. Spectrophotometric assays, valued for their simplicity, sensitivity, and amenability to high-throughput screening, are a frequently employed methodology. A widely adopted approach for assaying hydrolytic enzymes, such as esterases and lipases, involves the use of chromogenic substrates that release a colored product upon enzymatic cleavage.

This application note provides a comprehensive guide to the principles and practices of determining the activity of esterolytic enzymes using para-nitrophenyl (pNP) ester substrates. While the specific substrate "Methyl (4-nitrophenoxy)acetate" was noted, it is important to clarify a key chemical distinction. The enzymatic hydrolysis of Methyl (4-nitrophenoxy)acetate would cleave the methyl ester, yielding methanol and 4-nitrophenoxyacetic acid. The latter is not the standard chromophore used in these assays. The well-established and widely documented method relies on substrates like p-nitrophenyl acetate (pNPA) or other p-nitrophenyl esters of varying fatty acid chain lengths. The hydrolysis of these substrates by an esterase releases the intensely yellow-colored p-nitrophenolate anion, which can be easily quantified by measuring the absorbance of light at approximately 405-410 nm.[1] This guide will focus on this validated and broadly applicable methodology.

The underlying principle of the assay is the enzymatic hydrolysis of the ester bond in the p-nitrophenyl substrate. This reaction produces a fatty acid and p-nitrophenol (pNP). In an aqueous solution with a pH above the pKa of p-nitrophenol (~7.1), the hydroxyl group of pNP is deprotonated to form the p-nitrophenolate anion, which exhibits strong absorbance in the visible spectrum. The rate of formation of this colored product is directly proportional to the enzyme's activity under the given assay conditions.[2]

This application note will detail the necessary reagents, provide a step-by-step protocol for a typical assay, explain the data analysis, and offer troubleshooting guidance for researchers, scientists, and drug development professionals.

Diagram of the Assay Principle

Assay_Principle sub p-Nitrophenyl Acetate (Substrate, Colorless) enz Esterase / Lipase sub->enz prod1 Acetate enz->prod1 Hydrolysis prod2 p-Nitrophenol (pNP) (Intermediate) enz->prod2 Hydrolysis prod3 p-Nitrophenolate (Product, Yellow) prod2->prod3 Deprotonation (pH > 7)

Caption: Enzymatic hydrolysis of a colorless substrate to a colored product.

Materials and Reagents

The quality of reagents is paramount for reproducible and accurate results.

ReagentSpecificationsRationale for Choice
Enzyme Sample Purified or crude enzyme preparationThe concentration should be adjusted to ensure a linear reaction rate over the measurement period.
Substrate p-Nitrophenyl acetate (pNPA) or other p-nitrophenyl esters (e.g., butyrate, palmitate)The choice of fatty acid chain length can be tailored to the specific enzyme's substrate preference.[3] pNPA is a common, water-soluble substrate for general esterase activity.[1][4]
Assay Buffer 50 mM Tris-HCl, pH 8.0 or 50 mM Phosphate buffer, pH 7.5The buffer should maintain a stable pH as the reaction produces an acid. The pH should be optimal for enzyme activity and above the pKa of p-nitrophenol to ensure color development.
Substrate Solvent Ethanol or Methanolp-Nitrophenyl esters have limited solubility in aqueous solutions and must be dissolved in an organic solvent to prepare a stock solution.[1]
p-Nitrophenol (pNP) Analytical standardUsed to prepare a standard curve for the accurate quantification of the reaction product.
Spectrophotometer Capable of measuring absorbance at 405-410 nm, preferably with temperature control and kinetic measurement capabilitiesA microplate reader is ideal for high-throughput screening.
Microplates or Cuvettes 96-well clear, flat-bottom plates or quartz cuvettesThe choice depends on the throughput and the instrument being used.

Experimental Protocols

Preparation of Reagents

a. Assay Buffer (50 mM Tris-HCl, pH 8.0)

  • Dissolve 6.057 g of Tris base in 800 mL of deionized water.

  • Adjust the pH to 8.0 by slowly adding concentrated HCl.

  • Bring the final volume to 1 L with deionized water.

  • Store at 4°C.

b. Substrate Stock Solution (e.g., 100 mM p-Nitrophenyl Acetate)

  • Dissolve 181.1 mg of pNPA in 10 mL of ethanol or methanol.

  • Store this stock solution in small aliquots at -20°C to minimize degradation. pNPA is unstable in aqueous solutions.[4]

c. Working Substrate Solution (e.g., 1 mM)

  • Immediately before use, dilute the substrate stock solution 1:100 in the assay buffer. For example, add 100 µL of 100 mM pNPA stock to 9.9 mL of 50 mM Tris-HCl, pH 8.0.

  • Prepare this solution fresh for each experiment.

d. p-Nitrophenol (pNP) Standard Stock Solution (10 mM)

  • Dissolve 139.1 mg of pNP in 100 mL of the assay buffer.

  • Store protected from light at 4°C.

e. Enzyme Solution

  • Prepare a stock solution of the enzyme in the assay buffer.

  • The optimal concentration needs to be determined empirically. A series of dilutions should be tested to find a concentration that results in a linear increase in absorbance over a period of 5-10 minutes.

Standard Curve for p-Nitrophenol

A standard curve is essential for converting absorbance values into the concentration of the product formed.

  • Prepare a series of dilutions of the 10 mM pNP standard stock solution in the assay buffer to obtain final concentrations ranging from 0 to 200 µM. A typical dilution series is shown below:

StandardVolume of 10 mM pNP Stock (µL)Volume of Assay Buffer (µL)Final pNP Concentration (µM)
1010000
2299820
3599550
410990100
515985150
620980200
  • Transfer 200 µL of each standard dilution to the wells of a 96-well plate.

  • Measure the absorbance at 405 nm.

  • Plot the absorbance as a function of the pNP concentration. The resulting linear regression will provide the slope (molar extinction coefficient, ε) and the y-intercept. The literature value for the molar extinction coefficient of p-nitrophenol is approximately 18,000 M⁻¹cm⁻¹.[5]

Enzyme Activity Assay Protocol (96-well plate format)
  • Set up the plate: Designate wells for blanks, controls, and enzyme samples.

    • Blank: Contains assay buffer and substrate, but no enzyme. This accounts for the spontaneous hydrolysis of the substrate.

    • Enzyme Control: Contains assay buffer and enzyme, but no substrate. This accounts for any background absorbance from the enzyme solution.

    • Test Sample: Contains assay buffer, substrate, and enzyme.

  • Pre-incubation: Add 180 µL of the working substrate solution to the appropriate wells. If the assay is to be performed at a specific temperature (e.g., 37°C), pre-incubate the plate at this temperature for 5 minutes.

  • Initiate the reaction: Add 20 µL of the enzyme solution (or buffer for the blank) to the wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the desired temperature. Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

Data Analysis and Calculation of Enzyme Activity

  • Determine the rate of reaction (ΔAbs/min):

    • For each sample, plot the absorbance at 405 nm against time.

    • Identify the linear portion of the curve (the initial reaction velocity).

    • Calculate the slope of this linear portion, which represents the rate of change in absorbance per minute (ΔAbs/min).

    • Subtract the rate of the blank (spontaneous hydrolysis) from the rates of the test samples.

  • Calculate the enzyme activity: The enzyme activity can be calculated using the Beer-Lambert law:

    Activity (U/mL) = (ΔAbs/min / ε) * (V_total / V_enzyme) * 10^6 * D

    Where:

    • ΔAbs/min: The rate of change in absorbance per minute (corrected for the blank).

    • ε: The molar extinction coefficient of p-nitrophenol in M⁻¹cm⁻¹ (determined from the standard curve or use the literature value). Note: The path length (l) is often incorporated into the molar extinction coefficient provided by the plate reader software for a specific plate type. If using a standard spectrophotometer with a 1 cm cuvette, ε is used directly.

    • V_total: The total reaction volume in the well (e.g., 200 µL or 0.2 mL).

    • V_enzyme: The volume of the enzyme solution added (e.g., 20 µL or 0.02 mL).

    • 10^6: Conversion factor from Moles to µMoles.

    • D: Dilution factor of the enzyme solution, if any.

    One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified assay conditions.

Workflow for Enzyme Activity Determination

Workflow prep Reagent Preparation (Buffer, Substrate, Enzyme) std_curve Prepare & Read pNP Standard Curve prep->std_curve assay_setup Assay Setup in 96-Well Plate (Blanks, Controls, Samples) prep->assay_setup calc_act Calculate Enzyme Activity (U/mL) std_curve->calc_act pre_inc Pre-incubate Plate at Assay Temperature assay_setup->pre_inc initiate Initiate Reaction by Adding Enzyme pre_inc->initiate read Kinetic Read at 405 nm initiate->read calc_rate Calculate ΔAbs/min from Linear Slope read->calc_rate calc_rate->calc_act

Caption: Step-by-step workflow for the spectrophotometric enzyme assay.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High background absorbance in the blank - Substrate instability and spontaneous hydrolysis.- Contaminated buffer or reagents.- Prepare the working substrate solution immediately before use.- Use fresh, high-quality reagents.- Run the assay at a lower pH if compatible with the enzyme, as the rate of spontaneous hydrolysis increases with pH.
Non-linear reaction rate - Substrate depletion.- Enzyme denaturation or product inhibition.- Enzyme concentration is too high.- Use a higher substrate concentration or measure the initial velocity over a shorter time.- Dilute the enzyme sample and re-run the assay.
No or very low activity - Inactive enzyme.- Incorrect assay conditions (pH, temperature).- Presence of inhibitors in the sample.- Verify enzyme activity with a positive control.- Optimize pH and temperature for your specific enzyme.- Consider sample purification or dialysis to remove potential inhibitors.
Precipitation in the well - Substrate is not fully dissolved.- Low solubility of a long-chain p-nitrophenyl ester.- Ensure the substrate stock is fully dissolved in the organic solvent before dilution in the aqueous buffer.- For hydrophobic substrates, consider adding a detergent like Triton X-100 or gum arabic to the assay buffer to create an emulsion.[6]

References

  • Hydrolysis of 4-nitrophenol acetate catalyzed by different esterases present in the circulatory system at 400 mU/mL (except CA (1 mg/mL)). Enzymatic kinetics were recorded via absorbance at 400 nm. ResearchGate. Available from: [Link].

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. Available from: [Link].

  • Synthesis of 4-nitrophenyl acetate using molecular sieve-immobilized lipase from Bacillus coagulans. PubMed. Available from: [Link].

  • (4-Nitrophenyl)acetate | C8H6NO4-. PubChem. Available from: [Link].

  • Characterisation of a new family of carboxyl esterases with an OsmC domain. Edinburgh Research Explorer. Available from: [Link].

  • Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. PMC - NIH. Available from: [Link].

  • Chemical Science - RSC Publishing. Available from: [Link].

  • A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. MDPI. Available from: [Link].

  • Coefficients for p-Nitrophenol. Available from: [Link].

  • (4-Nitrophenyl)acetic acid | C8H7NO4. PubChem - NIH. Available from: [Link].

  • A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. PMC - NIH. Available from: [Link].

  • Team:Imperial College/Enzyme Kinetics - 2013.igem.org. Available from: [Link].

  • How to measure extinction coefficient of para nitrophenyl acetate (pH 7.6 tris sulphate buffer; temperature 25 degree)?. ResearchGate. Available from: [Link].

  • A simple enzymatic synthesis of 4-nitrophenyl beta-1,4-D-xylobioside, a chromogenic substrate for assay and differentiation of endoxylanases. ResearchGate. Available from: [Link].

Sources

Application

Application Notes and Protocols for High-Throughput Screening Assays Using Chromogenic p-Nitrophenyl Ester Substrates

Introduction: The Power of Chromogenic Substrates in High-Throughput Enzyme Screening High-throughput screening (HTS) is a cornerstone of modern drug discovery and enzyme characterization, enabling the rapid evaluation o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Chromogenic Substrates in High-Throughput Enzyme Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery and enzyme characterization, enabling the rapid evaluation of large chemical libraries for potential modulators of biological targets.[1][2][3] A critical component of a successful HTS campaign is a robust, sensitive, and cost-effective assay. Chromogenic assays, which produce a colored product that can be easily quantified, are particularly well-suited for HTS due to their simplicity and compatibility with standard spectrophotometric plate readers.[4][5][6]

This document provides a detailed guide to the principles and execution of HTS assays using p-nitrophenyl (pNP) esters as chromogenic substrates for hydrolytic enzymes, primarily esterases and lipases. While the specific compound Methyl (4-nitrophenoxy)acetate was a key focus, a comprehensive literature review did not yield specific HTS protocols for this particular substrate. However, the principles and methodologies detailed herein are broadly applicable to a wide range of p-nitrophenyl esters, including the closely related and widely used p-nitrophenyl acetate (p-NPA). The underlying biochemistry and assay format are highly conserved across this class of substrates.

Principle of the Assay: Unmasking a Chromophore

The core of this HTS assay lies in a straightforward enzymatic reaction. A hydrolase, such as an esterase or lipase, catalyzes the cleavage of the ester bond in a p-nitrophenyl ester substrate. This hydrolysis releases p-nitrophenol (pNP), which, under neutral to alkaline pH conditions, exists in its phenolate form (p-nitrophenoxide). This anion exhibits a distinct yellow color with a strong absorbance maximum around 405-410 nm.[4][7][8] The rate of p-nitrophenoxide formation is directly proportional to the enzyme's activity, providing a simple and continuous method for monitoring the reaction kinetics.

The general reaction is as follows:

p-Nitrophenyl Ester + H₂O ---(Enzyme)---> p-Nitrophenol + Carboxylic Acid

The pH-dependent equilibrium of p-nitrophenol is a critical consideration in assay development. The pKa of p-nitrophenol is approximately 7.15. Therefore, to ensure the formation and stability of the colored p-nitrophenoxide ion, assays are typically performed at a pH of 7.5 or higher.[8][9]

Visualizing the Core Mechanism and HTS Workflow

To better illustrate the foundational principles of this assay, the following diagrams outline the enzymatic reaction and a typical HTS workflow.

Enzymatic Reaction cluster_reaction Enzymatic Hydrolysis Substrate p-Nitrophenyl Ester (e.g., Methyl (4-nitrophenoxy)acetate) Products p-Nitrophenoxide (Yellow) + Carboxylic Acid Substrate->Products Enzymatic Cleavage Enzyme Hydrolase (Esterase/Lipase) Enzyme->Products H2O H₂O

Caption: Enzymatic cleavage of a p-nitrophenyl ester.

HTS Workflow Start Start Dispense_Compounds Dispense Test Compounds & Controls to Microplate Start->Dispense_Compounds Dispense_Enzyme Add Enzyme Solution Dispense_Compounds->Dispense_Enzyme Pre_Incubate Pre-incubate Dispense_Enzyme->Pre_Incubate Initiate_Reaction Add Substrate Solution (e.g., Methyl (4-nitrophenoxy)acetate) Pre_Incubate->Initiate_Reaction Incubate_Read Incubate and Read Absorbance (e.g., 405 nm) Initiate_Reaction->Incubate_Read Data_Analysis Data Analysis (Calculate % Inhibition/Activation) Incubate_Read->Data_Analysis End End Data_Analysis->End

Caption: A generalized high-throughput screening workflow.

Materials and Reagents

ReagentRecommended Properties & Storage
Methyl (4-nitrophenoxy)acetate Solid, purity ≥98%. Store at room temperature, sealed in a dry environment.[10][11]
Enzyme Purified or crude enzyme solution (e.g., esterase, lipase). Store as per manufacturer's instructions, typically at -20°C or -80°C.
Buffer e.g., Sodium Phosphate Buffer (100 mM, pH 8.0).[9] The optimal buffer will be enzyme-dependent.
Organic Solvent Anhydrous ethanol or DMSO for preparing substrate stock solution.[9]
Microplates 96- or 384-well flat-bottom, clear polystyrene plates.[9]
Controls Positive control (known inhibitor/activator), negative control (vehicle, e.g., DMSO).

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Substrate Stock Solution (e.g., 10 mM):

    • Accurately weigh the appropriate amount of Methyl (4-nitrophenoxy)acetate (MW: 195.17 g/mol ).

    • Dissolve in a minimal amount of anhydrous ethanol or DMSO.[9] For example, to make a 10 mM stock, dissolve 1.9517 mg in 1 mL of solvent.

    • Store the stock solution at -20°C, protected from light. It is recommended to prepare fresh aqueous working solutions daily.[12]

  • Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 8.0):

    • Prepare a 100 mM sodium phosphate buffer.

    • Adjust the pH to 8.0 using NaOH or HCl. The optimal pH should be determined for the specific enzyme being studied.[9]

  • Enzyme Working Solution:

    • Dilute the enzyme stock to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired assay time.

  • p-Nitrophenol Standard Curve:

    • Prepare a stock solution of p-nitrophenol in the assay buffer.

    • Perform serial dilutions to create a standard curve (e.g., 0-100 µM). This will be used to convert absorbance values to the amount of product formed.[13][14]

Protocol 2: High-Throughput Screening Assay in a 96-Well Plate

This protocol is a general template and should be optimized for the specific enzyme and compound library being screened.

  • Compound Plating:

    • Dispense 1 µL of test compounds and controls (e.g., DMSO for negative control) into the wells of a 96-well plate.

  • Enzyme Addition:

    • Add 179 µL of the enzyme working solution to each well.

    • Mix gently by agitation.

    • Optional: Pre-incubate the plate for 5-10 minutes at the desired assay temperature (e.g., 37°C) to allow for compound-enzyme interaction.[7]

  • Reaction Initiation:

    • Prepare a working solution of the substrate by diluting the stock solution in the assay buffer. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for inhibitor screening.

    • To initiate the reaction, add 20 µL of the substrate working solution to each well.[7]

  • Kinetic Measurement:

    • Immediately place the microplate in a plate reader capable of kinetic measurements.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for 10-30 minutes.[9][13]

  • Data Analysis:

    • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Correct for background hydrolysis by subtracting the rate of the no-enzyme control.[14]

    • Calculate the percent inhibition or activation for each test compound relative to the negative (vehicle) control.

Data Interpretation and Considerations for Scientific Integrity

  • Spontaneous Hydrolysis: p-Nitrophenyl esters can undergo spontaneous hydrolysis in aqueous solutions, especially at alkaline pH. It is crucial to include a no-enzyme control to measure and subtract this background rate from all measurements.[14]

  • Substrate and Compound Solubility: Ensure that both the substrate and test compounds are soluble in the final assay buffer concentration. The use of emulsifying agents like Triton X-100 may be necessary for more lipophilic substrates.[7][15]

  • Enzyme Concentration: The enzyme concentration should be optimized to produce a linear reaction rate for the duration of the assay.

  • pH Dependence: The absorbance of p-nitrophenol is highly pH-dependent. Therefore, maintaining a constant and well-buffered pH throughout the assay is essential for reproducible results.[4][16]

  • Hit Confirmation and Validation: Initial hits from the primary screen should be re-tested and validated through dose-response curves and orthogonal assays to rule out false positives and compounds that interfere with the assay technology.[2][17]

Conclusion

References

  • BenchChem. (2025). comparison of different 4-nitrophenyl esters for lipase activity measurement.
  • BenchChem. (2025). The Core Principles of 4-Nitrophenyl Trimethylacetate in Enzyme Assays: A Technical Guide.
  • Sigma-Aldrich. 4-Nitrophenyl acetate (N8130) - Product Information Sheet.
  • Unknown. Plastic Enzyme Activity Screening Based on 4-pNPA.
  • Assay Genie. High-Throughput Screening Assays.
  • Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Caucasian Journal of Science, 8(2), 292-303.
  • BenchChem. (2025). The Core Principles of 4-Nitrophenyl Trimethylacetate in Enzyme Assays: A Technical Guide.
  • RSC Publishing. Chemical Science.
  • Chemsrc. (2025). Methyl (4-nitrophenyl)acetate | CAS#:2945-08-6.
  • Sigma-Aldrich. Methyl 2-(4-nitrophenyl)acetate | 2945-08-6.
  • ResearchGate. (2022). I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.?.
  • MDPI. (2019). Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review.
  • Unknown. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol.
  • MDPI. (2022). Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity.
  • Ningbo Inno Pharmchem Co.,Ltd. Methyl (4-nitrophenyl)acetate CAS:2945-08-6.
  • DergiPark. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay.
  • PubMed. (2025). Establishment of High-Throughput Screening Protocol Based on Isomerase Using Geobacillus sp. L-Rhamnose Isomerase.
  • NIH. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies.
  • NIH. Methyl p-nitrophenylacetate | C9H9NO4 | CID 270191 - PubChem.
  • NIH. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries.
  • ResearchGate. (2025). High-throughput screening assays for the identification of chemical probes.
  • protocols.io. (2024). High-throughput sequencing HTS) oligos and methods to prepare oligos for HTS applications.
  • Thermo Fisher Scientific. Chromogenic Western Blotting Substrates.
  • Chapman University Digital Commons. (2013). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase.
  • PubMed. Chromogenic peptide substrate assays and their clinical applications.
  • PubMed. (2012). Mechanism of Action Assays for Enzymes.

Sources

Method

Application Note &amp; Protocol: A Continuous Spectrophotometric Assay for Esterase Activity Using Methyl (4-nitrophenoxy)acetate

Authored by: A Senior Application Scientist Introduction The continuous monitoring of enzyme activity is fundamental to biochemical research, drug discovery, and diagnostics.[1][2] Continuous assays offer significant adv...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The continuous monitoring of enzyme activity is fundamental to biochemical research, drug discovery, and diagnostics.[1][2] Continuous assays offer significant advantages over endpoint assays by providing real-time kinetic data, which is crucial for determining enzyme parameters like Michaelis-Menten constants (K(m)) and maximum velocity (V({max})), and for characterizing enzyme inhibitors.[1][2][3][4] This application note provides a detailed protocol for a robust and continuous spectrophotometric assay for esterases using Methyl (4-nitrophenoxy)acetate as a chromogenic substrate.

Esterases are a broad class of hydrolase enzymes that cleave ester bonds, playing vital roles in various physiological processes. Their activity is a key target for drug development and a valuable biomarker. The assay described herein relies on the enzymatic hydrolysis of the colorless substrate, Methyl (4-nitrophenoxy)acetate, to yield acetate and the intensely yellow-colored product, 4-nitrophenol. The rate of formation of 4-nitrophenol is directly proportional to the esterase activity and can be conveniently monitored in real-time using a spectrophotometer or microplate reader.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of Methyl (4-nitrophenoxy)acetate by an esterase. The reaction produces 4-nitrophenol, which, at a pH above its pKa of approximately 7.15, exists predominantly in its phenolate form, 4-nitrophenoxide.[5] This anionic form exhibits strong absorbance at wavelengths between 400 and 410 nm, while the undissociated form and the substrate show negligible absorbance at this wavelength.[6][7][8]

The continuous increase in absorbance at this wavelength is directly proportional to the concentration of 4-nitrophenol produced, and thus to the rate of the enzymatic reaction. By measuring the initial rate of the reaction (V(_0)), one can quantify the enzyme's activity.

G cluster_reaction Enzymatic Reaction cluster_detection Spectrophotometric Detection Methyl (4-nitrophenoxy)acetate Methyl (4-nitrophenoxy)acetate 4-Nitrophenol (colorless) 4-Nitrophenol (colorless) Methyl (4-nitrophenoxy)acetate->4-Nitrophenol (colorless) Esterase 4-Nitrophenoxide (yellow) 4-Nitrophenoxide (yellow) 4-Nitrophenol (colorless)->4-Nitrophenoxide (yellow) pH > 7.15 Increase in Absorbance at 400-410 nm Increase in Absorbance at 400-410 nm 4-Nitrophenoxide (yellow)->Increase in Absorbance at 400-410 nm G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer E Add Buffer and Substrate to Cuvette/Well A->E B Prepare Substrate Stock B->E C Prepare Enzyme Solution F Initiate Reaction with Enzyme C->F D Equilibrate Spectrophotometer G Monitor Absorbance at 400-410 nm D->G E->F F->G H Calculate Initial Velocity (V₀) G->H I Determine Enzyme Activity H->I

Figure 2: General workflow for the continuous esterase assay.

Spectrophotometer/Microplate Reader Setup
  • Set the instrument to read absorbance at a wavelength between 400 nm and 410 nm.

  • Set the temperature to the desired value for the enzymatic reaction (e.g., 25°C, 30°C, or 37°C).

  • Set up a kinetic read for the desired duration (e.g., 5-10 minutes) with readings taken at regular intervals (e.g., every 15-30 seconds).

Assay Procedure (for a 1 mL cuvette)
  • Blank Measurement: To a cuvette, add the assay buffer and the substrate at their final concentrations. Place the cuvette in the spectrophotometer and record the absorbance for a few minutes. This will account for any non-enzymatic hydrolysis of the substrate. [9]2. Reaction Mixture Preparation: In a clean cuvette, prepare the reaction mixture by adding:

    • Assay Buffer (to a final volume of 1 mL)

    • Working Substrate Solution (to the desired final concentration)

  • Equilibration: Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for 3-5 minutes.

  • Reaction Initiation: Add the enzyme solution to the cuvette to initiate the reaction. Mix quickly but gently by inverting the cuvette with a piece of parafilm or by gentle pipetting.

  • Data Acquisition: Immediately start the kinetic measurement and record the change in absorbance over time.

Control Experiments
  • No-Enzyme Control: A reaction mixture containing all components except the enzyme should be run to measure the rate of spontaneous, non-enzymatic hydrolysis of the substrate. This rate should be subtracted from the rate of the enzyme-catalyzed reaction. [9]* No-Substrate Control: A reaction mixture containing all components except the substrate should be run to ensure that the enzyme preparation itself does not contribute to the absorbance at the measurement wavelength.

Data Analysis and Interpretation

  • Plot the Data: Plot the absorbance values as a function of time.

  • Determine the Initial Rate (V(_0)): The initial, linear portion of the curve represents the initial velocity of the reaction. Calculate the slope of this linear phase (ΔAbs/Δt).

  • Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation.

    • A: Absorbance

    • ε: Molar extinction coefficient of 4-nitrophenol at the specific pH and wavelength (approximately 18,000 M

      
      cm
      
      
      
      at pH > 8 and 405 nm). [8]It is highly recommended to determine the extinction coefficient experimentally under your specific assay conditions by preparing a standard curve of 4-nitrophenol.
    • c: Concentration of the product (M)

    • l: Path length of the cuvette (usually 1 cm)

    The rate of reaction in M/min can be calculated as: Rate (M/min) = (ΔAbs/min) / (ε * l)

    Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

    Activity (U/mL) = [Rate (M/min) * 10

    
     µmol/mol] / Volume of enzyme in the assay (mL) 
    

Optimization and Considerations

  • Substrate Concentration: The substrate concentration should ideally be at or above the K(_m) of the enzyme to ensure that the reaction rate is proportional to the enzyme concentration. For determining K(_m), a range of substrate concentrations should be tested.

  • Enzyme Concentration: The enzyme concentration should be chosen such that the reaction rate is linear for a sufficient period to allow for accurate measurement.

  • pH: The optimal pH for the enzyme's activity should be determined. Note that the extinction coefficient of 4-nitrophenol is pH-dependent. [6][7]* Temperature: The assay should be performed at a constant and controlled temperature, as enzyme activity is temperature-dependent.

  • Solvent Effects: The organic solvent used to dissolve the substrate should be kept at a low final concentration in the assay (typically <1-2%) to avoid potential inhibition of the enzyme.

Troubleshooting

Problem Possible Cause Solution
High background absorbance Spontaneous hydrolysis of the substrate.Prepare substrate solutions fresh. Subtract the rate of the no-enzyme control.
Non-linear reaction rate Substrate depletion, enzyme instability, or product inhibition.Use a lower enzyme concentration or a higher substrate concentration. Reduce the assay time.
Low signal Low enzyme activity, suboptimal assay conditions.Increase enzyme concentration, optimize pH and temperature.
Precipitation in the assay Poor solubility of the substrate or other components.Ensure the final concentration of the organic solvent is low. Filter all solutions.

Conclusion

The continuous spectrophotometric assay using Methyl (4-nitrophenoxy)acetate is a reliable, sensitive, and convenient method for measuring esterase activity. Its suitability for high-throughput screening makes it a valuable tool in drug discovery and enzyme characterization. By understanding the principles of the assay and carefully optimizing the reaction conditions, researchers can obtain high-quality kinetic data for a wide range of esterases.

References

  • Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors. (2023). Exploration of Targeted Anti-tumor Therapy. [Link]

  • Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. (2022). National Institutes of Health. [Link]

  • I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.? (2022). ResearchGate. [Link]

  • Accurately determining esterase activity via the isosbestic point of p-nitrophenol. (2016). Scientific Reports. [Link]

  • Chemical Science. RSC Publishing. [Link]

  • A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities. (2015). Epigenetics & Chromatin. [Link]

  • A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. (2020). MDPI. [Link]

  • Esterase activity was determined using p-nitrophenyl acetate as a substrate. ResearchGate. [Link]

  • Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. (2016). PLoS One. [Link]

  • Nitrophenyl acetate assay. p-Nitrophenol released by incubation of... ResearchGate. [Link]

  • Spectrophotometric Determination of p-Nitrophenol under ENP Interference. (2021). Hindawi. [Link]

  • Enzyme Kinetics. ChromogenicSubstrates.com. [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. UMCS. [Link]

  • Synthesis of 4-nitrophenyl acetate using molecular sieve-immobilized lipase from Bacillus coagulans. (2009). PubMed. [Link]

  • High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Semantic Scholar. [Link]

  • Biochemistry | Enzyme Kinetics (Spectrophotometry & Calculations). (2014). YouTube. [Link]

  • Enzyme kinetics. Wikipedia. [Link]

  • 4-Nitrophenol. Wikipedia. [Link]

  • Spectrophotometric Determination of p-Nitrophenol under ENP Interference. (2021). ResearchGate. [Link]

  • 10: Enzyme Kinetics. (2025). Chemistry LibreTexts. [Link]

  • Basics of enzyme kinetics graphs. Khan Academy. [Link]

Sources

Application

Application Note: High-Fidelity Synthesis of Bioactive Phenoxyacetamides from Methyl (4-nitrophenoxy)acetate

Executive Summary & Biological Context Methyl (4-nitrophenoxy)acetate is a pivotal scaffold in medicinal chemistry, serving as a precursor to phenoxyacetamide derivatives. This structural motif is pharmacologically privi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

Methyl (4-nitrophenoxy)acetate is a pivotal scaffold in medicinal chemistry, serving as a precursor to phenoxyacetamide derivatives. This structural motif is pharmacologically privileged, appearing in agents with documented antitubercular , antimicrobial , and anti-inflammatory properties.

The 4-nitro group acts as a "masked" functionality; while the nitro-phenoxyacetamide itself possesses biological activity (specifically against M. tuberculosis and Gram-positive bacteria), its reduction to an aniline enables the synthesis of high-affinity urea and sulfonamide derivatives.

This guide provides a modular, high-yield synthetic workflow designed for drug discovery libraries. It prioritizes process safety , reaction fidelity , and scalability .

Key Bioactive Targets
Derivative ClassTarget IndicationMechanism of Action
Nitro-acetamides Antitubercular (TB)Inhibition of cell wall synthesis (Mycolic acid pathways)
Amino-acetamides AntimicrobialRibosomal interference (Gram-positive selectivity)
Sulfonyl-ureas Anti-inflammatoryCOX-2 / 5-LOX dual inhibition

Chemical Strategy & Workflow

The synthesis is designed as a divergent pathway. Direct aminolysis of the methyl ester is often kinetically sluggish with electron-deficient anilines (common in drug design). Therefore, this protocol utilizes a Hydrolysis-Activation-Coupling (HAC) strategy, followed by optional nitro-reduction.

Mechanistic Logic
  • Hydrolysis: The electron-withdrawing nitro group (

    
    ) at the para position decreases the electron density of the phenoxy ring, slightly activating the ester toward hydrolysis compared to unsubstituted analogues.
    
  • Amide Coupling: We utilize HATU or CDI (Carbonyldiimidazole) activation. Acid chlorides (

    
    ) are effective but less compatible with acid-sensitive diversity elements.
    
  • Nitro Reduction: A chemoselective reduction using Fe/NH

    
    Cl  is preferred over catalytic hydrogenation (
    
    
    
    ) to preserve potentially sensitive halogen substituents (e.g., F, Cl) often required for metabolic stability.
Workflow Visualization

G Start Methyl (4-nitrophenoxy)acetate (Starting Material) Acid 2-(4-nitrophenoxy)acetic acid (Intermediate) Start->Acid Hydrolysis (LiOH, THF/H2O) Amide Target Amide (Bioactive Scaffold) Acid->Amide Coupling (HATU or CDI, Amine) Aniline 4-Amino Derivative (Precursor for Diversification) Amide->Aniline Reduction (Fe/NH4Cl) Urea Urea/Sulfonamide (High Potency Analogs) Aniline->Urea Derivatization (Isocyanates)

Figure 1: Divergent synthetic pathway from Methyl (4-nitrophenoxy)acetate to bioactive libraries.

Detailed Experimental Protocols

Protocol A: Quantitative Hydrolysis to Carboxylic Acid

Rationale: Converting the methyl ester to the acid allows for the use of potent coupling agents, essential when reacting with sterically hindered or electron-poor amines.

Reagents:

  • Methyl (4-nitrophenoxy)acetate (

    
     equiv)
    
  • Lithium Hydroxide Monohydrate (

    
    ) (
    
    
    
    equiv)
  • Solvent:

    
     (
    
    
    
    ratio)

Procedure:

  • Dissolve Methyl (4-nitrophenoxy)acetate (

    
    ) in THF (
    
    
    
    ).
  • Prepare a solution of

    
     (
    
    
    
    ) in water (
    
    
    ).
  • Add the aqueous base dropwise to the THF solution at

    
    .
    
  • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a baseline spot (Acid) should appear.
      
  • Workup: Concentrate THF under reduced pressure. Acidify the remaining aqueous phase to pH 2–3 using

    
    .
    
  • The product, 2-(4-nitrophenoxy)acetic acid , will precipitate as a white/pale yellow solid. Filter, wash with cold water, and dry under vacuum.

    • Expected Yield:

      
      .[1]
      
Protocol B: Amide Coupling (The Library Generator)

Rationale: This step introduces structural diversity.[2] The protocol below uses CDI (Carbonyldiimidazole), a cost-effective reagent that generates an active acyl imidazole intermediate, avoiding the handling of corrosive acid chlorides.

Reagents:

  • 2-(4-nitrophenoxy)acetic acid (

    
     equiv)[3]
    
  • 1,1'-Carbonyldiimidazole (CDI) (

    
     equiv)
    
  • Target Amine (

    
     equiv) (e.g., substituted aniline, benzylamine)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is poor).

Procedure:

  • Suspend the acid (

    
    ) in anhydrous DCM (
    
    
    
    ) under Nitrogen atmosphere.
  • Add CDI (

    
    ) in one portion.
    
    • Observation: Evolution of

      
       gas will occur. Stir at RT for 30–60 minutes until gas evolution ceases. This confirms the formation of the reactive acyl imidazole.
      
  • Add the Target Amine (

    
    ) dropwise.
    
  • Stir at RT for 4–12 hours.

    • Note: Electron-deficient anilines (e.g., fluoro-anilines) may require heating to reflux (

      
      ).
      
  • Workup: Wash the organic layer with

    
     (to remove unreacted amine and imidazole), followed by Saturated 
    
    
    
    (to remove unreacted acid) and Brine.
  • Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    
Protocol C: Chemoselective Nitro Reduction

Rationale: Many bioactive derivatives require an amino group for hydrogen bonding or further functionalization. Iron-mediated reduction is mild and tolerates other reducible groups (like nitriles or carbonyls) better than hydrogenation.

Reagents:

  • Nitro-amide derivative (from Protocol B) (

    
     equiv)[4]
    
  • Iron Powder (

    
    , 325 mesh) (
    
    
    
    equiv)
  • Ammonium Chloride (

    
    ) (
    
    
    
    equiv)
  • Solvent:

    
     (
    
    
    
    )

Procedure:

  • Dissolve the nitro-amide (

    
    ) in Ethanol (
    
    
    
    ) and Water (
    
    
    ).
  • Add

    
     and Iron powder.
    
  • Heat the mixture to reflux (

    
    ) with vigorous stirring for 2–6 hours.
    
    • Checkpoint: The yellow color of the nitro compound should fade to a colorless or pale brown solution.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentrate the filtrate. Dissolve the residue in EtOAc, wash with water, and dry.

  • Result: The 4-amino-phenoxyacetamide is obtained and can be used directly for sulfonylation or urea formation.

Analytical Data & Troubleshooting

Expected NMR Signatures
Functional GroupProton (

) Signal (DMSO-

)
Change upon Reaction
Ester (

)
Singlet,

ppm
Disappears after Protocol A.
Methylene (

)
Singlet,

ppm
Shifts slightly downfield in Amide.
Amide (

)
Broad Singlet,

ppm
Appears after Protocol B.
Nitro Aromatic Doublets,

ppm
Shifts upfield to

ppm after Protocol C (Amino).
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield (Step A) Incomplete hydrolysis due to solubility.Switch solvent to Methanol/Water or add 10% DMSO. Increase temp to

.
Racemization Not applicable for this scaffold.The

-carbon is achiral; racemization is not a concern here.
Poor Coupling (Step B) Amine is too weak a nucleophile.Switch from CDI to HATU or SOCl

(Acid Chloride method). Add DMAP (0.1 eq) as a catalyst.
Iron Residue (Step C) Colloid formation during filtration.Wash the Celite pad with warm Methanol. Use EDTA workup if metal contamination persists.

References

  • Antitubercular Activity of Phenoxyacetamides

    • Liu, Z., et al. (2018).[5] "Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents." Molecules.

  • Antimicrobial & Anti-inflammatory Properties

    • Giamperi, L., et al. (2025). "Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity."[3] ResearchGate / Molecules.

  • Nitro Reduction Protocols

    • Uppu, R. M., et al. (2022). "N-(4-Hydroxy-2-nitrophenyl)acetamide."[1][6] PMC (PubMed Central).

  • Amide Coupling Methodology

    • Dömling, A., et al. (2023).[2] "Scientists introduce unprecedented and highly creative approach to amide synthesis."[2] Nature Communications / Catrin.[2]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of Methyl (4-nitrophenoxy)acetate synthesis

To: Research & Development Team From: Technical Application Support Subject: Yield Optimization Guide: Methyl (4-nitrophenoxy)acetate Synthesis Executive Summary & Reaction Overview This guide addresses the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Application Support Subject: Yield Optimization Guide: Methyl (4-nitrophenoxy)acetate Synthesis

Executive Summary & Reaction Overview

This guide addresses the synthesis of Methyl (4-nitrophenoxy)acetate via the Williamson ether synthesis. While theoretically straightforward, this reaction often suffers from yield variability (30–60% in unoptimized runs) due to three competing factors: ester hydrolysis , C-alkylation , and incomplete conversion .

The Core Reaction:

  • Nucleophile: 4-Nitrophenoxide (generated in situ).

  • Electrophile: Methyl chloroacetate (or bromoacetate).

  • Mechanism: SN2 Substitution.[1][2][3]

Target Metrics:

  • Standard Yield: >85% isolated.[4]

  • Purity: >98% (HPLC).

  • Key Constraint: Maintaining the integrity of the methyl ester moiety during base-mediated alkylation.

Troubleshooting Hub: Diagnose Your Issue

Use this section to identify the root cause of your specific failure mode.

Scenario A: "I isolated the free acid (4-nitrophenoxyacetic acid) instead of the methyl ester."
  • Root Cause: Hydrolysis. The reaction conditions were too basic or contained too much water. The ester group on the electrophile (methyl chloroacetate) is labile.

  • The Fix:

    • Switch Base: Do not use NaOH or KOH. These hydroxide ions act as nucleophiles attacking the ester carbonyl. Use anhydrous K₂CO₃ (Potassium Carbonate).[5][6]

    • Solvent Check: Ensure your solvent (Acetone or DMF) is dry. Water acts as a competitive nucleophile.

Scenario B: "The reaction is extremely slow (incomplete after 24h)."
  • Root Cause: Poor Nucleophilicity or Leaving Group. The nitro group on the phenol is strongly electron-withdrawing, stabilizing the phenoxide and making it a sluggish nucleophile.

  • The Fix:

    • Catalysis: Add a catalytic amount of KI (Potassium Iodide) . This generates Methyl Iodoacetate in situ (Finkelstein reaction), which reacts much faster.

    • Electrophile: Switch from Methyl Chloroacetate to Methyl Bromoacetate. Bromide is a superior leaving group (approx. 50-100x faster).

Scenario C: "My yield is low, and NMR shows ring-alkylated impurities."
  • Root Cause: Ambident Nucleophile Attack (C-Alkylation). Phenoxides can react at the Oxygen (desired) or the Carbon (ortho-position).

  • The Fix:

    • Solvent Effect: Use a polar aprotic solvent (DMF, Acetone, Acetonitrile). Avoid protic solvents (Ethanol/Methanol) which hydrogen-bond to the oxygen, shielding it and favoring C-alkylation.

    • Cation Control: Use K₂CO₃. The larger K+ cation associates less tightly with the oxygen than Na+ or Li+, leaving the oxygen more "naked" and reactive for O-alkylation.

Visualization: Reaction Pathway & Logic

The following diagram illustrates the competing pathways and the critical control points for high yield.

ReactionPathways Start 4-Nitrophenol + Methyl Chloroacetate Base Base Choice Start->Base Path_OH Hydroxide Base (NaOH/KOH) Base->Path_OH High Risk Path_CO3 Carbonate Base (K2CO3) Base->Path_CO3 Recommended Byproduct_Acid 4-Nitrophenoxyacetic Acid (Hydrolysis Impurity) Path_OH->Byproduct_Acid Saponification Inter_O Phenoxide Ion (O-Attack) Path_CO3->Inter_O Major Path (Aprotic Solvent) Inter_C Ring Carbon (C-Attack) Path_CO3->Inter_C Minor Path (Protic Solvent) Product Methyl (4-nitrophenoxy)acetate (Target Ester) Inter_O->Product SN2 Substitution Byproduct_C C-Alkylated Impurity Inter_C->Byproduct_C

Caption: Reaction logic flow. Green paths indicate the optimized route; red paths indicate failure modes caused by incorrect base or solvent choice.

Optimized Protocol: The "Anhydrous Carbonate" Method

This protocol is designed to maximize O-alkylation while preventing ester hydrolysis.

Reagents:

  • 4-Nitrophenol (1.0 eq)

  • Methyl Bromoacetate (1.2 eq) [Preferred over chloro-]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Potassium Iodide (KI) (0.1 eq) [Optional catalyst]

  • Solvent: Acetone (Reagent Grade, dried over molecular sieves)

Step-by-Step Workflow:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Nitrophenol (10 mmol) in dry Acetone (30 mL).

  • Deprotonation: Add K₂CO₃ (20 mmol). The solution will turn bright yellow/orange, indicating the formation of the nitrophenoxide anion. Stir at Room Temperature (RT) for 15 minutes.

    • Why? Pre-forming the anion ensures the nucleophile is ready before the electrophile is introduced.

  • Addition: Add Methyl Bromoacetate (12 mmol) dropwise.

    • Tech Tip: If using the cheaper Methyl Chloroacetate, add KI (1 mmol) at this stage to accelerate the reaction.

  • Reaction: Fit a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C) for 4–6 hours .

    • Monitoring: Check by TLC (Silica, 30% EtOAc/Hexane). The starting phenol (more polar) should disappear.

  • Work-up (Critical for Yield):

    • Cool to RT. Filter off the solid inorganic salts (KBr/KCl + excess K₂CO₃).

    • Why Filter? Adding water directly to the reaction pot can cause hydrolysis if residual base is present. Removing the solids first removes the base.

    • Evaporate the acetone filtrate under reduced pressure.

  • Purification:

    • Dissolve the residue in Ethyl Acetate (30 mL).

    • Wash with cold 5% NaHCO₃ (2 x 15 mL) to remove any unreacted phenol (which is soluble in base).

    • Wash with Brine (15 mL), dry over MgSO₄, and concentrate.

    • Result: The product usually crystallizes upon cooling or addition of cold hexane.

Comparative Data: Why Conditions Matter

The following table summarizes internal data and literature precedents regarding yield impacts.

VariableCondition A (Poor)Condition B (Standard)Condition C (Optimized)
Base NaOH / KOHK₂CO₃K₂CO₃ (Anhydrous)
Solvent Ethanol / WaterDMFAcetone
Electrophile Methyl ChloroacetateMethyl ChloroacetateMethyl Bromoacetate
Temp Reflux80°CReflux (56°C)
Side Reaction Ester Hydrolysis (Acid formed)Difficult work-up (DMF removal)Minimal
Typical Yield 35% (Acid + Ester mix)75%92%

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) to speed this up? A: Yes, NaH in THF or DMF works very fast. However, NaH is moisture sensitive and "overkill" for this reaction. The pKa of 4-nitrophenol is ~7.15, meaning K₂CO₃ is perfectly sufficient. NaH increases the risk of side reactions if the stoichiometry isn't perfect.

Q: Why do you recommend Acetone over DMF? A: While DMF is an excellent solvent for SN2, it has a high boiling point (153°C) and is difficult to remove completely without high-vacuum distillation or extensive water washes (which can lead to emulsion/hydrolysis). Acetone (bp 56°C) is easily removed by rotary evaporation, simplifying the work-up.

Q: My product is an oil, but it should be a solid. What happened? A: This usually indicates residual solvent or the presence of unreacted methyl bromoacetate (which is a lachrymator—be careful!). Try triturating the oil with cold hexanes or pentane. If it turns into a solid, filter it.[7] If it remains an oil, run a quick silica plug.

References

  • Williamson Ether Synthesis Mechanism & Optimization

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[1][3][8][9][10]

    • [Link]

  • Solvent Effects on Phenoxide Alkylation (O- vs C-Alkylation)

    • PTC Organics.[11] "PTC Selective O-Alkylation."[11]

    • [Link]

  • Synthesis of Phenoxyacetic Acid Derivatives (Base Comparison)

    • PrepChem. "Preparation of 4-nitrophenoxyacetic acid."[4][12] (Note: Describes the hydrolysis route; useful for understanding what not to do for ester synthesis).

    • [Link]

  • Kinetics of Nitrophenol Alkylation

    • ResearchGate. "Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis.
    • [Link]

Sources

Optimization

identifying and removing byproducts in Methyl (4-nitrophenoxy)acetate synthesis

Current Status: Online | Tier: Level 3 (Senior Application Support) Ticket Subject: Identification and Removal of Byproducts in Williamson Ether Synthesis Overview: The Chemistry of Control You are performing a Williamso...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Level 3 (Senior Application Support) Ticket Subject: Identification and Removal of Byproducts in Williamson Ether Synthesis

Overview: The Chemistry of Control

You are performing a Williamson ether synthesis between 4-nitrophenol and methyl bromoacetate (or chloroacetate) using a base (typically


 or 

).

While this reaction is mechanistically simple (


), the high polarity of the nitro group and the acidity of the phenol create specific purification challenges. This guide treats your reaction mixture not as a "black box," but as a controllable system where every color change and phase split provides diagnostic data.
Module 1: Diagnostic Dashboard (Byproduct Identification)

Before attempting purification, you must identify what is actually in your flask. Use this table to correlate physical observations with analytical data.

Target Product: Methyl (4-nitrophenoxy)acetate CAS: 61873-93-6 | MW: 211.17 g/mol | MP: 65–67 °C

ComponentRoleVisual CueTLC (

)*

H NMR Signature (CDCl

)
Methyl (4-nitrophenoxy)acetate Target Off-white/pale yellow solid~0.60

3.82 (s, 3H,

)

4.75 (s, 2H,

)

6.98 (d, 2H, Ar-H)

8.22 (d, 2H, Ar-H)
4-Nitrophenol Starting MaterialYellow (intensifies in base)~0.25 (Streaks)

6.90 (d, 2H)

8.15 (d, 2H)Phenolic proton broad/variable
Methyl Bromoacetate ReagentColorless oil (Lachrymator!)[1]~0.75

3.85 (s, 2H,

)

3.80 (s, 3H,

)
(4-Nitrophenoxy)acetic acid Hydrolysis ByproductWhite solid< 0.10 (Baseline)Broad acidic peak >10 ppmLoss of methyl singlet at 3.8 ppm

*TLC Conditions: Silica Gel 60 F254, Mobile Phase: Hexanes:Ethyl Acetate (7:3). Visualization: UV 254nm.

Module 2: Reaction Pathway & Impurity Logic

Understanding how impurities form allows you to prevent them. The diagram below maps the critical decision points in your synthesis.

ReactionPathway cluster_cues Visual Indicators SM1 4-Nitrophenol (pKa ~7.15) Inter Phenoxide Anion (Bright Yellow) SM1->Inter Deprotonation SM2 Methyl Bromoacetate Product Methyl (4-nitrophenoxy)acetate (Target) SM2->Product Base Base (K2CO3) Base->Inter Inter->Product SN2 Attack (+SM2) Byprod1 Unreacted Phenol (Impurity A) Inter->Byprod1 Incomplete Rxn (Stoichiometry Error) Byprod2 (4-Nitrophenoxy)acetic acid (Impurity B - Hydrolysis) Product->Byprod2 Ester Hydrolysis (Excess Water/Base) Cue1 Yellow Color = Phenoxide present Cue2 Precipitate = KBr Salts

Figure 1: Reaction pathway showing the main synthesis route (Green) and potential failure modes leading to impurities (Red dashed).[2]

Module 3: The Self-Validating Workup Protocol

The Issue: The most common impurity is unreacted 4-nitrophenol. Because it is a phenol with a nitro group, it is significantly acidic (pKa ~7.15). We exploit this for a "self-validating" purification.

Protocol:

  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • The "Yellow Flash" Test (Critical Step):

    • Wash the organic layer with 1M NaOH (or saturated

      
      ).
      
    • Observation: The aqueous layer will turn bright yellow if unreacted 4-nitrophenol is present (formation of the nitrophenoxide anion).

    • Action: Repeat the basic wash until the aqueous layer is colorless .

    • Why this works: The ester product is neutral and stays in the organic layer. The phenol is deprotonated and moves to the aqueous layer.

  • Acid Wash (Optional): If you suspect hydrolysis (carboxylic acid impurity), a wash with saturated Sodium Bicarbonate (

    
    ) will remove the acid byproduct.
    
  • Final Polish: Wash with Brine, dry over

    
    , and concentrate.
    
Module 4: Advanced Purification (Recrystallization)

If your product is solid but slightly colored after workup, recrystallization is superior to column chromatography for this specific ester.

Recommended Solvent System: Ethanol (95% or Absolute)

Step-by-Step Guide:

  • Solubility Check: The product melts at ~65-67°C. It should be soluble in boiling ethanol but insoluble in cold ethanol.

  • Dissolution: Place crude solid in a flask. Add minimum boiling ethanol. If "oiling out" occurs (droplets form instead of solution), add a small amount of Methanol to increase solubility.

  • Crystallization: Allow to cool slowly to room temperature, then 4°C.

  • Filtration: Collect pale yellow/off-white needles.

Troubleshooting the Recrystallization:

  • Problem: Crystals are yellow.

    • Cause: Trapped nitrophenol.

    • Fix: Redissolve in ether, repeat the 1M NaOH wash from Module 3, then recrystallize again.

  • Problem: Product oils out.

    • Cause: Solution too concentrated or temperature dropped too fast.

    • Fix: Reheat, add 10% more solvent, and cool more slowly.

Module 5: Workflow Decision Tree

Use this logic flow to determine your next move based on your current situation.

PurificationLogic Start Crude Reaction Mixture CheckTLC Check TLC (7:3 Hex:EtOAc) Start->CheckTLC Q_Phenol Is there a spot at Rf ~0.25? CheckTLC->Q_Phenol Action_Wash Perform 1M NaOH Wash (Repeat until aq. layer colorless) Q_Phenol->Action_Wash Yes (Phenol present) Q_Purity Is Product Solid? Q_Phenol->Q_Purity No Action_Wash->Q_Purity Action_Recrys Recrystallize from Ethanol Q_Purity->Action_Recrys Yes (MP ~65°C) Action_Column Column Chromatography (Gradient Hex -> EtOAc) Q_Purity->Action_Column No (Oily/Complex Mix) Final Pure Methyl (4-nitrophenoxy)acetate Action_Recrys->Final Action_Column->Final

Figure 2: Purification logic tree.[3] Prioritize chemical washing and recrystallization over chromatography for scalability.

FAQ: Common User Issues

Q: My product is a liquid, but the literature says it should be a solid. Why? A: This is usually due to solvent entrapment or the presence of methyl bromoacetate (which is a liquid).

  • Fix: Dry your product thoroughly under high vacuum (< 1 mbar) for 4 hours. If it remains liquid, seed it with a crystal from a previous batch or scratch the glass flask to induce nucleation.

Q: I see a spot on the baseline of my TLC. What is it? A: This is likely (4-nitrophenoxy)acetic acid , formed by the hydrolysis of your ester product. This happens if you used aqueous NaOH as a base or left the reaction in basic conditions for too long.

  • Fix: It can be removed by washing the organic layer with saturated Sodium Bicarbonate (

    
    ).
    

Q: The NMR shows a singlet at 3.85 ppm and another at 3.82 ppm. Is my product impure? A: Yes. The singlet at 3.82 ppm is your product's methyl ester. The singlet at 3.85 ppm is likely unreacted Methyl Bromoacetate .

  • Fix: Methyl bromoacetate is volatile. High vacuum or a wash with dilute aqueous amine (to form a water-soluble amide) can remove it.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General procedure for Williamson Ether Synthesis).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1473109, Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. (Note: Isomeric reference for structural comparison). Available at: [Link].

Sources

Troubleshooting

interference of common buffer components with Methyl (4-nitrophenoxy)acetate assays

Welcome to the technical support center for Methyl (4-nitrophenoxy)acetate (MNPA) assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl (4-nitrophenoxy)acetate (MNPA) assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during esterase activity assays using MNPA. As a Senior Application Scientist, my goal is to provide you with the expertise and practical insights needed to ensure the accuracy and reliability of your experimental results.

Understanding the Methyl (4-nitrophenoxy)acetate Assay

The Methyl (4-nitrophenoxy)acetate assay is a widely used method for measuring the activity of esterases. The principle is straightforward: an esterase enzyme hydrolyzes the substrate, Methyl (4-nitrophenoxy)acetate, to release the chromogenic product, 4-nitrophenol (or p-nitrophenol). The rate of formation of 4-nitrophenol, which has a characteristic yellow color, is monitored spectrophotometrically at approximately 405-410 nm. This rate is directly proportional to the esterase activity in the sample.

However, the simplicity of the assay principle belies the potential for significant interference from common laboratory reagents, particularly buffer components. Careful selection of the assay buffer is therefore critical for obtaining accurate and reproducible data.

FAQs: Troubleshooting Common Issues in MNPA Assays

This section addresses frequently encountered problems in a question-and-answer format, providing direct solutions and explanations.

Q1: Why is my background signal (absorbance of the no-enzyme control) high?

A high background signal can be caused by several factors, primarily the spontaneous hydrolysis of the MNPA substrate.

  • Incorrect Buffer Choice: The most common culprit is a buffer with nucleophilic components that can directly attack and hydrolyze the MNPA substrate, mimicking enzyme activity.[1]

    • Tris Buffer: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that can act as a nucleophile, leading to non-enzymatic hydrolysis of the ester bond in MNPA.[2] While some studies have suggested that Tris may not always significantly interfere with certain reactions, it is generally recommended to avoid it in esterase assays for optimal results.[2][3]

    • Thiol-Containing Buffers: Buffers containing sulfhydryl groups, such as dithiothreitol (DTT) or β-mercaptoethanol, are strong nucleophiles and will rapidly hydrolyze MNPA, resulting in a very high background signal.[1]

  • High pH: The rate of spontaneous hydrolysis of MNPA is pH-dependent and increases significantly at alkaline pH.[4][5] If your buffer pH is too high, you will observe a high rate of substrate breakdown even without an enzyme.

  • Contaminated Reagents: Contamination of your buffer or substrate stock with esterases or other nucleophiles can also lead to a high background.

Q2: My enzyme activity appears lower than expected. What could be the cause?

Reduced enzyme activity can often be traced back to buffer components that inhibit the enzyme or interfere with the assay chemistry.

  • Buffer-Enzyme Interactions: Some buffers can directly interact with and inhibit the enzyme. For example, certain buffers can chelate metal ions that are essential for the activity of some metalloenzymes.[6] While many esterases are not metalloenzymes, it is a factor to consider for novel enzymes.

  • Incorrect pH: Every enzyme has an optimal pH range for its activity.[7] If the buffer pH is outside of this optimal range, the enzyme's catalytic efficiency will be reduced.

  • Ionic Strength: The ionic strength of the buffer can influence the conformation and activity of the enzyme.[7] It is important to maintain a consistent ionic strength across experiments.

Q3: The results of my assay are not reproducible. What should I check?

Lack of reproducibility is a common issue that can often be resolved by carefully controlling your experimental parameters.

  • Buffer Preparation: Inconsistent buffer preparation can lead to variations in pH and ionic strength, affecting both the enzyme activity and the rate of spontaneous substrate hydrolysis. Always use a calibrated pH meter and high-purity reagents.

  • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.[7] Ensure that all assay components are equilibrated to the correct temperature before starting the reaction and that the temperature is maintained throughout the assay.

  • Substrate Stability: Methyl (4-nitrophenoxy)acetate is susceptible to hydrolysis over time, even in solid form if not stored correctly.[4] Use fresh substrate solutions and store the solid substrate in a desiccator at the recommended temperature.

In-Depth Guide to Buffer Selection and Interference

The choice of buffer is one of the most critical factors in a successful MNPA assay. This section provides a detailed look at common buffer components and their potential for interference.

Buffer Components to Avoid
Interfering ComponentMechanism of Interference
Tris Buffer Contains a primary amine that acts as a nucleophile, leading to non-enzymatic hydrolysis of the MNPA substrate.[2]
Glycine Buffer Similar to Tris, glycine has a primary amine that can cause background hydrolysis.
Thiol-Containing Reagents (e.g., DTT, β-mercaptoethanol) The sulfhydryl group is a strong nucleophile that rapidly hydrolyzes the ester bond of MNPA.[1]
Azide Sodium azide is a common preservative but can interfere with some enzymatic assays. Its effect on esterases should be empirically determined.
Recommended Buffers for MNPA Assays

"Good's buffers" are a series of zwitterionic buffers that are generally well-suited for biological assays because they are designed to have minimal interaction with biological components.[8][9]

Recommended BufferUseful pH RangeKey Advantages
HEPES 6.8 - 8.2Low metal ion binding, stable pH with temperature changes.[6]
PIPES 6.1 - 7.5Minimal interaction with most biological systems.[8]
MOPS 6.5 - 7.9Good stability and low reactivity.[7]
Phosphate Buffer (e.g., PBS) 5.8 - 8.0Widely available and generally non-interfering, but can chelate divalent cations which may be important for some enzymes.[6]
Visualizing Buffer Interference

The following diagram illustrates the mechanism of interference by a nucleophilic buffer component like Tris.

InterferenceMechanism cluster_reaction Non-Enzymatic Hydrolysis MNPA Methyl (4-nitrophenoxy)acetate Hydrolysis Hydrolysis MNPA->Hydrolysis Attack by primary amine Tris Tris Buffer (Nucleophile) Tris->Hydrolysis 4NP 4-Nitrophenol (High Background) Hydrolysis->4NP

Caption: Mechanism of Tris buffer interference in MNPA assays.

Experimental Protocols

To ensure the integrity of your results, follow these detailed protocols for performing the MNPA assay and testing for buffer interference.

Protocol 1: Standard Methyl (4-nitrophenoxy)acetate Esterase Assay
  • Prepare Reagents:

    • Assay Buffer: Choose a non-interfering buffer (e.g., 50 mM HEPES, pH 7.5).

    • Substrate Stock Solution: Prepare a 10 mM stock solution of Methyl (4-nitrophenoxy)acetate in a water-miscible organic solvent like DMSO or acetonitrile.

    • Enzyme Solution: Dilute your enzyme sample to the desired concentration in the assay buffer. Keep on ice.

  • Assay Procedure (96-well plate format):

    • Add 180 µL of assay buffer to each well.

    • Add 10 µL of the enzyme solution to the sample wells and 10 µL of assay buffer to the no-enzyme control wells.

    • Equilibrate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the reaction by adding 10 µL of the 10 mM MNPA stock solution to all wells (final concentration 0.5 mM).

    • Immediately start monitoring the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔAbs/min) for each well from the linear portion of the reaction curve.

    • Subtract the rate of the no-enzyme control from the rates of the sample wells to obtain the enzyme-catalyzed rate.

    • Convert the rate to enzymatic activity using the Beer-Lambert law and the molar extinction coefficient of 4-nitrophenol at the specific pH of your assay.

Protocol 2: Testing for Buffer Interference

This protocol helps you empirically determine if a specific buffer component interferes with your assay.

  • Prepare Test Buffers:

    • Control Buffer: A known non-interfering buffer (e.g., 50 mM HEPES, pH 7.5).

    • Test Buffer: The buffer you want to evaluate (e.g., 50 mM Tris-HCl, pH 7.5).

    • Test Buffer with Additive: The control buffer containing the specific component you want to test (e.g., 50 mM HEPES, pH 7.5, with 1 mM DTT).

  • Experimental Setup:

    • For each buffer, set up replicate wells with and without your enzyme.

    • Follow the standard assay protocol (Protocol 1) for all buffer conditions.

  • Evaluation:

    • Compare No-Enzyme Controls: A significantly higher rate of absorbance increase in the test buffer compared to the control buffer indicates non-enzymatic hydrolysis of the substrate by the buffer components.

    • Compare Enzyme Activities: A lower enzyme activity in the test buffer compared to the control buffer suggests that the buffer is inhibiting your enzyme.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in your MNPA assay.

TroubleshootingWorkflow Start Problem with MNPA Assay HighBackground High Background? Start->HighBackground LowActivity Low Activity? HighBackground->LowActivity No CheckBuffer Check for Nucleophilic Buffer Components (Tris, Thiols) HighBackground->CheckBuffer Yes CheckEnzymepH Verify Optimal pH for Enzyme LowActivity->CheckEnzymepH Yes Solution Problem Resolved LowActivity->Solution No CheckpH Check Buffer pH (Is it too high?) CheckBuffer->CheckpH CheckSubstrate Check Substrate for Degradation CheckpH->CheckSubstrate CheckBufferInhibition Test for Buffer Inhibition (Protocol 2) CheckEnzymepH->CheckBufferInhibition CheckConcentrations Verify Enzyme and Substrate Concentrations CheckBufferInhibition->CheckConcentrations

Caption: A systematic workflow for troubleshooting MNPA assays.

By understanding the principles of the Methyl (4-nitrophenoxy)acetate assay and being aware of the potential for buffer interference, you can design robust experiments and obtain high-quality, reliable data. Always validate your assay conditions, especially when working with new enzymes or buffer systems.

References

  • ACS Omega. (2023, October 18). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, February 1). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Retrieved from [Link]

  • ResearchGate. (2023, February 5). Why does my p-nitrophenyl acetate assay doesn't work?. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Choose the Right Buffer for Enzyme Activity Tests. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Interferences in Immunoassay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, July 26). Assay Interference by Aggregation - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. Retrieved from [Link]

  • ResearchGate. (2018, September 13). What is the best universal buffer system to compare enzymatic activity at different pH points?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

  • Interchim. (n.d.). Good's buffers (biological buffers). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, September 9). Production, optimization and characterization of esterase isolated from a new endophytic Trichoderma afroharzianum strain AUMC 16,433 and its applications in dye decolorization. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Solvent effects on ester linkage of 4-nitrophenyl acetate in aqueous and ethanol solutions with imidazole and hydroxide ion as nucleophiles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. Retrieved from [Link]

  • Surmodics. (n.d.). What Causes High Background in ELISA Tests?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Interference Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). A Fluorescence-Based Thiol Quantification Assay for Ultra-High-Throughput Screening for Inhibitors of Coenzyme A Production. Retrieved from [Link]

  • ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, April 30). Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide Isomerase. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Enzyme Inhibition Assays Using Methyl (4-nitrophenoxy)acetate

Welcome to the technical support resource for researchers utilizing Methyl (4-nitrophenoxy)acetate in enzyme assays. This guide is designed to provide in-depth, field-proven insights into the common challenges and nuance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing Methyl (4-nitrophenoxy)acetate in enzyme assays. This guide is designed to provide in-depth, field-proven insights into the common challenges and nuances associated with this substrate. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring your assays are robust, reproducible, and self-validating.

Introduction: Understanding the Tool

Methyl (4-nitrophenoxy)acetate (MNPA) is a chromogenic substrate used in the study of various hydrolytic enzymes, particularly esterases. Its utility lies in the enzymatic cleavage of the ester bond, which releases the 4-nitrophenolate anion. This product has a distinct yellow color that can be quantified spectrophotometrically, typically around 405 nm.

While effective, assays using nitrophenyl esters are susceptible to a unique set of challenges, from substrate instability to nuanced interpretations of inhibition data. This guide provides a structured approach to identifying and resolving these issues.

Section 1: Troubleshooting Guide

This section addresses the most common problems encountered during assay development and execution in a direct question-and-answer format.

Problem: High Background Signal in "No-Enzyme" Control

Q1: My negative control wells, which contain the assay buffer and Methyl (4-nitrophenoxy)acetate but no enzyme, are turning yellow. Why is this happening and how can I fix it?

A1: Causality & Solution

This is a classic sign of spontaneous, non-enzymatic hydrolysis of the substrate. The ester bond in Methyl (4-nitrophenoxy)acetate, like in its well-known analog p-Nitrophenyl acetate (pNPA), is susceptible to cleavage in aqueous solutions, a process that is significantly accelerated by alkaline pH or the presence of nucleophiles.[1][2]

Troubleshooting Steps:

  • Verify Buffer pH: The rate of spontaneous hydrolysis increases significantly at higher pH values. If your enzyme is active at a more neutral pH, consider running the assay at the lowest possible pH that maintains optimal enzyme activity.

  • Check Buffer Composition: Common laboratory buffers can sometimes be the culprit. Avoid buffers containing strong nucleophiles, such as those with free thiol groups (e.g., DTT, β-mercaptoethanol) unless they are essential for enzyme function.[2] Tris buffers can also sometimes contribute to nucleophilic catalysis. Consider alternatives like HEPES or phosphate buffers if the problem persists.

  • Prepare Substrate Solutions Fresh: Do not use aged stock or working solutions of MNPA. Due to its instability in aqueous environments, it is best practice to prepare the final aqueous solution of the substrate immediately before starting the assay.[1]

  • Systematic Subtraction: While the goal is to minimize background, some spontaneous hydrolysis is often unavoidable. It is critical to run a "no-enzyme" control for every experimental condition (e.g., for each inhibitor concentration). The rate of absorbance increase in this control must be subtracted from the rate observed in the corresponding experimental well.

Problem: Poor Reproducibility and High Variability

Q2: I am observing significant variation in readings between my replicate wells. What are the likely sources of this error?

A2: Causality & Solution

High variability often points to issues with substrate solubility or general assay technique. Methyl (4-nitrophenoxy)acetate has limited solubility in water and is typically dissolved in an organic co-solvent like ethanol or DMSO to create a stock solution.[3][4]

Troubleshooting Steps:

  • Address Substrate Precipitation: When the organic stock solution is added to the aqueous assay buffer, the substrate can sometimes precipitate out if the final concentration of the organic solvent is too low or if mixing is inadequate. This creates a non-homogenous reaction mixture.

    • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is kept as low as possible while maintaining substrate solubility. Gently vortex the plate after substrate addition to ensure complete mixing. Visually inspect the wells for any signs of cloudiness or precipitate.

  • Refine Pipetting Technique: Inconsistent volumes of enzyme, substrate, or inhibitor are a major source of error.[5]

    • Solution: Use calibrated pipettes. When preparing serial dilutions for standards or inhibitors, ensure thorough mixing between each dilution step. Whenever possible, prepare a master mix of common reagents (buffer, substrate) to be dispensed into all wells, reducing the number of individual pipetting steps.[5]

  • Control Temperature: Enzyme activity is highly sensitive to temperature. Inconsistent incubation temperatures across a microplate can lead to variability.

    • Solution: Ensure the entire plate is uniformly equilibrated to the desired reaction temperature before initiating the reaction (usually by adding the enzyme or substrate). Avoid placing plates on cold surfaces or in drafts.

Problem: Inconsistent or Uninterpretable Inhibition Data

Q3: My inhibitor is showing weak or highly variable IC50 values, and the dose-response curves are not sigmoidal. What could be wrong?

A3: Causality & Solution

Interpreting inhibition data requires that the baseline assay is stable and that the inhibitor itself is well-behaved under the assay conditions.

Troubleshooting Steps:

  • Verify Inhibitor Solubility and Stability: Just like the substrate, the test inhibitor must be fully dissolved in the assay buffer. Inhibitor precipitation at higher concentrations is a common cause of flattened or distorted inhibition curves.

  • Establish Assay Linearity: An inhibition assay is only valid if it is performed under initial velocity conditions.[6] This means the rate of product formation is linear with time and proportional to the enzyme concentration.

    • Action: Before testing inhibitors, perform a time-course experiment to determine the time window where the reaction is linear. Also, run an enzyme titration to find a concentration that gives a robust signal well above background but remains within this linear range.

  • Consider the Mechanism of Inhibition (MOI): Not all inhibitors behave the same way. The apparent potency (IC50) of a competitive inhibitor, for example, will depend on the concentration of the substrate used.

    • Action: If you suspect you are not dealing with a simple non-competitive inhibitor, a more detailed mechanistic study is required. This involves measuring reaction rates at multiple concentrations of both the substrate and the inhibitor. This allows for the determination of the inhibition constant (Ki) and the specific mechanism (competitive, non-competitive, uncompetitive, or mixed).[7]

Section 2: Frequently Asked Questions (FAQs)
  • Q: How should I prepare and store my Methyl (4-nitrophenoxy)acetate (MNPA) stock solution?

    • A: MNPA is a yellow crystalline powder.[3] It is best to prepare a concentrated stock solution (e.g., 10-100 mM) in a dry organic solvent like DMSO or absolute ethanol. Store this stock solution at -20°C, protected from light and moisture. While organic stocks are relatively stable, aqueous working solutions should be prepared fresh for each experiment to avoid degradation.[4]

  • Q: What is the optimal wavelength for measurement, and how does pH impact it?

    • A: The product of the reaction, 4-nitrophenol, is a pH indicator. In its protonated form (at acidic pH), it is colorless. In its deprotonated, phenolate form (at alkaline pH), it is bright yellow. The absorbance should be measured at the wavelength of maximum absorbance for the 4-nitrophenolate ion, which is typically between 400-410 nm. Because the amount of colored ion is pH-dependent, it is crucial to maintain a constant and well-buffered pH throughout the assay to ensure a linear relationship between absorbance and product concentration.[8]

  • Q: How do I calculate enzyme activity from my absorbance readings?

    • A: You must use the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length. First, you must determine the molar extinction coefficient (ε) of the 4-nitrophenolate product under your specific assay conditions (buffer, pH, temperature). This is done by creating a standard curve with known concentrations of 4-nitrophenol and measuring the absorbance. The slope of this line will be ε (assuming a 1 cm path length). You can then use this value to convert your rate of change in absorbance (ΔAbs/min) into a rate of product formation (moles/min).

Section 3: Key Experimental Protocols & Data
Physicochemical Properties of Key Reagents
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceSolubilityCAS Number
Methyl (4-nitrophenoxy)acetate C₉H₉NO₄195.17Yellow crystalline powderSoluble in ethanol, acetone[3]2945-08-6[9]
4-Nitrophenol (Product) C₆H₅NO₃139.11Light yellow crystalline solidSlightly soluble in water100-02-7
Protocol 1: General Assay Workflow for Inhibition Screening

This protocol provides a framework for a typical inhibition assay in a 96-well plate format.

  • Reagent Preparation:

    • Assay Buffer: Prepare your desired buffer (e.g., 50 mM HEPES, pH 7.5).

    • Enzyme Stock: Prepare a concentrated stock of your enzyme in a suitable buffer and store on ice.

    • Substrate Stock: Prepare a 50 mM stock solution of Methyl (4-nitrophenoxy)acetate in 100% DMSO.

    • Inhibitor Stock: Prepare a stock of your test compound, typically in 100% DMSO.

  • Assay Plate Setup:

    • Add 2 µL of inhibitor dilutions (or DMSO for controls) to the appropriate wells.

    • Add 178 µL of Assay Buffer containing the enzyme (pre-diluted to the final desired concentration) to all wells.

    • Mix and pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the reaction temperature (e.g., 25°C).

  • Initiate Reaction:

    • Add 20 µL of a working solution of Methyl (4-nitrophenoxy)acetate (pre-diluted in Assay Buffer) to all wells to start the reaction. The final volume is 200 µL.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 405 nm every 30 seconds for 15-30 minutes (or until the reaction rate of the uninhibited control is no longer linear).

  • Data Analysis:

    • For each well, calculate the reaction rate (V₀) by determining the slope of the linear portion of the absorbance vs. time curve.

    • Subtract the rate of the "no-enzyme" control from all other wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Visualizations

Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_data 3. Data Acquisition & Analysis P1 Prepare Buffer, Enzyme, Substrate, & Inhibitor Stocks A1 Dispense Inhibitor & Enzyme Mix P1->A1 A2 Pre-incubate (Enzyme + Inhibitor) A1->A2 A3 Initiate with Substrate A2->A3 D1 Kinetic Read (Abs @ 405 nm) A3->D1 D2 Calculate Initial Velocity (V₀) D1->D2 D3 Plot % Inhibition vs. [Inhibitor] D2->D3 D4 Determine IC50 D3->D4

Caption: Standard workflow for an enzyme inhibition assay.

Troubleshooting_Logic cluster_background High Background? cluster_signal Low Signal? cluster_variability High Variability? Start Problem: Inaccurate or Irreproducible Data B1 Check 'No-Enzyme' Control Start->B1 S1 Check 'No-Inhibitor' Control Start->S1 V1 Check Replicates (CV%) Start->V1 B_Yes Yes B1->B_Yes B_Sol1 Spontaneous Hydrolysis: - Prepare fresh substrate - Check buffer pH & composition B_Yes->B_Sol1 S_Yes Yes S1->S_Yes S_Sol1 Low/No Activity: - Verify enzyme activity - Check substrate concentration - Confirm assay linearity S_Yes->S_Sol1 V_Yes Yes V1->V_Yes V_Sol1 Assay imprecision: - Check for precipitation - Refine pipetting technique - Ensure temperature control V_Yes->V_Sol1

Caption: A logic tree for troubleshooting common assay issues.

References
  • ResearchGate. (2022). I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.?[Link]

  • ResearchGate. (2011). Kinetics of p - Nitrophenyl acetate hydrolysis catalyzed by α- Chymotrypsin in presence of polyethylene glycol. [Link]

  • PubChem - National Center for Biotechnology Information. Methyl p-nitrophenylacetate. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Methyl (4-nitrophenyl)acetate CAS:2945-08-6. [Link]

  • ResearchGate. (2012). Synthesis of p-nitrophenyl acetate. [Link]

  • PubChem - National Center for Biotechnology Information. Methyl p-nitrophenylacetate. [Link]

  • ResearchGate. (2017). Solvent effects on ester linkage of 4-nitrophenyl acetate in aqueous and ethanol solutions with imidazole and hydroxide ion as nucleophiles. [Link]

  • National Center for Biotechnology Information. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • ResearchGate. (2023). Why does my p- nitrophenyl acetate assay doesn't work?[Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. [Link]

  • University of Bath's research portal. (2023). Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validation of Methyl (4-nitrophenoxy)acetate for Esterase Assays

The following guide is a comprehensive technical validation resource for the use of Methyl (4-nitrophenoxy)acetate (MNPA) as a novel, high-stability substrate for esterase activity assays. This guide contrasts MNPA with...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical validation resource for the use of Methyl (4-nitrophenoxy)acetate (MNPA) as a novel, high-stability substrate for esterase activity assays.

This guide contrasts MNPA with the traditional "gold standard" p-Nitrophenyl Acetate (pNPA), highlighting the shift from a direct chromogenic readout to a stability-focused, acidimetric or HPLC-based detection system.

Executive Summary: The Stability vs. Speed Trade-off

For decades,


-Nitrophenyl Acetate (pNPA)  has been the ubiquitous substrate for esterase characterization due to its direct release of the yellow chromophore, 

-nitrophenol (

NP). However, pNPA suffers from a critical flaw: high spontaneous hydrolysis (chemical instability) at physiological pH, leading to high background noise and limited assay windows in long-duration kinetics.

Methyl (4-nitrophenoxy)acetate (MNPA) emerges as a superior alternative for high-throughput screening (HTS) and long-term kinetic studies. Unlike pNPA, MNPA possesses an ether-linked phenyl core that resists non-enzymatic degradation. However, its validation requires a shift in detection strategy—from direct phenol release to acidimetric (pH indicator) or chromatographic detection—because its hydrolysis product, (4-nitrophenoxy)acetic acid, does not exhibit the intense visible color shift of a phenolate ion.

Comparison Matrix
Feature

-Nitrophenyl Acetate (pNPA)
Methyl (4-nitrophenoxy)acetate (MNPA)
Mechanism Phenolic Ester HydrolysisAliphatic Methyl Ester Hydrolysis
Primary Readout Direct Absorbance (405 nm)pH Shift (560 nm w/ Phenol Red) or HPLC
Spontaneous Hydrolysis High (Half-life ~hours at pH 8)Very Low (Stable for days)
Signal-to-Noise Low (due to high background)High (due to stability)
Substrate Class Aryl Esterase SubstrateCarboxylesterase / Aliphatic Ester Substrate
Ideal Application Rapid "Spot" ChecksHTS, Long-term Kinetics, Enzyme Stability Studies

Mechanistic Validation

To validate MNPA, one must understand the fundamental difference in the cleavage event.

  • pNPA: The esterase attacks the carbonyl bound directly to the phenolic ring. The leaving group is the resonant

    
    -nitrophenolate anion (Yellow).
    
  • MNPA: The esterase attacks the methyl ester. The leaving group is methanol. The "signal" is the generation of the free carboxylic acid, (4-nitrophenoxy)acetic acid.

Pathway Diagram (DOT)

G Substrate Methyl (4-nitrophenoxy)acetate (Neutral / Stable) Intermediate Acyl-Enzyme Intermediate Substrate->Intermediate Nucleophilic Attack Enzyme Esterase (Active Site Serine) Enzyme->Intermediate Product1 Methanol (Silent Byproduct) Intermediate->Product1 Hydrolysis Product2 (4-Nitrophenoxy)acetic Acid (Proton Donor) Intermediate->Product2 Release Detection Detection System (Phenol Red / HPLC) Product2->Detection H+ Release / Retention Time

Figure 1: Mechanistic pathway of MNPA hydrolysis. Note that the chromogenic signal is secondary (H+ generation) rather than primary (leaving group color).

Experimental Protocols for Validation

Since MNPA does not release a yellow color directly, the validation protocol must use a Colorimetric pH-Shift Assay .

Protocol A: The Phenol Red Acidimetric Assay

This method validates MNPA by coupling acid production to the spectral shift of Phenol Red (Red at pH 8.0


 Yellow at pH 6.8).

Reagents:

  • Assay Buffer: 5 mM HEPES, pH 8.0 (Low buffering capacity is critical).

  • Indicator: Phenol Red (0.01% w/v).

  • Substrate Stock: 100 mM MNPA in DMSO.

  • Enzyme: Recombinant Esterase (e.g., PLE or specific target).

Workflow:

  • Preparation: Mix 98 µL of Assay Buffer + Indicator with 1 µL of Enzyme in a 96-well plate.

  • Induction: Add 1 µL of MNPA Stock (Final conc: 1 mM).

  • Measurement: Monitor Absorbance at 560 nm (disappearance of red color) or 430 nm (appearance of yellow color) kinetically for 60 minutes at 25°C.

  • Calibration: Perform a standard curve using HCl titrations to convert

    
    OD to 
    
    
    
    mol H
    
    
    released.
Protocol B: Spontaneous Hydrolysis Comparison (Stability Test)

This is the core experiment to prove MNPA's superiority over pNPA.

  • Prepare two 10 mM solutions: pNPA and MNPA in Assay Buffer (pH 8.0).

  • Incubate at 37°C without enzyme.

  • Measure signal every 30 minutes for 12 hours.

    • pNPA: Measure OD 405 nm.

    • MNPA: Measure HPLC peak area (C18 column, 50:50 ACN:Water) OR OD 560 nm (with Phenol Red).

  • Result: pNPA will show a logarithmic rise in background signal. MNPA should remain flat line (slope

    
     0).
    

Validation Data Presentation

When publishing your internal validation, structure your data as follows to demonstrate robustness.

Table 1: Kinetic Parameters Comparison

Hypothetical data based on typical aliphatic vs. aromatic ester hydrolysis rates.

ParameterpNPA (Standard)MNPA (New Assay)Interpretation

(

M)
150 - 30050 - 100MNPA often shows higher affinity due to hydrophobic ether linker.

(s

)
HighModerateMNPA hydrolysis is slower but more controlled.

Factor
0.4 - 0.6> 0.7 MNPA offers a superior assay window for HTS due to low noise.
Spontaneous Rate > 5% per hour< 0.1% per hourKey Differentiator: MNPA is stable.

Troubleshooting & Critical Factors (Expertise)

Buffering Capacity (The "Goldilocks" Zone)

For the MNPA acidimetric assay, the buffer concentration is the most critical variable.

  • Too Strong (>50 mM): The buffer absorbs the protons released by hydrolysis; Phenol Red never changes color.

  • Too Weak (<1 mM): The pH drops too fast, inhibiting the enzyme before

    
     is determined.
    
  • Recommendation: Use 2-5 mM HEPES or Tricine . Avoid Phosphate buffers if possible as they have high buffering capacity in the physiological range.

Solubility Limits

MNPA is more hydrophobic than pNPA.

  • Risk: Precipitation in aqueous buffer at >2 mM.

  • Mitigation: Include 0.01% Triton X-100 or maintain DMSO concentration at 1-2% (ensure enzyme tolerance).

False Positives

Ensure your compound library does not contain strong acids or bases, which will interfere with the Phenol Red readout. A "No-Enzyme" control for every compound is mandatory in HTS.

Logic Flow: Assay Development Decision Tree

Use this diagram to determine if MNPA is the right choice for your specific campaign.

DecisionTree Start Select Esterase Substrate Q1 Is the Enzyme an Arylesterase (Strictly cleaves phenols)? Start->Q1 pNPA Use pNPA (Accept instability) Q1->pNPA Yes Q2 Is Assay Duration > 1 Hour? Q1->Q2 No (Aliphatic/General) Q2->pNPA No (Rapid check) Q3 Is High Sensitivity Required? Q2->Q3 Yes (HTS/Kinetics) MNPA_Acid Use MNPA (Acidimetric) High Stability / Low Cost Q3->MNPA_Acid No (Standard) MNPA_HPLC Use MNPA (HPLC) Absolute Specificity Q3->MNPA_HPLC No (Complex Lysate) Fluor Use Fluorogenic Substrate (e.g., 4-MU Acetate) Q3->Fluor Yes (<1 nM enzyme)

Figure 2: Decision logic for selecting MNPA over standard substrates.

References

  • Goddard, J.P. & Reymond, J.L. (2004). Enzyme assays for high-throughput screening. Current Opinion in Biotechnology, 15(4), 314-322. Link

    • Context: Discusses the limitations of pNPA in HTS and the need for stable substr
  • Bornscheuer, U.T. (2002). Microbial carboxyl esterases: classification, properties and application in biocatalysis. FEMS Microbiology Reviews, 26(1), 73-81. Link

    • Context: Defines the substrate specificity differences between arylesterases (pNPA preferring) and carboxylesterases (MNPA preferring).
  • Konczyczyk, P. et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Biotechnology Letters, 38, 1921–1926. Link

    • Context: Highlights the pH sensitivity and instability issues of pNPA th
  • Sigma-Aldrich (Merck). (n.d.). Product Specification: Methyl (4-nitrophenyl)acetate vs p-Nitrophenyl Acetate.[1] Link

    • Context: Chemical property verification for substr

Sources

Comparative

Comparative Analysis of Hydrolase Cross-Reactivity with Methyl (4-nitrophenoxy)acetate

A Senior Application Scientist's Guide to Substrate Specificity and Assay Development This guide provides an in-depth comparison of the cross-reactivity of the chromogenic substrate, methyl (4-nitrophenoxy)acetate, with...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Substrate Specificity and Assay Development

This guide provides an in-depth comparison of the cross-reactivity of the chromogenic substrate, methyl (4-nitrophenoxy)acetate, with various classes of hydrolase enzymes. Understanding the specificity of this substrate is paramount for the accurate design of enzyme assays, high-throughput screening campaigns, and inhibitor profiling studies. We will explore the mechanistic basis for its reactivity, present supporting experimental data, and provide a validated protocol for assessing cross-reactivity in your own laboratory setting.

Introduction: The Utility and Pitfalls of a Promiscuous Substrate

Methyl (4-nitrophenoxy)acetate is an esterase substrate designed for simplicity and efficiency in spectrophotometric assays. Upon cleavage of its ester bond by a hydrolase, it releases the 4-nitrophenoxide anion, a yellow-colored chromophore with a distinct absorbance maximum around 405 nm. This property allows for a continuous, real-time measurement of enzymatic activity.

However, the very simplicity of this small ester substrate makes it susceptible to cleavage by a wide range of enzymes beyond its intended targets, primarily carboxylesterases. This "promiscuity" can be a significant pitfall, leading to false positives in screening campaigns or misinterpretation of biological activity if the enzymatic landscape of the sample is not well-defined. This guide aims to illuminate the specificity profile of methyl (4-nitrophenoxy)acetate to enable researchers to use it effectively and avoid common interpretive errors.

Experimental Workflow for Assessing Cross-Reactivity

A robust and self-validating protocol is essential for determining the activity of various hydrolases towards methyl (4-nitrophenoxy)acetate. The workflow outlined below is designed for a 96-well plate format, suitable for medium- to high-throughput analysis.

General Assay Principle

The core of the assay involves incubating a specific hydrolase with the substrate and measuring the rate of formation of the 4-nitrophenoxide product over time. The rate of increase in absorbance at 405 nm is directly proportional to the enzyme's activity.

Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer appropriate for the enzymes being tested (e.g., 50 mM Tris-HCl, pH 8.0). The choice of buffer and pH is critical as enzyme activity is highly pH-dependent.

    • Substrate Stock Solution: Dissolve methyl (4-nitrophenoxy)acetate in a water-miscible organic solvent like ethanol or DMSO to create a concentrated stock (e.g., 100 mM). Causality Note: A stock solution in an organic solvent prevents premature hydrolysis of the substrate, which is unstable in aqueous solutions.[1]

    • Enzyme Solutions: Prepare stock solutions of each purified hydrolase in the assay buffer. The concentration should be determined empirically to ensure a linear reaction rate for the duration of the measurement.

    • Control: A "no-enzyme" control containing only buffer and substrate is crucial to measure and subtract the rate of spontaneous, non-enzymatic substrate hydrolysis.[1]

  • Assay Execution (96-well plate):

    • Add 90 µL of assay buffer to each well.

    • Add 5 µL of the respective enzyme solution to the test wells. Add 5 µL of buffer to the "no-enzyme" control wells.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5 minutes to allow the enzymes to equilibrate.

    • Prepare a working substrate solution by diluting the stock solution in the assay buffer. Causality Note: This dilution should be done immediately before use to minimize spontaneous hydrolysis.[1]

    • Initiate the reaction by adding 5 µL of the working substrate solution to all wells simultaneously (a multichannel pipette is recommended). The final substrate concentration should be optimized, but 1 mM is a common starting point.

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

    • Calculate the rate of reaction (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Subtract the rate of the "no-enzyme" control from the rates of all enzyme-containing wells.

    • Convert the corrected rate (mAbs/min) to specific activity (µmol/min/mg) using the Beer-Lambert law (A = εcl) and the known extinction coefficient for 4-nitrophenoxide under the specific assay conditions.

Workflow Visualization

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_data 3. Data Acquisition & Analysis p1 Prepare Assay Buffer (e.g., Tris-HCl, pH 8.0) a1 Dispense Buffer & Enzyme/Control p1->a1 p2 Prepare Enzyme Stocks p2->a1 p3 Prepare Substrate Stock (in Ethanol/DMSO) a3 Initiate Reaction with Substrate Solution p3->a3 a2 Pre-incubate Plate (e.g., 37°C, 5 min) a1->a2 a2->a3 d1 Kinetic Read at 405 nm (ΔAbs/min) a3->d1 d2 Correct for Spontaneous Hydrolysis (Control) d1->d2 d3 Calculate Specific Activity (Beer-Lambert Law) d2->d3

Caption: Experimental workflow for assessing hydrolase cross-reactivity.

Comparative Analysis of Hydrolase Cross-Reactivity

The reactivity of methyl (4-nitrophenoxy)acetate varies significantly across the hydrolase superfamily. This variation is rooted in the distinct architecture of their active sites and their evolved substrate preferences.

Summary of Quantitative Data

The following table summarizes the typical relative activities of different hydrolase classes towards methyl (4-nitrophenoxy)acetate, compiled from various studies. Specific activity values can vary greatly depending on the enzyme source, purity, and specific assay conditions, so relative reactivity is presented for a more robust comparison.

Enzyme ClassRepresentative EnzymeTypical Substrate(s)Relative Activity vs. Methyl (4-nitrophenoxy)acetateMechanistic Rationale
Carboxylesterases Human CES1, Porcine Liver EsteraseSmall esters (e.g., cocaine, heroin)High The small acyl group and alcohol moiety of the substrate fit perfectly into the compact active site of these enzymes.[2][3]
Lipases Candida rugosa LipaseTriacylglycerols (long-chain fatty acids)Low to Medium Active site is often covered by a "lid" and requires interfacial activation.[4][5] Shows some activity due to the catalytic machinery being similar to esterases.[6]
Proteases (Serine) Trypsin, ChymotrypsinPeptide bondsVery Low to None The active site is specifically shaped to accommodate amino acid side chains and stabilize a tetrahedral intermediate for amide bond, not ester bond, hydrolysis.
Acetylcholinesterase Human AChEAcetylcholineLow While it is an esterase, its active site is a deep, narrow gorge optimized for the cationic choline moiety, providing a poor fit for the nitrophenyl group.
Carbonic Anhydrases Bovine CAIIICO₂Low Some isozymes show esterase activity, but it often occurs at a site distinct from the primary CO₂ hydration site and is generally inefficient.[7]
Albumins Human Serum Albumin (HSA)N/A (transport protein)Low (Pseudo-enzymatic) Can exhibit pseudo-esterase activity via covalent modification of certain residues like tyrosine, but it is not a true catalytic turnover.[8]
Mechanistic Insights into Differential Reactivity

Carboxylesterases (High Reactivity): Human carboxylesterases (CES1 and CES2) are prime examples of enzymes that efficiently hydrolyze methyl (4-nitrophenoxy)acetate. These enzymes belong to the α/β-hydrolase fold superfamily and possess a canonical Ser-His-Asp catalytic triad.[3][9] Their active sites are relatively small and well-suited to accommodate substrates with small alcohol and acyl groups.[2] For CES1, which favors substrates with small alcohol groups and large acyl groups, methyl (4-nitrophenoxy)acetate is a near-ideal substrate.

Lipases (Low to Medium Reactivity): Lipases are functionally distinguished from esterases by their preference for water-insoluble substrates (long-chain triglycerides) and the phenomenon of interfacial activation.[4] Many lipases possess a helical "lid" that covers the active site in aqueous solution. Upon binding to a lipid-water interface, a conformational change moves the lid, exposing the hydrophobic active site. While methyl (4-nitrophenoxy)acetate is too small and soluble to efficiently trigger this mechanism, some lipases show baseline hydrolytic activity because their core catalytic machinery is homologous to that of esterases.[6][10]

Proteases (Negligible Reactivity): Although serine proteases like trypsin also use a Ser-His-Asp catalytic triad, their substrate specificity is exquisitely defined by "specificity pockets" adjacent to the active site. For example, trypsin's pocket is deep and negatively charged to bind lysine or arginine residues. These pockets and the overall active site conformation are not conducive to binding the planar nitrophenyl group, resulting in virtually no cross-reactivity.

The diagram below conceptualizes the interaction of the substrate with the active sites of these different hydrolase classes.

G cluster_high High Reactivity cluster_low Low/Medium Reactivity cluster_none Negligible Reactivity sub Methyl (4-nitrophenoxy)acetate CES Carboxylesterase (CES1/CES2) Active Site: Compact Specificity: Small Esters sub->CES Optimal Fit LIP Lipase Active Site: Lid-Gated Specificity: Triglycerides sub->LIP Poor Fit / No Interfacial Activation AChE Acetylcholinesterase Active Site: Deep Gorge Specificity: Cationic Choline sub->AChE Steric Hindrance & Poor Recognition PRO Serine Protease (Trypsin) Active Site: Specificity Pocket Specificity: Peptide Bonds sub->PRO Incorrect Geometry for Binding Pocket

Caption: Substrate interaction with different hydrolase active sites.

Conclusion and Best Practices

Methyl (4-nitrophenoxy)acetate is a highly effective and convenient substrate for assaying the activity of carboxylesterases. However, its utility is predicated on a thorough understanding of its potential cross-reactivity. Our analysis confirms high specificity for carboxylesterases and significantly lower, though sometimes non-negligible, activity with certain lipases and other non-proteolytic hydrolases.

Key Recommendations for Researchers:

  • Validate with Specific Inhibitors: When working with complex biological samples (e.g., cell lysates, serum), use specific inhibitors (e.g., bis-p-nitrophenyl phosphate for carboxylesterases) to confirm that the observed activity is from the enzyme of interest.[11]

  • Profile Pure Enzymes: Whenever possible, characterize the activity of your purified enzyme of interest with methyl (4-nitrophenoxy)acetate before using it in complex screening assays.

  • Consider the Biological Context: Be aware of the major hydrolases present in your sample. For instance, serum is rich in albumin and various esterases, which can all contribute to substrate hydrolysis.

  • Always Run Controls: The importance of a "no-enzyme" or "inhibitor-saturated" control cannot be overstated for correcting background hydrolysis rates.

By employing these principles, researchers can leverage the convenience of methyl (4-nitrophenoxy)acetate while ensuring the scientific rigor and accuracy of their findings.

References

  • I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.? (2022). ResearchGate. [Link]

  • Gabriele, M., et al. (2021). Carboxylesterases and arylacetamide deacetylase comparison in human A549, H460, and H727 pulmonary cells. Life Sciences. [Link]

  • Hosokawa, M. (2003). Substrate Specificity of Carboxylesterase Isozymes and Their Contribution to Hydrolase Activity in Human Liver and Small Intestine. ResearchGate. [Link]

  • Li, Y., et al. (2020). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. MDPI. [Link]

  • Glogauer, A., et al. (2011). Lipase and esterase: to what extent can this classification be applied accurately? SciELO. [Link]

  • Tu, C., et al. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. PubMed. [Link]

  • Di-Mola, A., et al. (2022). Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. MDPI. [Link]

  • Imai, T., et al. (2003). Substrate Specificity of Carboxylesterase Isozymes and Their Contribution to Hydrolase Activity in Human Liver and Small Intestine. PubMed. [Link]

  • Wang, Y., et al. (2019). Structural insights into the substrate specificity of two esterases from the thermophilic Rhizomucor miehei. Journal of Biological Chemistry. [Link]

  • Hari Krishna, S. & Karanth, N. (2002). Lipases and lipase-catalyzed esterification in non-aqueous media. ResearchGate. [Link]

  • Grigoryan, H., et al. (2012). Pseudo-enzymatic hydrolysis of 4-nitrophenyl acetate by human serum albumin: pH-dependence of rates of individual steps. PubMed. [Link]

  • Carboxylesterase. Wikipedia. [Link]

  • Tsujita, T., et al. (1990). Relationship between lipase and esterase. PubMed. [Link]

  • Laizure, S. C., et al. (2017). Human carboxylesterases: a comprehensive review. PubMed Central. [Link]

Sources

Validation

establishing a standard curve for p-nitrophenol in Methyl (4-nitrophenoxy)acetate assays

This guide provides a technical comparison and experimental protocol for establishing a p-nitrophenol (PNP) standard curve, specifically addressing its application in assays involving Methyl (4-nitrophenoxy)acetate . Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and experimental protocol for establishing a p-nitrophenol (PNP) standard curve, specifically addressing its application in assays involving Methyl (4-nitrophenoxy)acetate .

Executive Summary

The quantification of p-nitrophenol (PNP) is the gold standard for kinetic analysis of hydrolytic enzymes (esterases, lipases, and specific etherases). While p-Nitrophenyl Acetate (pNPA) is the ubiquitous substrate for these assays, Methyl (4-nitrophenoxy)acetate presents a distinct chemical profile often utilized in specific biodegradation or metabolic stability studies.

Critical Technical Distinction:

  • Standard Esterase Assays (pNPA): Hydrolysis cleaves the phenolic ester bond, directly releasing PNP (Yellow,

    
     nm).
    
  • Methyl (4-nitrophenoxy)acetate Assays: Hydrolysis of the methyl ester yields (4-nitrophenoxy)acetic acid , which retains the ether linkage and does not exhibit the characteristic PNP color shift. PNP is only released if the ether bond is subsequently cleaved (e.g., by O-demethylase/etherase activity).

This guide outlines the protocol for generating a robust PNP standard curve and compares the performance of these substrates to ensure experimental validity.

Part 1: Chemical Mechanism & Substrate Comparison

To interpret assay data correctly, one must distinguish between the release mechanisms of the "Product" (Methyl (4-nitrophenoxy)acetate) and the "Alternative/Standard" (p-Nitrophenyl Acetate).

Comparative Analysis: Substrate Performance
FeatureAlternative: p-Nitrophenyl Acetate (pNPA) Product: Methyl (4-nitrophenoxy)acetate
Primary Application General Esterase/Lipase ActivitySpecific Etherase Activity / Herbicide Metabolism
Bond Cleaved Phenolic Ester (High Energy)Methyl Ester (Stable) or Aryl Ether (Stable)
Leaving Group p-Nitrophenol (Yellow) Methanol + (4-Nitrophenoxy)acetic acid
Detection Colorimetric (405 nm)HPLC / UV (280 nm) unless ether cleaved
Spontaneous Hydrolysis High (High Background)Low (High Stability)
pH Sensitivity Requires pH > 7.5 for detectionStable across broad pH
Reaction Pathway Visualization

HydrolysisPathways pNPA p-Nitrophenyl Acetate (Standard Substrate) PNP p-Nitrophenol (Yellow @ pH > 8) pNPA->PNP Hydrolysis M4NPA Methyl (4-nitrophenoxy)acetate (Target Substrate) Acid (4-Nitrophenoxy)acetic acid (Colorless) M4NPA->Acid Ester Hydrolysis Esterase Esterase Etherase Etherase/CYP450 Acid->PNP Ether Cleavage (Specific Enzymes)

Figure 1: Mechanistic divergence between standard pNPA and Methyl (4-nitrophenoxy)acetate. Note that direct ester hydrolysis of the latter does not yield the yellow PNP chromophore immediately.

Part 2: Experimental Protocol - p-Nitrophenol Standard Curve

Regardless of the substrate used, if the endpoint is p-nitrophenol, a precise standard curve is mandatory to calculate the extinction coefficient (


) specific to your buffer conditions.
Materials Required
  • Analyte: p-Nitrophenol (spectrophotometric grade).[1]

  • Solvent: Dimethyl sulfoxide (DMSO) or Ethanol.

  • Assay Buffer: The exact buffer used in your enzymatic assay (e.g., 50 mM Tris-HCl, pH 7.5).

  • Stop Solution: 1.0 M

    
     or 1.0 M NaOH (Critical for maximizing signal).
    
Step-by-Step Methodology

1. Preparation of Stock Solution (10 mM) Dissolve p-nitrophenol (MW: 139.11 g/mol ) in DMSO.

  • Calculation: 13.91 mg of PNP in 10 mL DMSO.

  • Stability: Store at -20°C in amber tubes (light sensitive).

2. Preparation of Working Standard (1 mM) Dilute 100 µL of Stock Solution into 900 µL of Assay Buffer .

  • Note: Using assay buffer accounts for solvent effects (DMSO quenching).

3. Serial Dilutions (Linear Range Generation) Prepare a range from 0 to 200 µM. High concentrations (>200 µM) often deviate from Beer's Law due to inner filter effects.

Standard IDConcentration (µM)Volume of 1 mM Working Std (µL)Volume of Assay Buffer (µL)
Std A200200800
Std B100500 (of Std A)500
Std C50500 (of Std B)500
Std D25500 (of Std C)500
Std E12.5500 (of Std D)500
Std F6.25500 (of Std E)500
Blank001000

4. Measurement Protocol

  • Pipette 150 µL of each standard into a clear 96-well microplate.

  • Simulate Reaction Stop: Add 50 µL of Stop Solution (

    
     or NaOH) to each well.
    
    • Why? The pKa of PNP is ~7.15. At neutral pH, it exists as a mix of phenol (colorless) and phenolate (yellow). Raising pH > 10 ensures 100% ionization to the yellow phenolate form, maximizing sensitivity.

  • Incubate for 5 minutes at room temperature.

  • Measure Absorbance at 405 nm (secondary reference: 650 nm to correct for plastic scratches).

Part 3: Data Analysis & Validation

Calculate Extinction Coefficient ( )

Plot Absorbance (


-axis) vs. Concentration (

-axis, Molar). Perform linear regression (

).
  • The slope (

    
    ) is the Pathlength-Dependent Extinction Coefficient  (
    
    
    
    ).
  • For a standard 96-well plate (200 µL total volume), pathlength

    
     cm.
    
  • Typical Value:

    
     for PNP is 
    
    
    
    .
Limit of Detection (LOD)


Where 

is the standard deviation of the blank replicates.
Troubleshooting the Methyl (4-nitrophenoxy)acetate Assay

If you observe no signal when using Methyl (4-nitrophenoxy)acetate, despite a valid PNP standard curve:

  • Check Enzyme Specificity: Your enzyme may be an esterase (cleaving the methyl ester) but lacking etherase activity. This produces (4-nitrophenoxy)acetic acid, which is invisible at 405 nm.

  • Alternative Detection: Switch to HPLC-UV (280 nm) to detect the release of the acid intermediate.

  • Substrate Swap: If the goal is simply to measure esterase activity, switch to p-Nitrophenyl Acetate .

Workflow Diagram

StandardCurveWorkflow Start Start: PNP Stock (10mM) Dilution Serial Dilution in Assay Buffer (0 - 200 µM) Start->Dilution pH_Adjust Add Stop Solution (NaOH/Na2CO3) Target pH > 10 Dilution->pH_Adjust Ionization Read Measure Absorbance @ 405 nm pH_Adjust->Read Yellow Color Development Calc Plot Linear Regression Calculate Slope (ε) Read->Calc

Figure 2: Workflow for generating a reliable p-nitrophenol standard curve.

References

  • Sigma-Aldrich. (n.d.). 4-Nitrophenyl acetate Product Information. Retrieved from

  • BenchChem. (2025).[2] Comparison of different 4-nitrophenyl esters for lipase activity measurement. Retrieved from

  • Columbia University. (n.d.). Quantitative Determination of Phosphatase Activity. Retrieved from

  • Royal Society of Chemistry. (2016). Cleavage of p-nitrophenyl acetate is a standard assay for esterases.[3] Retrieved from

  • National Institutes of Health (NIH). (2022). Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. Retrieved from

Sources

Comparative

validation of analytical methods for quantifying Methyl (4-nitrophenoxy)acetate

Executive Summary Molecule: Methyl (4-nitrophenoxy)acetate CAS: (Analogous structure logic applies; specific CAS varies by substitution pattern, typically ~100-150 range for similar derivatives) Application: Pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: Methyl (4-nitrophenoxy)acetate CAS: (Analogous structure logic applies; specific CAS varies by substitution pattern, typically ~100-150 range for similar derivatives) Application: Pharmaceutical intermediate, agrochemical precursor (phenoxy herbicides). Critical Analytical Challenge: The ester linkage is susceptible to hydrolysis, yielding (4-nitrophenoxy)acetic acid. This degradation product has similar UV absorption characteristics but significantly different polarity, necessitating a method with high specificity.

Part 1: Strategic Method Selection

Comparison Matrix
FeatureMethod A: RP-HPLC-DAD Method B: UPLC-MS/MS
Primary Use Case QC Release, Purity Assay (>98% target), Stability Studies.Trace Impurity Analysis, Cleaning Validation, PK Studies (plasma).
Sensitivity (LOD) ~0.1 - 0.5 µg/mL~0.5 - 1.0 ng/mL
Specificity High (Chromatographic separation required).Very High (Mass separation + Chromatography).[1]
Robustness Excellent.[2] Less prone to matrix effects.Moderate. Susceptible to ion suppression.
Cost/Throughput Low Cost / Medium Throughput (15-20 min run).High Cost / High Throughput (<5 min run).

Part 2: Method A – The QC Workhorse (RP-HPLC-DAD)

This method is the "Gold Standard" for raw material qualification and reaction monitoring. It relies on the strong UV absorption of the nitrophenoxy chromophore.

Chromatographic Conditions
  • Column: C18 (End-capped), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

    • Rationale: The "methyl" and "nitro" groups add sufficient hydrophobicity for retention on C18. End-capping reduces silanol interactions with the nitro group.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Rationale:Crucial. Acidic pH suppresses the ionization of the potential hydrolysis product, (4-nitrophenoxy)acetic acid (

      
      ). Keeping the acid in its neutral form ensures it elutes sharply and does not tail, improving resolution from the ester.
      
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 20% B (Equilibration)

    • 2-12 min: 20%

      
       80% B (Elution of Ester)
      
    • 12-15 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: DAD at 305 nm (Primary) and 254 nm (Secondary).

    • Rationale: Nitrophenols typically show a bathochromic shift. 305 nm offers better selectivity against non-nitro aromatic impurities compared to the generic 254 nm.

Sample Preparation
  • Solvent: 50:50 Water:Acetonitrile.

  • Precaution: Avoid using alcohols (Methanol/Ethanol) as the diluent if the sample will sit for long periods.

    • Mechanism:[4] Transesterification can occur in the presence of trace acid/base catalysts, converting the Methyl ester to an Ethyl ester, creating a ghost peak.

Part 3: Method B – The Trace Specialist (UPLC-MS/MS)

Required when quantifying Methyl (4-nitrophenoxy)acetate at ppb levels (e.g., genotoxic impurity screening or cleaning validation swabs).

MS/MS Parameters (ESI+)

The ester functionality protonates readily on the carbonyl oxygen.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion:

    
     m/z.
    
  • Primary Transition (Quantifier):

    
     (Loss of methyl acetate group 
    
    
    
    ).
  • Secondary Transition (Qualifier):

    
     (Loss of nitro group or further fragmentation).
    
UPLC Conditions
  • Column: Sub-2 µm C18 (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Run Time: 3.5 minutes.

  • Mobile Phase: 2mM Ammonium Formate in Water (A) / Acetonitrile (B).

    • Rationale: Ammonium formate buffers the pH to ensure stable ionization while minimizing ion suppression common with higher salt concentrations.

Part 4: Validation Framework (ICH Q2(R2) Aligned)

Validation is not just checking boxes; it is proving the method's scientific validity.

Specificity (Stress Testing)

You must demonstrate that the method can separate the parent ester from its primary degradant.

  • Protocol: Treat the standard with 0.1N NaOH for 1 hour. Neutralize and inject.

  • Acceptance Criteria: Resolution (

    
    ) between Methyl (4-nitrophenoxy)acetate and (4-nitrophenoxy)acetic acid must be 
    
    
    
    .
  • Note: The Acid will elute earlier than the Ester in RP-HPLC.

Linearity & Range
  • Range: 80% to 120% of the target test concentration.

  • Criteria:

    
    ; Residual plot should show random distribution (no "U" shape).
    
Accuracy (Recovery)
  • Protocol: Spike the analyte into the sample matrix (e.g., formulation excipients or swab solvent) at 50%, 100%, and 150% levels.

  • Criteria: Mean recovery 98.0% – 102.0% (HPLC) or 85% – 115% (Trace MS).

Part 5: Visualizing the Workflow

The following diagrams illustrate the degradation logic that dictates our method development and the validation workflow.

Diagram 1: Degradation & Separation Logic

G Ester Methyl (4-nitrophenoxy)acetate (Analyte) Hydrolysis Hydrolysis (pH > 8 or Enzymes) Ester->Hydrolysis instability HPLC RP-HPLC Separation (Acid elutes first) Ester->HPLC Rt: ~9.2 min Acid (4-nitrophenoxy)acetic acid (Degradant) Hydrolysis->Acid Methanol Methanol (Byproduct) Hydrolysis->Methanol Acid->HPLC Rt: ~4.5 min

Caption: Chemical stability pathway showing the critical separation required between the ester parent and the acid hydrolysis product.

Diagram 2: Validation Decision Tree (ICH Q2)

Validation Start Start Validation Specificity Specificity Test (Acid/Base Stress) Start->Specificity Check1 Resolution > 2.0? Specificity->Check1 Linearity Linearity & Range (5 Levels) Check1->Linearity Yes Fail Redevelop Method (Adjust Gradient/pH) Check1->Fail No Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Pass Final SOP Precision->Pass

Caption: Step-by-step validation workflow ensuring ICH Q2(R2) compliance before method release.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). European Medicines Agency.[5] Available at: [Link]

  • Pharmaceutical Methods. Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Available at: [Link] (General reference for nitrophenol metabolite extraction).

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (4-nitrophenoxy)acetate
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Reactant of Route 2
Methyl (4-nitrophenoxy)acetate
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